Stat3-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[7-(3,5-dimethoxyanilino)-5-(2-methylpyrazol-3-yl)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3 |
InChI Key |
PWYYKSMCHFQAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of the STAT3 Inhibitor C-188-9
Disclaimer: No specific inhibitor named "Stat3-IN-9" was identified in the available literature. This guide focuses on the well-characterized STAT3 inhibitor, C-188-9 (also known as TTI-101), which is presumed to be the intended subject of inquiry.
Audience: Researchers, scientists, and drug development professionals.
Introduction to STAT3 and Its Role in Disease
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The STAT3 signaling pathway is transiently activated by a variety of cytokines and growth factors. However, constitutive activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, where it drives tumor progression, metastasis, and immune evasion.[2][3] This aberrant signaling makes STAT3 an attractive target for therapeutic intervention.
The Canonical STAT3 Signaling Pathway
The activation of STAT3 follows a well-defined cascade:
-
Ligand Binding and Receptor Activation: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their respective transmembrane receptors.
-
JAK Kinase Activation: This binding event leads to the activation of receptor-associated Janus kinases (JAKs).
-
STAT3 Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT3 proteins. The JAKs then phosphorylate the recruited STAT3 at a critical tyrosine residue (Tyr705).
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers form stable homodimers (or heterodimers with other STAT proteins) through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other.
-
DNA Binding and Gene Transcription: The p-STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes involved in cell survival, proliferation, and angiogenesis.
C-188-9: Mechanism of Action
C-188-9 is an orally bioavailable, binaphthol-sulfonamide-based small molecule designed to directly inhibit STAT3.[2] Its mechanism of action is centered on its high-affinity binding to a specific domain of the STAT3 protein.
-
Direct Binding to the SH2 Domain: C-188-9 specifically targets and binds to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[2] The SH2 domain is crucial for the dimerization of activated STAT3 monomers.
-
Inhibition of Dimerization: By occupying this critical binding pocket, C-188-9 prevents the formation of p-STAT3 homodimers.
-
Blockade of Nuclear Translocation and DNA Binding: Since dimerization is a prerequisite for nuclear import, C-188-9 effectively impedes the translocation of STAT3 into the nucleus.[2] Consequently, STAT3 is unable to bind to the promoter regions of its target genes.
-
Suppression of Target Gene Expression: The ultimate result is the inhibition of STAT3-mediated gene transcription, leading to the downregulation of proteins involved in cell proliferation, survival, and angiogenesis.[2]
Quantitative Data for C-188-9
The potency and binding affinity of C-188-9 have been quantified in various assays.
| Parameter | Value | Cell Line / System | Assay Type |
| Kd | 4.7 nM | Recombinant STAT3 | Not Specified |
| IC50 | 4-7 µM | AML Cell Lines | STAT3 Activation |
| IC50 | 8-18 µM | Primary AML Samples | STAT3 Activation |
| IC50 | 3.3 - 10.5 µM | Not Specified | G-CSF-induced pSTAT3 |
| IC50 | 9.99 µM | AGS (Gastric Cancer) | Cell Proliferation (CCK-8) |
| EC50 | 6 µM | GDM-1 (AML) | Apoptosis (Annexin V) |
| EC50 | 8 µM | Kasumi 1 (AML) | Apoptosis (Annexin V) |
| EC50 | 13.75 µM | MCF7 (Breast Cancer) | Cell Viability (CyQuant) |
| EC50 | 25.7 µM | MDA-MB-231 (Breast Cancer) | Cell Viability |
Data compiled from multiple sources.[4][5][6][7][8]
Experimental Protocols
The characterization of STAT3 inhibitors like C-188-9 involves a suite of biochemical and cell-based assays.
5.1. Western Blot for Phospho-STAT3 (p-STAT3)
-
Objective: To quantify the inhibition of STAT3 phosphorylation.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (or stimulate with a cytokine like IL-6) and treat with varying concentrations of C-188-9 for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., β-actin or GAPDH) is also probed.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
-
5.2. Immunofluorescence for STAT3 Nuclear Translocation
-
Objective: To visualize the inhibition of STAT3 movement into the nucleus.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with C-188-9, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against STAT3.
-
Secondary Antibody and Counterstain: Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: In untreated stimulated cells, STAT3 will appear concentrated in the nucleus. In C-188-9-treated cells, STAT3 will remain predominantly in the cytoplasm.
-
5.3. STAT3-Dependent Luciferase Reporter Assay
-
Objective: To measure the functional inhibition of STAT3 transcriptional activity.
-
Methodology:
-
Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of a promoter with STAT3 binding sites.
-
Treatment: Treat the transfected cells with different concentrations of C-188-9, followed by stimulation with a STAT3 activator.
-
Cell Lysis and Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the resulting luminescence using a luminometer.
-
Analysis: A decrease in luminescence in C-188-9-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.
-
5.4. Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of STAT3 inhibition on cancer cell survival.
-
Methodology (Apoptosis - Annexin V/PI Staining):
-
Treatment: Treat cancer cells with C-188-9 for 24-72 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Annexin V-positive cells are undergoing apoptosis. The percentage of apoptotic cells is quantified to determine the EC50 for apoptosis induction.[6]
-
Conclusion
C-188-9 is a potent and specific direct inhibitor of STAT3 that functions by binding to the SH2 domain, thereby preventing the critical dimerization step in the signaling cascade. This leads to the downstream suppression of STAT3-mediated gene transcription, resulting in anti-proliferative and pro-apoptotic effects in cancer cells dependent on STAT3 signaling. The experimental protocols outlined provide a robust framework for the evaluation of C-188-9 and other novel STAT3 inhibitors.
References
- 1. Small molecular inhibitors and degraders targeting STAT3 for cancer therapy: An updated review (from 2022 to 2024) [ccspublishing.org.cn]
- 2. Facebook [cancer.gov]
- 3. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
C188-9: An In-depth Technical Guide to its STAT3 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. C188-9, a novel small-molecule inhibitor, has emerged as a potent and specific antagonist of STAT3 activity. This technical guide provides a comprehensive overview of the binding affinity of C188-9 to STAT3, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The interaction between C188-9 and STAT3 has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its binding affinity and inhibitory potency.
| Parameter | Value | Method | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Cell-free | [1][2][3] |
| Inhibition Constant (Ki) | 12.4 nM | Calculated from SPR IC50 | Cell-free | [1] |
| 136 nM | Not Specified | Cell-free | [3] | |
| IC50 (pSTAT3 Inhibition) | 3.3 - 10.5 µM | Phosphoflow | G-CSF-stimulated HNSCC cells | |
| 10.6 ± 0.7 µM | Western Blot | UM-SCC-17B HNSCC cells | ||
| 4 - 7 µM | Not Specified | AML cell lines | [2] | |
| 8 - 18 µM | Not Specified | Primary AML samples | [2] | |
| IC50 (Anchorage-Dependent Growth) | 3.2 µM | Not Specified | UM-SCC-17B HNSCC cells | |
| IC50 (Anchorage-Independent Growth) | 3.06 - 52.44 µM | Soft Agar Assay | Various NSCLC cell lines | |
| EC50 (Apoptosis Induction) | 6 µM to > 50 µM | FACS (Annexin V) | AML cell lines and primary samples | [2] |
Experimental Protocols
Microscale Thermophoresis (MST)
Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. The Kd value of 4.7 ± 0.4 nM for the C188-9 and STAT3 interaction was determined using this method.[1][2][3]
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its movement, which is detected and used to calculate the binding affinity.
Generalized Protocol:
-
Protein Labeling: Recombinant STAT3 protein (amino acid residues 127-722) is fluorescently labeled.
-
Sample Preparation: A constant concentration of labeled STAT3 (e.g., 80 nM) is incubated with a serial dilution of C188-9 (e.g., ranging from 0.305 to 10,000 nM).
-
Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The fluorescence within the capillaries is monitored before and after the laser is activated.
-
Data Analysis: The change in fluorescence, normalized to the initial fluorescence (Fnorm), is plotted against the logarithm of the C188-9 concentration. A sigmoidal binding curve is fitted to the data to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It was employed to determine the IC50 value for the inhibition of STAT3 binding to a phosphopeptide ligand by C188-9.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand is immobilized on the chip, the binding of an analyte from a solution flowing over the surface causes a change in mass, which alters the refractive index and is recorded as a response.
Generalized Protocol:
-
Chip Preparation: A phosphotyrosyl (pY)-dodecapeptide, derived from the EGFR sequence surrounding Y1068, is biotinylated and immobilized on a streptavidin-coated Biacore sensor chip.
-
Binding Assay: A solution containing a constant concentration of recombinant STAT3 (e.g., 200 nM) is pre-incubated with varying concentrations of C188-9.
-
Injection and Measurement: The STAT3/C188-9 mixtures are injected over the sensor chip surface. The binding of STAT3 to the immobilized phosphopeptide is measured in real-time.
-
Data Analysis: The equilibrium binding levels in the presence of C188-9 are normalized to the levels in its absence. The normalized response is plotted against the logarithm of the C188-9 concentration to calculate the IC50 value.
Phosphoflow Cytometry
Phosphoflow cytometry is used to measure the phosphorylation status of intracellular proteins at the single-cell level. This assay was utilized to assess the inhibitory effect of C188-9 on cytokine-induced STAT3 phosphorylation.
Principle: Cells are fixed and permeabilized to allow the entry of fluorescently labeled antibodies that specifically recognize the phosphorylated form of a target protein (e.g., pSTAT3). The fluorescence intensity of individual cells is then quantified by flow cytometry.
Generalized Protocol:
-
Cell Stimulation: A relevant cell line (e.g., HNSCC cells) is stimulated with a cytokine, such as Granulocyte-Colony Stimulating Factor (G-CSF), to induce STAT3 phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of C188-9 before cytokine stimulation.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with methanol to preserve the phosphorylation state and allow antibody access to intracellular targets.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry Analysis: The fluorescence intensity of pSTAT3 is measured for a large population of individual cells using a flow cytometer.
-
Data Analysis: The median fluorescence intensity of pSTAT3 is determined for each C188-9 concentration. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay is a hallmark of in vitro cellular transformation and is used to assess the anti-proliferative effects of a compound on cancer cells.
Principle: Transformed cells can grow and form colonies in a semi-solid medium, such as soft agar, whereas normal cells cannot. The ability of a compound to inhibit colony formation is a measure of its anti-cancer activity.
Generalized Protocol:
-
Base Layer Preparation: A layer of 0.5-0.6% agar in culture medium is allowed to solidify in the bottom of a culture plate.
-
Cell Layer Preparation: A single-cell suspension is mixed with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium containing various concentrations of C188-9.
-
Plating: The cell-agar mixture is layered on top of the base agar layer.
-
Incubation: The plates are incubated for several weeks (e.g., 2-3 weeks) to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained with a dye, such as crystal violet, and the number and size of colonies are quantified.
-
Data Analysis: The number of colonies in the presence of C188-9 is compared to the vehicle-treated control to determine the IC50 for the inhibition of anchorage-independent growth.
Signaling Pathway and Mechanism of Action
C188-9 exerts its inhibitory effect by directly targeting the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of STAT3 monomers, a prerequisite for their nuclear translocation and subsequent transcriptional activity.
Caption: STAT3 signaling pathway and the inhibitory action of C188-9.
By binding to the SH2 domain of STAT3, C188-9 prevents the formation of STAT3 dimers. This blockade inhibits the downstream signaling cascade, leading to the suppression of STAT3-mediated gene transcription and, consequently, the inhibition of tumor cell proliferation and survival.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for characterizing the binding affinity of a small molecule inhibitor like C188-9 to its protein target, STAT3.
References
In-Depth Technical Guide to TTI-101: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTI-101, formerly known as C188-9, is a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumor cell survival, proliferation, and immune evasion, making it a compelling target for cancer therapy. TTI-101 has demonstrated promising preclinical and clinical activity in a variety of solid tumors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on TTI-101, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Discovery and Development
TTI-101 was developed through a collaboration between a research group and Tvardi Therapeutics, Inc.[1]. It was identified through a hit-to-lead optimization program starting from the scaffold of an earlier STAT3 inhibitor, C188. TTI-101, a binaphthol-sulfonamide-based compound, emerged as a significant improvement over its predecessor in its ability to inhibit STAT3 binding to its phosphotyrosine-peptide ligand[2]. This enhanced potency in inhibiting STAT3 activity translated to more effective suppression of tumor growth in preclinical models[2].
While the specific, step-by-step synthesis protocol for TTI-101 is not publicly available in the reviewed literature, its general chemical class as a binaphthol-sulfonamide derivative has been disclosed. The synthesis of related compounds often involves the coupling of a binaphthol core with a sulfonamide moiety.
Mechanism of Action
TTI-101 is a competitive inhibitor of the STAT3 protein. It specifically targets the Src Homology 2 (SH2) domain of STAT3 with high affinity[1]. The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream signaling molecules, such as Janus kinases (JAKs) and growth factor receptors.
By binding to the SH2 domain, TTI-101 physically obstructs the recruitment of STAT3 to these activated signaling complexes. This blockage prevents the subsequent phosphorylation of STAT3 at the critical tyrosine 705 residue (pY705). Phosphorylation at this site is a prerequisite for the homodimerization of STAT3 molecules. The unphosphorylated STAT3 monomers are unable to dimerize and, consequently, cannot translocate to the nucleus to act as a transcription factor.
The inhibition of STAT3's transcriptional activity by TTI-101 leads to the downregulation of a wide array of genes essential for cancer cell survival and proliferation.
Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention by TTI-101.
Quantitative Preclinical and Clinical Data
TTI-101 has undergone extensive preclinical and clinical evaluation. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of TTI-101
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 nM | Recombinant STAT3 | MedChemExpress |
| IC50 (STAT3 Activation) | 4-7 µM | AML Cell Lines | MedChemExpress |
| IC50 (STAT3 Activation) | 8-18 µM | Primary AML Samples | MedChemExpress |
| EC50 (Apoptosis Induction) | 6 µM to >50 µM | AML Cell Lines & Primary Samples | MedChemExpress |
| IC50 (Cell Viability) | 7-14.2 µM | Bladder Cancer Cell Lines (J82, NBT-II, MB49) | |
| IC50 (Cell Viability) | 32.4 µM (24h), 18.7 µM (48h) | HeLa (Cervical Cancer) |
Table 2: Phase 1 Clinical Trial Data (NCT03195699)
| Parameter | Value | Population | Reference |
| Dose Levels (DL) | 3.2, 6.4, 12.8, 25.6 mg/kg/day | Advanced Solid Tumors | Clinical Cancer Research |
| Confirmed Partial Response (cPR) | 13% (5/39) | Evaluable Patients | |
| Stable Disease (SD) | 41% (16/39) | Evaluable Patients | |
| cPR in Hepatocellular Carcinoma (HCC) | 20% (3/15) | HCC Patients | |
| Median Duration of Response in HCC | 10.5 months | Responding HCC Patients |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a generalized procedure for determining the effect of TTI-101 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
TTI-101 (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of TTI-101 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of TTI-101. Include a vehicle control (medium with the same concentration of solvent as the highest TTI-101 concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each TTI-101 concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot for Phospho-STAT3 (pSTAT3)
This protocol outlines the general steps to assess the inhibition of STAT3 phosphorylation by TTI-101.
Materials:
-
Cancer cells treated with TTI-101
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with TTI-101 for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3 and a loading control to ensure equal protein loading.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of TTI-101.
Conclusion
TTI-101 is a promising, first-in-class STAT3 inhibitor with a well-defined mechanism of action and encouraging clinical activity. Its ability to selectively target the SH2 domain of STAT3 and thereby inhibit its oncogenic signaling provides a strong rationale for its continued development as a cancer therapeutic. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for further research into the potential applications of TTI-101 in oncology. Further investigation into its efficacy in various cancer types, potential combination therapies, and mechanisms of resistance will be crucial in defining its future role in cancer treatment.
References
In-Depth Technical Guide to Stat3-IN-9: A Potent and Selective STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Stat3-IN-9, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the STAT3 signaling pathway.
Chemical Structure and Physicochemical Properties
This compound, also identified as compound C6, is a novel STAT3 inhibitor characterized by a 2-acetyl-7-phenylamino benzofuran scaffold. Its discovery was detailed in a 2020 publication in Bioorganic & Medicinal Chemistry by Wang et al.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 391.42 g/mol |
| IUPAC Name | 1-(7-((4-hydroxyphenyl)amino)-3-methylbenzofuran-2-yl)ethan-1-one |
| SMILES String | CC(=O)c1oc2c(c1C)cc(Nc3ccc(O)cc3)cc2 |
| Appearance | Solid powder |
| Storage | Store at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the STAT3 signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4] The primary mechanism of action for this compound is the inhibition of STAT3 activation through the prevention of its phosphorylation at the Tyr705 residue.[1][2][3] This targeted inhibition is highly selective, as the compound does not affect the phosphorylation of the related STAT1 protein at Tyr701.[1][2][3]
The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This targeted action leads to several key anti-tumor effects in cancer cells with constitutively active STAT3.
Anti-Proliferative Activity
This compound demonstrates potent anti-proliferative activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, have been determined for several cell lines.
Table 2: In Vitro Anti-Tumor Activity of this compound (IC50 Values) [3]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-468 | Breast Cancer | 0.16 |
| HepG2 | Liver Cancer | 1.63 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colon Cancer | >25 |
Induction of Apoptosis
A key mechanism of the anti-tumor activity of this compound is the induction of programmed cell death, or apoptosis. Mechanistic studies have shown that this compound triggers the mitochondrial caspase-dependent apoptotic pathway.[3] This is a critical pathway for eliminating cancerous cells.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[1][2][3] By halting the cell cycle at this critical checkpoint, the inhibitor prevents cancer cells from dividing and proliferating.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from the primary literature.
Cell Culture
-
Cell Lines: Human cancer cell lines such as MDA-MB-468, MDA-MB-231, HepG2, and A549 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound at the desired concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion
This compound is a promising novel inhibitor of the STAT3 signaling pathway with potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its high selectivity for STAT3 over other STAT family members makes it a valuable tool for cancer research and a potential candidate for further drug development. The detailed protocols provided in this guide should enable researchers to effectively study and utilize this compound in their own investigations into STAT3-mediated cellular processes and its therapeutic potential.
References
The STAT3 Signaling Pathway: A Core Technical Guide for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making it a critical target for therapeutic intervention.[2][3] This in-depth technical guide provides a comprehensive overview of the core STAT3 signaling pathway, tailored for researchers, scientists, and drug development professionals.
The Canonical STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is the most well-characterized activation route. It is initiated by the binding of various cytokines and growth factors to their cognate receptors on the cell surface.
Activation Cascade
The binding of ligands, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), induces receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs).[4][5] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3.[6] Recruited STAT3 is then itself phosphorylated by JAKs on a critical tyrosine residue, Tyr705.[7][8]
This tyrosine phosphorylation event is the linchpin of canonical STAT3 activation, triggering a conformational change that leads to the formation of stable STAT3 homodimers or heterodimers with other STAT family members, such as STAT1.[6][9] These activated dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (e.g., Gamma-Activated Sequence [GAS]) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: Canonical STAT3 Signaling Pathway.
Non-Canonical STAT3 Signaling
Beyond the classical tyrosine phosphorylation pathway, STAT3 activity is also regulated by non-canonical mechanisms, including phosphorylation at other residues and various post-translational modifications (PTMs). These alternative pathways add layers of complexity to STAT3 function and are increasingly recognized for their roles in cancer and other diseases.[10]
Serine Phosphorylation
STAT3 can be phosphorylated on Serine 727 (Ser727) by various kinases, including mitogen-activated protein kinases (MAPKs), cyclin-dependent kinase 5 (CDK5), and protein kinase C (PKC).[8][11] While Tyr705 phosphorylation is essential for dimerization and nuclear translocation, Ser727 phosphorylation is thought to be required for the maximal transcriptional activation of STAT3.[6] In some contexts, STAT3 can function independently of Tyr705 phosphorylation through Ser727 phosphorylation, influencing cell survival and tumor growth.[10]
Other Post-Translational Modifications
A multitude of other PTMs fine-tune STAT3 activity, including acetylation, methylation, ubiquitination, and SUMOylation.[9][12] For instance, acetylation of STAT3 at Lysine 685 can induce STAT3 dimerization even in the absence of Tyr705 phosphorylation.[10] These modifications can influence STAT3's subcellular localization, protein-protein interactions, and transcriptional activity, thereby expanding its functional repertoire.[12]
Figure 2: Key Post-Translational Modifications of STAT3.
Downstream Targets and Cellular Functions
Activated STAT3 regulates the expression of a wide array of genes involved in critical cellular processes. The specific set of target genes varies depending on the cell type and the activating stimulus.
Key Cellular Functions Mediated by STAT3:
-
Cell Proliferation and Survival: STAT3 promotes cell cycle progression and inhibits apoptosis by upregulating genes such as c-Myc, Cyclin D1, Bcl-2, and Bcl-xL.
-
Angiogenesis: It can induce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
-
Invasion and Metastasis: STAT3 can regulate the expression of genes involved in cell migration and tissue remodeling, such as Matrix Metalloproteinases (MMPs).
-
Immune Evasion: In the tumor microenvironment, STAT3 can suppress anti-tumor immunity by promoting the expression of immunosuppressive factors like IL-10 and TGF-β.[13]
Quantitative Data in STAT3 Signaling
The following tables summarize key quantitative data related to STAT3 signaling, providing a valuable resource for experimental design and data interpretation.
Table 1: Binding Affinities of STAT3 SH2 Domain
| Phosphopeptide Ligand | Dissociation Constant (Kd) | Reference |
| pTyr-containing peptides | 10⁻⁵ to 10⁻⁸ M | [7] |
| GpYLPQTV-NH₂ | High Affinity | [3] |
Table 2: IC50 Values of Selected STAT3 Inhibitors
| Inhibitor | Target | IC50 | Reference | | :--- | :--- | :--- | | S3I-201.1066 | STAT3 SH2 Domain | 23 µM |[3] | | LLL12 | STAT3 | 0.16 - 3.09 µM |[14] | | WP1066 | JAK2/STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) |[15] | | Stattic | STAT3 | 5.1 µM |[15] | | Cryptotanshinone | STAT3 | 4.6 µM |[15] |
Table 3: Quantitative Gene Expression Changes Mediated by STAT3
| Target Gene | Cell Type | Fold Change (STAT3 knockdown) | Reference |
| MYC | Retinoblastoma | ~0.5-fold decrease | [16] |
| BCL2 | Retinoblastoma | ~0.6-fold decrease | [16] |
| CCND1 (Cyclin D1) | Retinoblastoma | ~0.4-fold decrease | [16] |
| Various Angiogenesis and Inflammation Genes | NIC Tumors | Significant downregulation | [17] |
| MYC, BCL2, EGFR, MMP9 | Breast Cancer Stem-Like Cells | Significant downregulation | [18] |
Key Experimental Protocols
This section provides an overview of essential methodologies for studying the STAT3 signaling pathway.
Western Blotting for Phosphorylated and Total STAT3
This is a fundamental technique to assess the activation status of STAT3.
Protocol Outline:
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705 or p-STAT3 Ser727) and total STAT3.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]
References
- 1. High-throughput sequencing identifies STAT3 as the DNA-associated factor for p53-NF-κB-complex-dependent gene expression in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.9. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Analysis of STAT3 post-translational modifications (PTMs) in human prostate cancer with different Gleason Score - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 20. researchgate.net [researchgate.net]
Stat3-IN-9 selectivity for STAT3 over other STATs
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the selectivity profile of Stat3-IN-9, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory action of this compound and its potential therapeutic applications. Here, we consolidate available data on its selectivity for STAT3 over other STAT family members, detail relevant experimental methodologies, and visualize key cellular pathways and experimental workflows.
Executive Summary
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a critical role in cellular signaling. The aberrant activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor of STAT3. A crucial aspect of its therapeutic potential lies in its selectivity for STAT3 over other highly homologous STAT family members (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6) to minimize off-target effects. This paper synthesizes the current understanding of this compound's selectivity, providing a technical guide for its evaluation and use in research and development.
Data Presentation: Selectivity Profile of this compound
A critical aspect of characterizing any targeted inhibitor is to quantify its potency and selectivity. While comprehensive quantitative data for this compound against the full panel of STAT proteins is not widely available in the public domain, existing information indicates a notable selectivity for STAT3.
One key study has demonstrated that this compound inhibits the activation of STAT3 at tyrosine 705 (Tyr705) without influencing the phosphorylation of STAT1 at tyrosine 701 (Tyr701)[1]. This finding is significant as the phosphorylation of these specific tyrosine residues is a critical step in the activation of both STAT3 and STAT1.
Table 1: Qualitative Selectivity of this compound
| Target | Effect of this compound | Reference |
| p-STAT3 (Tyr705) | Inhibition of activation | [1] |
| p-STAT1 (Tyr701) | No influence on phosphorylation | [1] |
Further quantitative analysis using biochemical assays, such as IC50 determination through fluorescence polarization or binding affinity measurements via surface plasmon resonance, against all STAT family members would be invaluable for a complete selectivity profile.
Experimental Protocols
The assessment of a STAT inhibitor's selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to characterizing compounds like this compound.
Fluorescence Polarization (FP) Assay for STAT Protein Binding
This biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its ability to disrupt the interaction between a STAT protein's SH2 domain and a fluorescently labeled phosphopeptide.
Protocol:
-
Reagents and Materials:
-
Recombinant human STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6 proteins.
-
Fluorescently labeled phosphotyrosine (pY) peptide probe specific for each STAT SH2 domain.
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Brij-35).
-
This compound and other control compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add the fluorescently labeled pY-peptide probe at a fixed concentration.
-
Add the respective recombinant STAT protein to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization on the microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble STAT3 and other STAT proteins in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of STAT3. The selectivity can be assessed by observing the lack of a significant shift for other STAT proteins.
-
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of STAT3.
Protocol:
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293T) that is responsive to a STAT3-activating cytokine like Interleukin-6 (IL-6).
-
Co-transfect the cells with a reporter plasmid containing a STAT3-responsive promoter driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for a specified time (e.g., 6-8 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for the inhibition of STAT3-mediated transcription.
-
To assess selectivity, similar assays can be performed using reporter constructs for other STAT family members.
-
Visualizations
To further elucidate the context of this compound's action, the following diagrams visualize the canonical STAT3 signaling pathway, a typical experimental workflow for assessing selectivity, and the logical relationship of inhibitor evaluation.
Caption: Canonical STAT3 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Determining STAT Inhibitor Selectivity.
Caption: Logical Flow of STAT3 Inhibitor Characterization.
Conclusion
This compound demonstrates a promising selective inhibition of STAT3 activation over STAT1. While qualitative data supports this selectivity, a comprehensive quantitative assessment across the entire STAT family is necessary for a complete understanding of its off-target potential. The experimental protocols detailed in this whitepaper provide a robust framework for researchers to further characterize the selectivity and efficacy of this compound and other novel STAT inhibitors. The continued investigation into the precise molecular interactions of this compound will be instrumental in its journey towards potential clinical applications in oncology and other diseases driven by aberrant STAT3 signaling.
References
The STAT3 Inhibitor C188-9: A Technical Guide to its Effect on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] Aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and drug resistance.[3] This constitutive activation, often mediated by phosphorylation at the Tyr705 residue, has positioned STAT3 as a compelling target for anticancer drug development. C188-9 (also known as TTI-101) is a potent, orally bioavailable small-molecule inhibitor of STAT3 that has shown promise in preclinical and clinical settings.[2] This technical guide provides an in-depth overview of the mechanism of action of C188-9, with a specific focus on its inhibitory effect on STAT3 phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action of C188-9
C188-9 exerts its inhibitory effect by directly targeting the Src homology 2 (SH2) domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream activators, such as Janus kinases (JAKs) and receptor tyrosine kinases (RTKs).[5] By binding with high affinity to the SH2 domain, C188-9 competitively inhibits the recruitment of STAT3 to these activated receptors, thereby preventing its phosphorylation at Tyr705.[6] This lack of phosphorylation inhibits the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately blocking its transcriptional activity.[3]
Quantitative Data on C188-9 Activity
The potency of C188-9 has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis | |
| Inhibition Constant (Ki) | 136 nM | Cell-free assay targeting the SH2 domain | [4] |
Table 1: Binding Affinity of C188-9 for STAT3
| Cell Line | Assay Type | IC50 Value | Reference |
| AML cell lines | Inhibition of STAT3 activation | 4-7 µM | [7] |
| Primary AML samples | Inhibition of STAT3 activation | 8-18 µM | [7] |
| Huh7 (Hepatocellular Carcinoma) | Cell viability | 11.27 µM (48h) | [4] |
| UM-SCC-17B (Head and Neck Squamous Cell Carcinoma) | Inhibition of constitutive pSTAT3 | 10.6 ± 0.7 µM (24h) | |
| UM-SCC-17B (Head and Neck Squamous Cell Carcinoma) | Anchorage-dependent growth | 3.2 µM | |
| 8 human NSCLC cell lines | Anchorage-dependent and -independent cell viability | 3.06 to 52.44 µM (72h) | [8] |
Table 2: In Vitro and Cellular IC50 Values for C188-9
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the point of intervention for C188-9.
Caption: C188-9 inhibits STAT3 phosphorylation by binding to the SH2 domain.
Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This protocol provides a general framework for assessing the effect of C188-9 on STAT3 phosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells at a density of 2-5 x 10^5 cells/mL in appropriate growth medium and allow them to adhere overnight.
-
Treat cells with increasing concentrations of C188-9 (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 or loading control signal.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of C188-9.
Caption: A typical experimental workflow for characterizing C188-9.
Conclusion
C188-9 is a well-characterized small-molecule inhibitor of STAT3 that effectively blocks its phosphorylation and subsequent activation. Its high-affinity binding to the STAT3 SH2 domain provides a direct mechanism for its potent anti-proliferative and pro-apoptotic effects in various cancer models. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies. Further investigation into the clinical efficacy and safety of C188-9 is ongoing, with the potential to provide a novel therapeutic strategy for cancers driven by aberrant STAT3 signaling.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. C188‐9 reduces TGF‐β1‐induced fibroblast activation and alleviates ISO‐induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
The Structure-Activity Relationship of Stat3-IN-9: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising STAT3 Inhibitor Scaffold for Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous human cancers. Its involvement in tumor cell proliferation, survival, metastasis, and immune evasion has made it a highly attractive target for anticancer drug discovery. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Stat3-IN-9, a potent STAT3 inhibitor, to inform the design and development of next-generation STAT3-targeted therapeutics.
The this compound Scaffold: A Foundation for Potent STAT3 Inhibition
This compound, also known as C188-9 or TTI-101, is a binaphthol-sulfonamide-based small molecule inhibitor that targets the Src Homology 2 (SH2) domain of STAT3.[1][2] The SH2 domain is crucial for the dimerization of STAT3, a prerequisite for its nuclear translocation and subsequent activation of target gene transcription. By binding to the phosphotyrosyl peptide binding site within the SH2 domain, this compound effectively blocks STAT3 phosphorylation and activation.
The development of this compound stemmed from a hit-to-lead optimization program based on the initial lead compound, C188. Through systematic structural modifications, researchers identified C188-9 as a significantly more potent inhibitor of STAT3.
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative SAR data for a series of this compound analogs, highlighting the impact of various structural modifications on their ability to inhibit STAT3 binding and cancer cell growth. The core scaffold is presented below, with key positions of modification indicated as R1, R2, and R3.
Core Scaffold:

(Note: A representative image of the core scaffold would be placed here in a full whitepaper. For this text-based generation, a placeholder is used.)
Table 1: Inhibition of STAT3 Binding by this compound Analogs
| Compound | R1 | R2 | R3 | IC50 (µM) for STAT3 Binding Inhibition |
| C188 | H | H | H | 15.4 |
| C188-9 | OH | H | H | 2.5 |
| C188-7 | OCH3 | H | H | 3.3 |
| C188-8 | Cl | H | H | 10.5 |
| C188-15 | Triazole-3-yl-mercapto | H | H | Data not available |
| C188-11 | - | Furan fused with R2 | - | Intermediate Potency |
Data extracted from Bharadwaj et al., 2016.
Table 2: Inhibition of Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Growth by this compound Analogs
| Compound | Cell Line | IC50 (µM) for Cell Growth Inhibition |
| C188 | UM-SCC-17B | 6.3 |
| C188-9 | UM-SCC-17B | 3.2 |
Data extracted from Bharadwaj et al., 2016.
Key SAR Insights:
-
Hydroxylation at R1 is Critical: The introduction of a hydroxyl group at the R1 position of the naphthyl ring, as seen in the lead compound C188-9, leads to a significant increase in potency compared to the unsubstituted parent compound C188. This suggests a key hydrogen bonding interaction within the SH2 domain.
-
Other Substitutions at R1: While not as potent as the hydroxyl group, other substitutions at the R1 position, such as a methoxy group (C188-7), can still confer improved activity over the unsubstituted analog. A chloro substitution (C188-8) also shows activity.
-
Bulky and Heterocyclic Groups: The presence of a triazole-3-yl-mercapto group at the R1 position (C188-15) also results in a potent compound, indicating that the pocket can accommodate larger, heterocyclic moieties.
-
Ring Fusion: The fusion of a furan ring involving the R1 and R2 positions (C188-11) leads to compounds with intermediate potency, suggesting that conformational rigidity in this region can be tolerated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
STAT3 Signaling Pathway
Caption: The canonical STAT3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for STAT3 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound analogs.
Experimental Protocols
General Synthesis of this compound (C188-9)
The synthesis of this compound and its analogs generally follows a multi-step sequence. While the specific, detailed experimental procedures for the synthesis of the C188 series are proprietary and not fully disclosed in the public literature, a general synthetic route can be inferred from related patent literature (WO2009149192A1). The key steps likely involve:
-
Sulfonamide Formation: Reaction of a substituted naphthylamine with a binaphthylsulfonyl chloride derivative. The specific starting materials would be varied to generate the desired analogs.
-
Purification: Purification of the final products is typically achieved through column chromatography and/or recrystallization.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a test compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine peptide.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Add assay buffer to all wells.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Add the fluorescently labeled phosphopeptide probe to all wells at a fixed concentration.
-
Add the recombinant STAT3 protein to all wells except for the "no protein" control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-STAT3 (Tyr705)
This method is used to determine the levels of phosphorylated (activated) STAT3 in cancer cells following treatment with a test compound.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., UM-SCC-17B)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse or rabbit anti-total STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-STAT3.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective STAT3 inhibitors. The structure-activity relationship data presented in this guide highlights the key structural features required for high-affinity binding to the STAT3 SH2 domain and potent anticancer activity. The detailed experimental protocols provide a framework for the synthesis and evaluation of novel analogs. Further optimization of this scaffold, guided by the SAR insights and potentially aided by computational modeling, may lead to the discovery of clinical candidates for the treatment of a wide range of STAT3-driven cancers.
References
An In-depth Technical Guide to the Upstream and Downstream Targets of STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and immune responses.[1] In its latent state, STAT3 resides in the cytoplasm.[1] Upon activation by upstream signals such as cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent modulation of target gene expression.[2][3] While transient STAT3 activation is essential for normal cellular functions, its persistent activation is frequently associated with various pathologies, including cancer, autoimmune diseases, and inflammatory conditions, making it a prime target for therapeutic intervention.[2][3][4] This guide provides a comprehensive overview of the upstream regulators and downstream effectors of STAT3, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.
Upstream Regulators of STAT3 Activation
The activation of STAT3 is a tightly regulated process initiated by a diverse array of extracellular signals that converge on specific cell surface receptors. The canonical activation pathway involves the phosphorylation of a critical tyrosine residue (Tyr705), which is a prerequisite for STAT3 dimerization and nuclear translocation.[2][5]
Cytokine and Growth Factor Signaling
A primary mechanism of STAT3 activation is through the Janus kinase (JAK) family of tyrosine kinases, which are associated with cytokine and growth factor receptors.[6][7]
-
Interleukin-6 (IL-6) Family of Cytokines: This family, which includes IL-6, IL-11, and Oncostatin M (OSM), are potent activators of STAT3.[8][9][10] Upon ligand binding, the receptor-associated JAKs (primarily JAK1, JAK2, and TYK2) are activated and subsequently phosphorylate the receptor, creating docking sites for STAT3.[11][12] The recruited STAT3 is then phosphorylated by JAKs at Tyr705.[11]
-
Epidermal Growth Factor (EGF): The EGF receptor (EGFR), a receptor tyrosine kinase (RTK), can also activate STAT3.[13] Upon EGF binding, EGFR autophosphorylates, creating docking sites for STAT3, which is then phosphorylated.[3]
-
Other Cytokines and Growth Factors: A wide range of other cytokines, including the IL-10 family (IL-10, IL-22), and growth factors utilize JAK-STAT signaling to activate STAT3.[8][13]
Non-Receptor Tyrosine Kinases
STAT3 can also be activated by non-receptor tyrosine kinases, such as those of the Src family.[11] These kinases can directly phosphorylate STAT3 in response to various cellular signals, often downstream of receptor activation or in response to cellular stress.
Negative Regulation of STAT3 Activation
The duration and intensity of STAT3 signaling are tightly controlled by negative feedback mechanisms to prevent its overactivation.
-
Suppressor of Cytokine Signaling (SOCS) Proteins: SOCS3 is a key negative regulator that is transcriptionally induced by STAT3.[14] SOCS3 can inhibit STAT3 activation by binding to and inhibiting JAKs and the cytokine receptor.
-
Protein Inhibitors of Activated STAT (PIAS) Proteins: PIAS3 can directly bind to activated STAT3 dimers, preventing their binding to DNA and thereby inhibiting gene transcription.[12][14]
-
Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and SHP-2, can dephosphorylate and inactivate STAT3.[14]
Upstream Signaling Pathway of STAT3 Activation
Downstream Targets of STAT3
Upon translocation to the nucleus, STAT3 dimers bind to specific DNA sequences, known as gamma-interferon activated sequences (GAS), in the promoter regions of its target genes.[14] The downstream targets of STAT3 are numerous and regulate a wide array of cellular functions that are critical for both normal physiology and disease progression.
Key Functional Categories of STAT3 Target Genes
-
Cell Cycle Progression and Proliferation: STAT3 promotes cell cycle entry and proliferation by upregulating the expression of key regulatory genes.
-
Survival and Anti-Apoptosis: STAT3 enhances cell survival by inducing the expression of anti-apoptotic genes.
-
Angiogenesis: STAT3 can promote the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
Vascular Endothelial Growth Factor (VEGF) : A potent pro-angiogenic factor.[9]
-
-
Immune Modulation: STAT3 plays a complex role in regulating the immune system. In immune cells, STAT3 activation can lead to immunosuppression, which can contribute to tumor evasion of the immune system.[14] Conversely, it is also essential for the development of certain T helper cell subsets.[2]
-
Metastasis: STAT3 can promote tumor cell migration, invasion, and metastasis through the regulation of genes involved in these processes.
Downstream Functional Consequences of STAT3 Activation
Quantitative Data on STAT3 Regulation
The following tables summarize quantitative data on the activation of STAT3 and the subsequent changes in the expression of its target genes in response to various stimuli.
Table 1: Quantitative Analysis of STAT3 Phosphorylation
| Stimulus | Cell Line | STAT3 Phosphorylation (Fold Change vs. Control) | Time Point | Reference |
| EGF (0.5 ng/ml) | DU-145 | ~3.2 | 30 min | [8] |
| IL-6 (1 ng/ml) | DU-145 | ~3.0 | 5 min | [8] |
| IL-6 (50 ng/mL) | Cal33 | Increased | 15 min | [15] |
| Oncostatin M (40 ng/mL) | HeLa | Increased | 5 min | [16] |
Table 2: Quantitative Analysis of STAT3 Target Gene Expression
| Stimulus/Condition | Cell Line | Target Gene | Fold Change in mRNA Expression | Reference |
| STAT3 Knockdown | Retinoblastoma | c-Myc | Decreased (~0.5-fold) | [14] |
| STAT3 Knockdown | Retinoblastoma | Cyclin D1 | Decreased (~0.6-fold) | [14] |
| STAT3 Knockdown | Retinoblastoma | Bcl-xL | Decreased (~0.4-fold) | [14] |
| IL-6 Treatment (long-term) | hTERT-HME1 | STAT3 | 20- to 30-fold increase | [17] |
| IL-4 + IL-6 | Human Macrophages | CCL18 | Synergistically induced | |
| IL-4 + IL-6 | Human Macrophages | TGFA | Synergistically induced | |
| IL-4 + IL-6 | Human Macrophages | CD274 (PD-L1) | Synergistically induced |
Experimental Protocols
Western Blotting for Phospho-STAT3 (Tyr705)
This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) at Tyr705 by Western blotting, a common method to assess STAT3 activation.
// Nodes Cell_Culture [label="1. Cell Culture & Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="2. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Quant [label="3. Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="4. SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="5. Protein Transfer to Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="6. Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="7. Primary Antibody Incubation\n(anti-p-STAT3 Y705)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="8. Secondary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="9. Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stripping [label="10. Stripping (Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Reprobing [label="11. Reprobing (e.g., total STAT3, loading control)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cell_Culture -> Cell_Lysis [color="#5F6368"]; Cell_Lysis -> Protein_Quant [color="#5F6368"]; Protein_Quant -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; Detection -> Stripping [color="#5F6368"]; Stripping -> Reprobing [color="#5F6368"]; }
Materials:
-
Cells cultured in a 96-well plate
-
STAT3 reporter plasmid (containing a STAT3-responsive element driving a luciferase gene)
-
Transfection reagent
-
Stimulating agent or inhibitor
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate. 2[13]. Transfection: Transfect the cells with the STAT3 luciferase reporter plasmid. A co-transfection with a constitutively expressed Renilla luciferase plasmid can be used for normalization.
-
Treatment: After an appropriate incubation period post-transfection, treat the cells with the desired stimulus (e.g., IL-6) or inhibitor. 4[8][13]. Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Luciferase Reaction: Add the luciferase substrate to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer. N[13]ormalize the firefly luciferase signal to the Renilla luciferase signal if applicable.
Conclusion
STAT3 is a central node in a complex signaling network that governs a multitude of cellular processes. Its dysregulation is a hallmark of many diseases, making it an attractive therapeutic target. A thorough understanding of its upstream regulators and downstream targets, coupled with robust experimental methodologies, is essential for the development of novel and effective STAT3-targeted therapies. This guide provides a foundational resource for researchers, scientists, and drug development professionals to advance their understanding and investigation of this critical signaling pathway.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput sequencing identifies STAT3 as the DNA-associated factor for p53-NF-κB-complex-dependent gene expression in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.9. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]
- 11. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mesoscale.com [mesoscale.com]
- 16. Unphosphorylated STAT3 accumulates in response to IL-6 and activates transcription by binding to NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-6 augments IL-4-induced polarization of primary human macrophages through synergy of STAT3, STAT6 and BATF transcription factors [escholarship.org]
Stat3-IN-9: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its central role in tumor cell proliferation, survival, and metastasis. Stat3-IN-9 is a small molecule inhibitor that demonstrates potent and selective inhibition of STAT3 activation. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to inform preclinical research and drug development efforts. While in vitro pharmacodynamic data are available, there is a notable absence of published in vivo pharmacokinetic data for this compound. This document summarizes the current understanding of this compound's mechanism of action, its effects on cancer cells, and provides detailed experimental protocols for its evaluation.
Introduction to STAT3 and its Role in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in relaying signals from cytokines and growth factors on the cell surface to the nucleus, where it regulates the expression of genes involved in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a wide range of human cancers, STAT3 is constitutively activated, leading to the persistent upregulation of genes that promote tumor growth and survival, as well as resistance to therapy.[1] The aberrant activation of STAT3 in tumor cells has been termed an "oncogene addiction," making it an attractive target for cancer therapy. Inhibition of the STAT3 signaling pathway has been shown to induce growth inhibition and apoptosis in tumor cells and to suppress tumor growth in preclinical cancer models.
Pharmacodynamics of this compound
Mechanism of Action
This compound is a potent inhibitor of STAT3 activation.[2] Its primary mechanism of action is the selective inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue.[2] This phosphorylation event is a critical step in the canonical STAT3 signaling pathway, as it is required for the dimerization of STAT3 monomers, their subsequent translocation to the nucleus, and DNA binding to initiate gene transcription.
Crucially, this compound exhibits selectivity for STAT3, as it has been shown to not affect the phosphorylation of the closely related STAT1 protein at tyrosine 701 (Tyr701).[2] This selectivity is important for minimizing off-target effects and potential toxicities.
The inhibition of STAT3 phosphorylation by this compound leads to the downstream suppression of STAT3-mediated gene transcription, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[2]
Caption: STAT3 Signaling Pathway and Mechanism of this compound Inhibition.
In Vitro Anti-Tumor Activity
This compound has demonstrated potent anti-tumor activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability after 48 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.16 |
| HepG2 | Liver Cancer | 1.63 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colon Cancer | >25 |
| Table 1: In Vitro Anti-Tumor Activity of this compound (48h treatment). [2] |
Induction of Apoptosis
This compound induces apoptosis in cancer cells in a dose-dependent manner.[2] Treatment with this compound leads to the activation of the mitochondrial caspase-dependent apoptotic pathway.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase.[2] This effect is also dose-dependent and contributes to the overall anti-proliferative activity of the compound.
Pharmacokinetics of this compound
There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Preclinical in vivo studies are necessary to characterize its pharmacokinetic profile, including its bioavailability, half-life, and metabolic fate.
Experimental Protocols
Western Blot for STAT3 Phosphorylation
This protocol describes the methodology to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Caption: Western Blot Experimental Workflow.
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-468)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 1.0, 5.0 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3 and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to determine the effect of this compound on the cell cycle distribution.
Caption: Cell Cycle Analysis Experimental Workflow.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with different concentrations of this compound as described for the Western blot protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase Activity)
This protocol describes a method to measure the induction of apoptosis by this compound through the quantification of caspase activity.
Caption: Apoptosis (Caspase Activity) Assay Workflow.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-3/7, -8, or -9 activity assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
Assay: Follow the manufacturer's protocol for the chosen caspase activity assay kit. This typically involves lysing the cells and adding a specific caspase substrate that produces a detectable signal (color or fluorescence) upon cleavage by the active caspase.
-
Measurement: Measure the signal using a plate reader.
-
Data Analysis: Normalize the caspase activity to the number of cells or protein concentration and compare the activity in treated versus untreated cells.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of STAT3 signaling with demonstrated in vitro anti-tumor activity. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent. However, the complete absence of publicly available pharmacokinetic data is a major gap in its preclinical characterization. Future research should focus on conducting in vivo studies to evaluate the ADME properties, efficacy, and safety of this compound in relevant animal models. These studies are critical to determine its potential for further development as a clinical candidate for the treatment of cancers with aberrant STAT3 signaling.
References
TTI-101: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of TTI-101, a first-in-class, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Core Mechanism of Action
TTI-101 is a competitive inhibitor of STAT3.[1] It functions by binding to the phosphotyrosine (pY) peptide binding site within the Src homology 2 (SH2) domain of the STAT3 protein.[1][2] This binding action physically obstructs the recruitment of STAT3 to activated cytokine receptor complexes and prevents its subsequent phosphorylation at tyrosine 705 (Y705).[2][3][4] The inhibition of this critical phosphorylation step prevents STAT3 homodimerization, nuclear translocation, and its downstream transcriptional activity, which is crucial for cancer cell survival and immune evasion.[2][3]
Signaling Pathway of TTI-101 Inhibition
Caption: Mechanism of action of TTI-101 as a STAT3 inhibitor.
Preclinical Efficacy
The anti-cancer efficacy of TTI-101 has been demonstrated in various preclinical models, including bladder cancer.[5][6]
In Vitro Bladder Cancer Cell Line Proliferation
TTI-101 has demonstrated a strong inhibitory effect on the proliferation of various bladder cancer cell lines.[5]
| Cell Line | IC50 Range (µM) | Time Point |
| J82 | 7 - 14.2 | 24 and 48 hours |
| NBT-II | 7 - 14.2 | 24 and 48 hours |
| MB49 | 7 - 14.2 | 24 and 48 hours |
In Vivo Animal Models
TTI-101 has shown promising results in animal models of neuropathic pain, suggesting a potential dual benefit for cancer patients.
| Animal Model | Effect |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Suppressed mechanical allodynia |
| Spared Nerve Injury (SNI) | Reversed mechanical allodynia |
Non-Clinical Toxicology
Good Laboratory Practice (GLP)-compliant toxicology studies have been conducted to establish the safety profile of TTI-101.[1]
| Species | Duration | Maximum No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | 28 days | 200 mg/kg/day |
| Dog | 28 days | 100 mg/kg/day |
| Rat | 26 weeks | Not specified |
| Monkey | 13 weeks | Not specified |
No drug-related toxicities were observed up to the maximum doses administered in the 28-day studies.[1]
Experimental Protocols
In Vitro STAT3 Inhibition and Mitochondrial Function Assays
Objective: To assess the effect of TTI-101 on STAT3 aggregation and mitochondrial function compared to other STAT3 inhibitors.
Caption: Workflow for in vitro STAT3 inhibition and mitochondrial function assays.
Methodology:
-
Cell Culture: Cancer cell lines were incubated in a medium containing a 10 µM final concentration of TTI-101 or other STAT3 inhibitors (Stattic, cryptotanshinone, WP1066, STA21) for 16 hours under low glucose conditions.[1]
-
Cell Fractionation: Following incubation, cells were fractionated into four parts (Fractions I-IV).[1]
-
Western Blotting: The fractions were separated by SDS-PAGE and immunoblotted using antibodies selective for STAT3 to assess its intracellular localization and aggregation.[1]
-
Mitochondrial Function: The oxygen consumption rate (OCR) of cells treated with TTI-101 at concentrations 10-fold higher than its IC50 for STAT3 inhibition was measured to evaluate its impact on mitochondrial function.[1]
Key Findings:
-
TTI-101 did not induce STAT3 aggregation, unlike cryptotanshinone and WP1066, which caused a significant portion of STAT3 to be found in the insoluble fraction.[1]
-
TTI-101 did not alter the oxygen consumption rate of cells, indicating it does not impair mitochondrial function, in contrast to the marked abnormalities observed with cryptotanshinone and WP1066.[1]
In Vivo Neuropathic Pain Models
Objective: To determine the effect of TTI-101 on mechanical allodynia in mouse models of neuropathic pain.
Caption: Logical flow of the in vivo neuropathic pain study.
Methodology:
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: Mice were treated with cisplatin to induce neuropathic pain. Subsequently, TTI-101 was administered, and changes in the transcriptome of dorsal root ganglia were analyzed via RNA-seq.[1]
-
Spared Nerve Injury (SNI) Model: Mechanical allodynia was induced in male and female mice through SNI. TTI-101 was administered, and its effect on mechanical allodynia was observed.[1]
Key Findings:
-
In the SNI model, TTI-101 reduced mechanical allodynia within 6 hours of the first dose.[1]
-
Repeated dosing of TTI-101 over 14 days led to a complete and sustained reversal of SNI-induced mechanical allodynia.[1]
-
TTI-101 administration unexpectedly reversed mechanical allodynia in both CIPN and SNI models.[7]
Summary and Future Directions
The preclinical data for TTI-101 demonstrates a promising profile as a selective STAT3 inhibitor with a favorable safety profile. Its unique mechanism of action, which avoids mitochondrial toxicity, and its efficacy in both oncology and neuropathic pain models, positions it as a strong candidate for further clinical development. Phase I clinical trials in patients with advanced solid tumors have shown that TTI-101 is well-tolerated and demonstrates anti-tumor activity.[3][8] Ongoing and future studies will continue to explore the therapeutic potential of TTI-101 in various cancers and other indications.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TTI-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]
- 6. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for C188-9 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a variety of human cancers and plays a crucial role in tumor cell proliferation, survival, metastasis, and immune evasion.[2] C188-9 targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, thereby inhibiting its activation.[2][3] These application notes provide a comprehensive overview of the in vivo use of C188-9 in mouse models, including dosage, administration, and experimental protocols.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of C188-9 used in various mouse models as reported in the literature.
Table 1: C188-9 Dosage and Administration in Mouse Models
| Mouse Model | Cancer/Condition Type | Dosage | Administration Route | Frequency | Reference |
| Nude Mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | 50 mg/kg or 100 mg/kg | Intraperitoneal (i.p.) | 5 times a week | [4] |
| CD2F1 Female Mice | Isogenic C26 Tumor | 12.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | [1] |
| C57BL/6 Mice | Thermal Burn Injury | 50 mg/kg | Intraperitoneal (i.p.) | Every 24 hours | [5] |
| Nude Mice | Pancreatic Cancer | 100 mg/kg | Intraperitoneal (i.p.) | Once daily | [6] |
| C57BL/6 Mice | Pancreatic Cancer (Liver Metastasis) | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily | [7] |
| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily | [8] |
| HepPten⁻ Mice | Hepatocellular Carcinoma (HCC) | 100 mg/kg | Not Specified | Not Specified | [3][9] |
| BALB/c Mice | Dextran Sodium Sulfate (DSS)-induced Colitis | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | [10] |
| Mice | Cardiac Fibrosis | Not Specified | Not Specified | Not Specified | [11] |
Signaling Pathway
C188-9 primarily targets the STAT3 signaling pathway. The diagram below illustrates the mechanism of action.
Caption: C188-9 inhibits the STAT3 signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments involving C188-9 in mouse models.
Protocol 1: Evaluation of C188-9 in a Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
This protocol is adapted from studies on radioresistant HNSCC.[4]
1. Cell Culture and Animal Model:
- Culture UM-SCC-17B HNSCC cells in appropriate media.
- Use 8-10 week old male athymic nude mice.
2. Tumor Implantation:
- Inject 1.5 x 10⁶ UM-SCC-17B cells into the tongues of the mice.
- Allow tumors to establish until they reach a volume of approximately 15-20 mm³.
3. Drug Preparation and Administration:
- Prepare C188-9 solution in a suitable vehicle such as DMSO.
- Randomize mice into treatment groups (e.g., Vehicle control, 50 mg/kg C188-9, 100 mg/kg C188-9).
- Administer the prepared solution via intraperitoneal (i.p.) injection five times a week.
4. Monitoring and Endpoint:
Measure tumor volumes twice weekly using calipers.
At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., Western blot for p-STAT3 levels).
Caption: Experimental workflow for HNSCC xenograft model.
Protocol 2: Assessment of C188-9 in a Thermal Burn-Induced Muscle Wasting Model
This protocol is based on a study investigating the prevention of skeletal muscle wasting.[5]
1. Animal Model and Burn Injury:
- Use 12-16 week old male C57BL/6 mice.
- Induce a third-degree burn injury on a specific area of the mouse's body. A sham-burn group should be included as a control.
2. Drug Preparation and Administration:
- Prepare C188-9 in a vehicle of 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO.
- One hour after the burn injury, administer 50 mg/kg C188-9 or vehicle via intraperitoneal (i.p.) injection.
- Repeat the injection every 24 hours until the endpoint of the study.
3. Outcome Measures:
Monitor body weight daily.
After a set period (e.g., 3 days), assess muscle fiber size and grip strength.
Collect tissue samples (e.g., tibialis anterior muscle) for analysis of STAT3 activation and markers of the ubiquitin-proteasome pathway.
Caption: Workflow for burn-induced muscle wasting model.
Pharmacokinetics and Bioavailability
C188-9 has demonstrated favorable pharmacokinetic properties in mice. It is well-tolerated, shows good oral bioavailability, and concentrates in tumors to levels nearly 3-fold that of plasma.[4] This suggests that C188-9 can effectively reach its target tissue in vivo.
Safety and Tolerability
In preclinical studies, C188-9 was well-tolerated in mice at doses up to 100 mg/kg/day for 14 days.[4] GLP-compliant safety studies in rats and dogs also showed no significant clinical, laboratory, or pathological abnormalities.[4]
Conclusion
C188-9 is a promising STAT3 inhibitor with demonstrated efficacy in various preclinical mouse models. The provided protocols and data serve as a guide for researchers designing in vivo studies with this compound. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific mouse model and disease condition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C188‐9 reduces TGF‐β1‐induced fibroblast activation and alleviates ISO‐induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
TTI-101 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of TTI-101, a first-in-class, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The protocols detailed below are based on preclinical and clinical studies and are intended to guide researchers in the proper in vivo application of TTI-101 for investigational use.
Mechanism of Action
TTI-101 functions as a competitive inhibitor of STAT3. It binds to the SH2 domain of STAT3, which is crucial for its activation. This binding prevents the recruitment of STAT3 to activated cytokine receptor complexes and blocks its phosphorylation at tyrosine 705 (pY705). Consequently, TTI-101 inhibits STAT3 homodimerization, its translocation to the nucleus, and subsequent STAT3-mediated gene transcription. This targeted inhibition of the canonical STAT3 signaling pathway has shown anti-tumor and anti-fibrotic activity in various models.[1][2][3][4]
Data Presentation
Preclinical In Vivo Administration Data
| Species | Administration Route | Vehicle | Dosage | Dosing Schedule | Study Context | Reference |
| Rat | Oral Gavage | 60% Labrasol / 40% PEG-400 | 10, 30, and 100 mg/kg | Single dose | Pharmacokinetics in Chronic Kidney Disease | [5] |
| Rat | Oral | Not Specified | Up to 200 mg/kg/day | 28-day | Toxicology | [6] |
| Dog | Oral | Not Specified | Up to 100 mg/kg/day | 28-day | Toxicology | [6] |
| Mouse | Oral Gavage | 60% Labrasol / 40% PEG-400 | 50 mg/kg | Every other day for 6 doses | Neuropathic Pain (Spared Nerve Injury) | [6][7] |
| Mouse | Intraperitoneal (i.p.) | Not Specified | 50 mg/kg | Every other day for 7 doses | Neuropathic Pain (Chemotherapy-Induced) | [7] |
| Mouse | Not Specified | Not Specified | Not Specified | 3 weeks | Cervical Cancer Xenograft | [8] |
Clinical In Vivo Administration Data (Phase I)
| Population | Administration Route | Formulation | Dosage Levels | Dosing Schedule | Study Context | Reference |
| Adult Patients with Advanced Solid Tumors | Oral | F1, F2, F3 | 3.2, 6.4, 12.8, and 25.6 mg/kg/day | Twice daily in 28-day cycles | Dose-Escalation and Expansion | [1] |
Experimental Protocols
Protocol 1: Oral Administration in Rodents (Gavage)
This protocol is adapted from preclinical studies investigating the pharmacokinetics and efficacy of TTI-101 in rats and mice.[5][6][7]
Materials:
-
TTI-101
-
Vehicle: 60% Labrasol / 40% Polyethylene glycol 400 (PEG-400)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Vortex mixer or sonicator
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of TTI-101.
-
Prepare the vehicle by mixing 60% Labrasol and 40% PEG-400.
-
Add the TTI-101 powder to the vehicle to achieve the desired final concentration (e.g., 40 mg/mL).[5]
-
Vortex or sonicate the mixture until the TTI-101 is completely dissolved. It is recommended to warm the vehicle slightly to aid dissolution.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the formulation to be administered.
-
Properly restrain the animal to ensure its safety and the accuracy of the administration.
-
-
Administration:
-
Draw the calculated volume of the TTI-101 formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
For pharmacokinetic studies, blood samples can be collected at predetermined time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[5]
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol is based on a preclinical study of TTI-101 in a mouse model of neuropathic pain.[7]
Materials:
-
TTI-101
-
Sterile vehicle (e.g., sterile PBS or a specified solubilizing agent)
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Animal scale
-
70% Ethanol or other disinfectant for the injection site
Procedure:
-
Formulation Preparation:
-
Dissolve TTI-101 in a sterile vehicle to the desired concentration. Ensure complete dissolution.
-
Warm the solution to room temperature or body temperature to minimize discomfort to the animal.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the required injection volume. The maximum recommended injection volume is typically 10 µL/g of body weight.
-
Restrain the mouse securely, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and turn it to present the ventral side.
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate entry into a vessel or organ.
-
If there is no aspirate, inject the TTI-101 solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of pain, distress, or adverse effects at the injection site.
-
Mandatory Visualizations
Caption: TTI-101 Mechanism of Action.
Caption: General In Vivo Experimental Workflow.
References
- 1. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 trial evaluating TTI-101, a first-in-class, orally bioavailable, small molecule, inhibitor of STAT3, in patients with advanced solid tumors. - ASCO [asco.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 (Tyr705) using Stat3-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] The activation of STAT3 is mediated by the phosphorylation of a critical tyrosine residue at position 705 (p-STAT3 Tyr705). This phosphorylation event is often initiated by upstream signals from cytokines and growth factors, leading to the dimerization of STAT3, its translocation to the nucleus, and subsequent activation of target gene transcription.[2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention.
Stat3-IN-9, also known as C188-9, is a potent and specific small molecule inhibitor of STAT3.[3] Its mechanism of action involves binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent phosphorylation. By inhibiting STAT3 phosphorylation, this compound effectively blocks the downstream signaling cascade, leading to reduced tumor cell proliferation and induction of apoptosis.[4] This document provides a detailed protocol for utilizing this compound in Western blot analysis to assess its inhibitory effect on STAT3 phosphorylation in cancer cell lines.
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.
Caption: Canonical STAT3 signaling pathway and inhibition by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is designed for treating cancer cell lines with high basal levels of p-STAT3 to observe the inhibitory effect of this compound.
Recommended Cell Lines:
-
MDA-MB-468 (Breast Cancer)
-
HepG2 (Hepatocellular Carcinoma)
-
A549 (Lung Cancer)
-
DU145 (Prostate Cancer)[5]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (C188-9)
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 1.0, 5.0, 10 µM) for a specified duration (e.g., 24 hours).[4][6] A vehicle control (DMSO) should be included at the same final concentration as the highest this compound treatment.
-
Following the treatment period, proceed to cell lysis for protein extraction.
II. Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add freshly prepared ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL per well).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA or Bradford assay).
III. Western Blot Analysis of p-STAT3 (Tyr705) and Total STAT3
Materials:
-
Protein samples (cell lysates)
-
4x Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To detect total STAT3 and a loading control on the same membrane, the membrane can be stripped of the p-STAT3 antibodies.
-
Wash the membrane in TBST.
-
Incubate in a stripping buffer (e.g., mild stripping buffer with glycine or a commercial stripping buffer) for the recommended time.
-
Wash thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for total STAT3, followed by the appropriate secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal, and then normalize to the loading control to account for any loading differences.
Data Presentation
The following table summarizes the expected quantitative data from a Western blot experiment investigating the effect of this compound on p-STAT3 levels in MDA-MB-468 cells.
| Cell Line | Treatment (24h) | Concentration (µM) | p-STAT3/Total STAT3 Ratio (Normalized to Control) | Reference |
| MDA-MB-468 | Vehicle (DMSO) | 0 | 1.00 | [4] |
| This compound | 0.2 | ~0.85 | [4] | |
| This compound | 1.0 | ~0.50 | [4] | |
| This compound | 5.0 | ~0.20 | [4] | |
| A549 | Vehicle (DMSO) | 0 | 1.00 | [8] |
| STX-0119 | 5 | ~0.60 | [8] | |
| STX-0119 | 10 | ~0.30 | [8] | |
| H1299 | Vehicle (DMSO) | 0 | 1.00 | [8] |
| STX-0119 | 5 | ~0.70 | [8] | |
| STX-0119 | 10 | ~0.45 | [8] |
*Note: STX-0119 is another STAT3 inhibitor, and the data is included to show a similar dose-dependent inhibitory effect on p-STAT3. The values for this compound are illustrative based on its reported potent activity.[4]
Experimental Workflow
The following diagram outlines the experimental workflow for the Western blot analysis of p-STAT3 inhibition by this compound.
Caption: Workflow for p-STAT3 Western blot analysis using this compound.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C188-9 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical data on the STAT3 inhibitor C188-9 (also known as TTI-101) when used in combination with standard chemotherapy agents. The information is intended to guide researchers in designing and executing further studies to explore the therapeutic potential of this combination approach.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers.[1] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, while also contributing to an immunosuppressive tumor microenvironment.[1] C188-9 is a potent and orally bioavailable small molecule inhibitor of STAT3.[2] It acts by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[2] Given the central role of STAT3 in cancer pathogenesis, inhibiting its activity with C188-9 in combination with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for C188-9 as a monotherapy and in combination with chemotherapy agents from preclinical studies.
Table 1: In Vitro Efficacy of C188-9 Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 |
| HCC-1954 | HER2+ Breast Cancer | Not specified |
| HCT-116 | Colorectal Cancer | Not specified |
| HepG2 | Hepatocellular Carcinoma | Not specified |
| A549 | Non-Small Cell Lung Cancer | Not specified |
| OVCAR3 | Ovarian Adenocarcinoma | Not specified |
Table 2: In Vivo Efficacy of C188-9 in Combination with Paclitaxel in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 36 |
| Control (Vehicle) | ~1800 |
| C188-9 alone | ~1000 |
| Paclitaxel alone | ~1200 |
| C188-9 + Paclitaxel | ~500 |
| [Source:[2]] |
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by C188-9. Cytokines and growth factors binding to their receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation, survival, and angiogenesis. C188-9 inhibits the initial phosphorylation of STAT3, thereby blocking the entire downstream signaling cascade.
Caption: C188-9 inhibits the STAT3 signaling pathway.
Experimental Workflow for Preclinical Combination Studies
The following diagram outlines a typical workflow for evaluating the combination of C188-9 and a chemotherapy agent in a preclinical setting.
Caption: Workflow for preclinical evaluation of C188-9 combination therapy.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of C188-9 and chemotherapy agents, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
C188-9 (dissolved in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of C188-9 and the chemotherapy agent in culture medium. For combination studies, a fixed-ratio or a matrix design can be used.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of C188-9 in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Matrigel (optional)
-
C188-9 formulation for oral or intraperitoneal administration
-
Chemotherapy agent formulation for intravenous or intraperitoneal administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: C188-9 alone
-
Group 3: Chemotherapy agent alone
-
Group 4: C188-9 in combination with the chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule. For example, C188-9 may be administered orally daily, while the chemotherapy agent is given intraperitoneally or intravenously once or twice a week.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target protein expression).
Clinical Trial Information
C188-9, under the designation TTI-101, is currently being evaluated in clinical trials in combination with other anti-cancer agents.
NCT05440708: A Study of TTI-101 as Monotherapy and in Combination in Participants With Locally Advanced or Metastatic, and Unresectable Hepatocellular Carcinoma [4]
-
Phase: 1b/2
-
Interventions:
-
Cohort A: TTI-101 monotherapy
-
Cohort B: TTI-101 in combination with pembrolizumab
-
Cohort C: TTI-101 in combination with atezolizumab and bevacizumab
-
-
Primary Objectives: To evaluate the safety, tolerability, and preliminary efficacy of TTI-101 alone and in combination.[5]
-
Status: Recruiting
This study will provide crucial data on the safety and efficacy of combining the STAT3 inhibitor TTI-101 with standard-of-care immunotherapies in hepatocellular carcinoma.
Conclusion
The preclinical data strongly suggest that the combination of the STAT3 inhibitor C188-9 with conventional chemotherapy agents has the potential to be a more effective anti-cancer strategy than either agent alone. The ongoing clinical trials with TTI-101 will be critical in translating these promising preclinical findings into tangible benefits for cancer patients. The protocols and data presented in these application notes are intended to serve as a valuable resource for the scientific community to further investigate and advance this therapeutic approach.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for Stat3-IN-9 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] In normal physiological conditions, STAT3 activation is transient and tightly regulated. However, constitutive activation of STAT3 is a common feature in a wide variety of human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[1] This aberrant STAT3 signaling promotes the transcription of genes involved in cell survival, angiogenesis, and immune evasion, making it a compelling target for cancer therapy.
Stat3-IN-9 is a small molecule inhibitor that targets the activation of STAT3. These application notes provide an overview of the use of this compound and other closely related STAT3 inhibitors in preclinical xenograft models, offering protocols and data to guide researchers in their study of STAT3-targeted cancer therapy.
Mechanism of Action
STAT3 is typically activated by phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs) associated with cytokine and growth factor receptors. Upon phosphorylation, STAT3 monomers dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes to initiate transcription.
This compound and similar inhibitors are designed to interfere with this signaling cascade. While the precise binding mode of this compound is not detailed in the provided search results, STAT3 inhibitors, in general, function by:
-
Blocking STAT3 Phosphorylation: Preventing the initial activation step.
-
Inhibiting Dimerization: Interfering with the formation of active STAT3 dimers.
-
Preventing DNA Binding: Blocking the interaction of STAT3 with its target gene promoters.
By inhibiting STAT3 activity, these compounds can lead to the downregulation of key downstream targets involved in tumor cell survival and proliferation, ultimately inducing apoptosis and cell cycle arrest.
Quantitative Data
The following tables summarize the available quantitative data for this compound (in vitro) and a closely related STAT3 inhibitor, C188-9 (in vivo), to provide a reference for its potential efficacy.
Table 1: In Vitro Efficacy of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.16 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| HepG2 | Liver Cancer | 1.63 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colorectal Cancer | >25 |
Data sourced from commercially available information on this compound.
Table 2: In Vivo Efficacy of C188-9 in an A549 Lung Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | ~1200 | ~1.0 |
| C188-9 | ~400 | ~0.4 |
Note: This data is for the STAT3 inhibitor C188-9 and is provided as a representative example of the potential in vivo efficacy of a small molecule STAT3 inhibitor.[2] Specific in vivo efficacy data for this compound was not available in the search results.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for a xenograft study.
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with a STAT3 inhibitor. While specific in vivo data for this compound is not available, this protocol is based on established methods for similar small molecule inhibitors, such as C188-9.[3]
Protocol 1: Xenograft Tumor Model Establishment
1. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID, SCID Beige, or athymic nude mice), 6-8 weeks old.
- House animals in a pathogen-free environment with ad libitum access to food and water.
- Acclimatize mice for at least one week before the start of the experiment.
- All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Implantation:
- Culture human cancer cells with known STAT3 activation (e.g., A549, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
- Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 100-150 mm³).
Protocol 2: this compound Formulation and Administration
1. Formulation (Reference for a similar compound, C188-9):
- Disclaimer: A specific in vivo formulation for this compound is not publicly available. The following is a general formulation for a small molecule inhibitor for intraperitoneal injection and may need optimization.
- Prepare a stock solution of this compound in a suitable solvent like DMSO.
- For injection, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- The final concentration should be calculated based on the desired dosage and the average weight of the mice.
2. Administration:
- Based on studies with the similar compound C188-9, a potential starting dose for this compound could be in the range of 25-50 mg/kg.[3]
- Administer the formulated this compound or vehicle control via intraperitoneal (IP) injection.
- Treatment frequency can be daily or every other day, depending on the compound's pharmacokinetics and tolerability.
- Monitor the mice daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur.
Protocol 3: Efficacy and Endpoint Analysis
1. Monitoring:
- Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).
2. Endpoint Analysis:
- At the end of the study, euthanize the mice according to institutional guidelines.
- Excise the tumors and record their final weight.
- Divide the tumor tissue for various analyses:
- Histology: Fix a portion of the tumor in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
- Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and analysis of p-STAT3, total STAT3, and downstream target proteins.
- RT-qPCR: Snap-freeze a portion of the tumor for RNA extraction and analysis of the expression of STAT3 target genes.
Conclusion
This compound presents a promising therapeutic agent for cancers with aberrant STAT3 signaling. The provided application notes and protocols, based on available data for this compound and related compounds, offer a framework for researchers to design and execute preclinical studies in xenograft models. Further investigation is warranted to establish the in vivo efficacy, pharmacokinetics, and optimal dosing of this compound in various cancer models.
References
- 1. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Stat3-IN-9 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stat3-IN-9 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by specifically inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a critical step in its activation, without affecting the phosphorylation of the related STAT1 protein at Tyr701.[1][2] The inhibition of STAT3 signaling by this compound leads to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells, making it a valuable tool for cancer research and drug development.[1][2] Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for the dissolution and use of this compound in cell-based assays.
Data Presentation
The following table summarizes the in vitro activity of this compound against various human cancer cell lines, providing key quantitative data for experimental planning.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-468 | Breast Cancer | 0.16[1][2] |
| HepG2 | Liver Cancer | 1.63[1][2] |
| MDA-MB-231 | Breast Cancer | 5.80[1][2] |
| A549 | Lung Cancer | 5.73[1][2] |
| U251 | Glioblastoma | >25[1][2] |
| HCT116 | Colorectal Cancer | >25[1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting a key node in the STAT3 signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the specific point of inhibition by this compound.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Cell culture medium appropriate for the cell line of interest
-
Sterile, tissue culture-treated plates
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used starting concentration for STAT3 inhibitors.
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 391.42 g/mol ), weigh out 3.91 mg of the compound.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles. If insolubility persists, gentle warming (e.g., 37°C) can be attempted, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (up to one year).
Protocol for Preparing Working Solutions and Treating Cells
This protocol outlines the steps to dilute the stock solution and treat cells in an in vitro assay.
-
Cell Seeding: Seed your cells of interest in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells.
-
Important: To avoid precipitation of the compound and to minimize DMSO toxicity, first, serially dilute the stock solution in fresh, pre-warmed cell culture medium to an intermediate concentration. Then, add this intermediate dilution to the cell culture wells. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following the incubation period, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis (e.g., flow cytometry), or Western blotting for p-STAT3 and downstream targets.
Cautions and Best Practices
-
Solubility: this compound may have limited solubility in aqueous solutions. It is crucial to ensure complete dissolution in DMSO before further dilution in culture media. If precipitation is observed upon dilution in media, consider using a lower stock concentration or a different formulation approach for specific applications, which may involve co-solvents like PEG300 and Tween 80, though this is more common for in vivo studies.
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as your experimental conditions to account for any solvent effects.
-
Freshness of Reagents: Use fresh, anhydrous DMSO to prepare the stock solution, as absorbed water can affect the solubility and stability of the compound.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecule inhibitors are light-sensitive. It is good practice to protect the stock solutions from light by storing them in amber tubes or wrapping them in foil.
-
Validation: The optimal concentration of this compound and the incubation time will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
References
STAT3 Inhibitor C188-9: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a significant role in the development and progression of numerous human cancers.[1] Its activation promotes tumor cell proliferation, survival, and metastasis while inhibiting apoptosis (programmed cell death).[1] C188-9 is a potent and specific small-molecule inhibitor of STAT3.[2] It functions by targeting the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, thereby preventing its activation.[1] Inhibition of STAT3 signaling by C188-9 has been shown to suppress tumor growth and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.[2][3]
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the pro-apoptotic effects of C188-9 in cancer cells. The protocols detailed below cover key assays for quantifying apoptosis and investigating the underlying molecular mechanisms.
Data Presentation
The following tables summarize the expected quantitative outcomes of C188-9 treatment on key apoptotic markers. These values are based on published findings and can be used as a reference for data analysis and comparison.[4]
Table 1: Effect of C188-9 on Apoptosis Induction in Cancer Cells
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | - | Baseline |
| C188-9 | 5 | Increased |
| C188-9 | 10 | Significantly Increased |
| C188-9 | 25 | Highly Increased |
Note: The exact percentage of apoptotic cells will vary depending on the cell line and experimental conditions.
Table 2: Caspase-3/7 Activity in Response to C188-9 Treatment
| Treatment | Concentration (µM) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (DMSO) | - | 1.0 |
| C188-9 | 5 | > 1.5 |
| C188-9 | 10 | > 2.5 |
| C188-9 | 25 | > 4.0 |
Note: Fold change is relative to the vehicle control.
Table 3: Modulation of Bcl-2 Family Protein Expression by C188-9
| Treatment | Concentration (µM) | Bax/Bcl-2 Protein Ratio (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 |
| C188-9 | 0.5 | 1.5[4] |
| C188-9 | 1.0 | 3.0[4] |
Note: An increase in the Bax/Bcl-2 ratio is indicative of a pro-apoptotic state.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of C188-9-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, HeLa, A549) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
C188-9 Preparation: Prepare a stock solution of C188-9 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25 µM). The final DMSO concentration in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of C188-9 or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is based on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) working solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase-3/7 Activity Assay
This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for activated caspases-3 and -7. Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase-3/7 activity.[5]
-
Cell Plating: Seed cells in a white-walled 96-well plate at a suitable density and treat with C188-9 as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[6]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[6]
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity by normalizing the luminescence readings of the treated samples to the vehicle control.
Western Blot Analysis for Bcl-2 and Bax
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Cell Lysis:
-
After treatment with C188-9, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of Bcl-2 and Bax to the loading control.
-
Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.
-
References
- 1. researchgate.net [researchgate.net]
- 2. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Chemoresistance with Stat3-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the hallmarks of cancer, including proliferation, survival, angiogenesis, and immune evasion.[1] Aberrant STAT3 signaling is a key driver of chemoresistance in a wide range of malignancies, contributing to the failure of standard-of-care chemotherapeutic agents such as cisplatin, paclitaxel, and doxorubicin.[2][3][4] The upregulation of STAT3 can lead to the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin) and drug efflux pumps like P-glycoprotein (ABCB1), which actively remove chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[4][5]
Stat3-IN-9 is a potent and selective small molecule inhibitor of STAT3. It specifically targets the activation of STAT3 by preventing its phosphorylation at the Tyr705 residue, a critical step for its dimerization, nuclear translocation, and transcriptional activity.[6] Notably, this compound does not affect the phosphorylation of STAT1 at Tyr701, indicating its selectivity.[6] By inhibiting STAT3 signaling, this compound can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[6] These characteristics make this compound a valuable research tool for investigating the mechanisms of STAT3-mediated chemoresistance and for evaluating the potential of STAT3 inhibition as a strategy to re-sensitize resistant cancer cells to chemotherapy.
These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models to study and potentially reverse chemoresistance.
Data Presentation
Table 1: In Vitro Anti-Tumor Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-468 | Breast Cancer | 0.16 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| HepG2 | Liver Cancer | 1.63 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colon Cancer | >25 |
Data sourced from TargetMol.[6]
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway in Chemoresistance
Caption: STAT3 signaling pathway leading to chemoresistance and the inhibitory action of this compound.
Experimental Workflow: In Vitro Chemoresistance Reversal Assay
Caption: Workflow for assessing the reversal of chemoresistance by this compound in vitro.
Experimental Workflow: In Vivo Xenograft Chemoresistance Study
Caption: Workflow for an in vivo xenograft model to study the effect of this compound on chemoresistance.
Experimental Protocols
In Vitro Cell Viability Assay to Assess Reversal of Chemoresistance
Objective: To determine if this compound can sensitize chemoresistant cancer cells to a chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line (e.g., Paclitaxel-resistant MDA-MB-231 or Cisplatin-resistant A549)
-
This compound (powder, store at -20°C)
-
Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed the chemoresistant cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO. Further dilute in culture medium to desired final concentrations. It is recommended to test a range of concentrations for both agents based on their known IC50 values. For this compound, a starting range of 1-10 µM is suggested.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of the chemotherapeutic agent alone or this compound alone.
-
Combination Treatment: Treat cells with a fixed, sub-lethal concentration of this compound in combination with increasing concentrations of the chemotherapeutic agent.
-
Controls: Include wells with vehicle (DMSO) control and untreated cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant reduction in the IC50 of the chemotherapeutic agent in the combination treatment group indicates reversal of resistance.
Western Blot Analysis of STAT3 Signaling and Chemoresistance Markers
Objective: To investigate the effect of this compound on the STAT3 signaling pathway and the expression of chemoresistance-related proteins.
Materials:
-
Chemoresistant cancer cells
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-ABCB1 (P-glycoprotein), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed chemoresistant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the chemotherapeutic agent, this compound, or a combination for 24-48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH). Compare the expression levels of p-STAT3, Bcl-2, and ABCB1 across the different treatment groups.
In Vivo Xenograft Model of Chemoresistance
Objective: To evaluate the efficacy of this compound in overcoming chemoresistance in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Chemoresistant cancer cells
-
This compound
-
Chemotherapeutic agent (formulated for in vivo use)
-
Vehicle for this compound (e.g., a solution containing DMSO, PEG300, Tween 80, and saline; this needs to be optimized for this compound)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 chemoresistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Chemotherapeutic agent alone
-
Group 3: this compound alone
-
Group 4: Combination of chemotherapeutic agent and this compound
-
-
Drug Administration:
-
This compound: The administration route (e.g., oral gavage, intraperitoneal injection) and dosing schedule need to be determined through pharmacokinetic and tolerability studies. A starting point could be based on other small molecule STAT3 inhibitors, such as C188-9, which has been used in vivo.[7]
-
Chemotherapeutic Agent: Administer according to established protocols for the specific drug and mouse model.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry for p-STAT3).
-
Data Analysis: Plot tumor growth curves for each treatment group. Statistically compare the tumor volumes and weights between the groups to determine if the combination therapy significantly inhibits tumor growth compared to single-agent treatments.
Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a valuable chemical probe for elucidating the role of STAT3 in chemoresistance. The protocols outlined above provide a framework for researchers to investigate its potential to reverse resistance to conventional chemotherapies in a variety of cancer models. The successful combination of this compound with standard cytotoxic agents in preclinical studies could provide a strong rationale for the clinical development of STAT3 inhibitors as a novel therapeutic strategy for treating drug-resistant cancers.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Inhibition of ABCB1 (MDR1) Expression by an siRNA Nanoparticulate Delivery System to Overcome Drug Resistance in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
- 4. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of EGFR Overcomes Acquired Lenvatinib Resistance Driven by STAT3-ABCB1 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumen.luc.edu [lumen.luc.edu]
- 7. Multi-functional effects of a small-molecule STAT3 inhibitor on NASH and HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTI-101 in Hematological Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of TTI-101, a potent STAT3 inhibitor, in the context of hematological malignancies. The information compiled herein, supported by published research, is intended to guide the design and execution of further studies investigating the therapeutic potential of TTI-101.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactivated in a variety of cancers, including hematological malignancies such as acute myeloid leukemia (AML), lymphomas, and multiple myeloma.[1] Constitutive activation of STAT3 promotes cancer cell proliferation, survival, and immune evasion, making it a compelling target for therapeutic intervention.[1][2] TTI-101 (also known as C188-9) is a small molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[3][4] Preclinical studies have demonstrated the potential of TTI-101 as an anti-leukemic agent.[3][4]
Mechanism of Action
TTI-101 is a competitive inhibitor that binds to the phosphotyrosine (pY) peptide-binding site within the SH2 domain of STAT3.[2][3] This binding event sterically hinders the recruitment of STAT3 to activated upstream receptor tyrosine kinases (e.g., G-CSF receptor) and Janus kinases (JAKs). By preventing the phosphorylation of STAT3 at tyrosine 705 (Y705), TTI-101 blocks its homodimerization, nuclear translocation, and transcriptional activity.[3][4] The inhibition of STAT3 signaling leads to the downregulation of target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[3]
Caption: TTI-101 inhibits STAT3 signaling by preventing its phosphorylation and subsequent activation.
Preclinical Data in Acute Myeloid Leukemia (AML)
TTI-101 has demonstrated significant anti-leukemic activity in preclinical models of AML.[3][4] The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibition of STAT3 Activation by TTI-101 in AML [4]
| Cell Type | IC50 for STAT3 Activation (µM) |
| AML Cell Lines | 4 - 7 |
| Primary AML Samples | 8 - 18 |
Table 2: In Vitro Induction of Apoptosis by TTI-101 in AML [4]
| Cell Type | EC50 for Apoptosis Induction (µM) | Treatment Duration |
| AML Cell Lines & Primary Samples | 6 - >50 | 24 hours |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of TTI-101 in hematological malignancy cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of TTI-101 on the viability of hematological cancer cells.
Materials:
-
Hematological malignancy cell lines (e.g., AML cell lines like Kasumi-1, THP-1)
-
TTI-101 (C188-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of TTI-101 in complete medium.
-
Treat the cells with various concentrations of TTI-101 (e.g., 0, 1, 5, 10, 25, 50 µM) in a final volume of 200 µL/well. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying TTI-101-induced apoptosis in hematological cancer cells using flow cytometry.
Materials:
-
Hematological malignancy cell lines or primary patient samples
-
TTI-101
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with the desired concentrations of TTI-101 (e.g., based on IC50 values from viability assays) for 24-48 hours.[4]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Phospho-STAT3 (pSTAT3)
This protocol is for assessing the inhibition of STAT3 phosphorylation by TTI-101.
Materials:
-
Hematological malignancy cell lines
-
TTI-101
-
Cytokine for stimulation (e.g., G-CSF for AML cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with TTI-101 for 1-2 hours.[4]
-
Stimulate the cells with a cytokine (e.g., 100 ng/mL G-CSF) for 15-30 minutes to induce STAT3 phosphorylation.[4]
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pSTAT3 levels to total STAT3 and the loading control (β-actin).
Caption: A generalized workflow for the in vitro evaluation of TTI-101 in hematological cancer cells.
Conclusion
TTI-101 is a promising STAT3 inhibitor with demonstrated preclinical activity in hematological malignancies, particularly AML. The provided data and protocols offer a foundation for researchers to further explore its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Future in vivo studies using xenograft models of hematological malignancies are warranted to validate these in vitro findings.
References
- 1. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STAT3-IN-9 in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and both the initiation and resolution of inflammatory responses.[1] Dysregulation of the STAT3 signaling pathway is implicated in various inflammatory diseases and cancers. STAT3-IN-9 is a potent and selective inhibitor of STAT3, which functions by specifically inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, without affecting the phosphorylation of STAT1.[1][2] This selectivity makes this compound a valuable tool for elucidating the precise role of STAT3 in inflammatory signaling cascades.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on inflammatory responses in vitro, particularly in macrophage models.
Data Presentation
In Vitro Anti-Tumor Activity of this compound
While the primary focus of these notes is on inflammation, the following data from anti-cancer studies provides a baseline for the effective concentration range of this compound. A dose-response experiment is recommended to determine the optimal concentration for specific immune cell types.
| Cell Line | Cancer Type | IC50 (µM) after 48h exposure |
| MDA-MB-468 | Breast Cancer | 0.16 |
| HepG2 | Liver Cancer | 1.63 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colorectal Cancer | >25 |
Data sourced from MedchemExpress and TargetMol product datasheets.[1][2]
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway in Inflammation
Caption: Canonical JAK-STAT3 signaling pathway in response to pro-inflammatory cytokines.
Experimental Workflow for Studying this compound in an In Vitro Inflammation Model
Caption: A typical experimental workflow to evaluate the anti-inflammatory effects of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Macrophages
Objective: To determine the non-toxic and effective concentration range of this compound for inhibiting STAT3 phosphorylation in macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed macrophages in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Pre-treatment: After the cells have adhered, replace the medium with a medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate inflammatory stimulus, such as LPS (1 µg/mL), for 30 minutes to 1 hour to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Perform western blotting to analyze the levels of phosphorylated STAT3 and total STAT3.
-
Analysis: Determine the lowest concentration of this compound that effectively inhibits STAT3 phosphorylation without causing significant cell death (as observed by microscopy). This concentration range can be used for subsequent functional assays.
Protocol 2: Assessment of this compound on Pro-inflammatory Cytokine Production
Objective: To evaluate the effect of this compound on the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.
Materials:
-
This compound
-
Macrophages
-
Complete cell culture medium
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Tnf, Il6, Il1b, and a housekeeping gene (e.g., Actb)
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate. Pre-treat with the determined optimal concentration of this compound (from Protocol 1) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours (for qPCR) or 24 hours (for ELISA).
-
Supernatant Collection: For ELISA, collect the cell culture supernatant and store it at -80°C until analysis.
-
RNA Isolation and qPCR: For gene expression analysis, lyse the cells and isolate total RNA. Synthesize cDNA and perform qPCR to measure the relative mRNA levels of Tnf, Il6, and Il1b.
-
ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions to quantify the concentration of secreted TNF-α, IL-6, and IL-1β.
-
Data Analysis: Normalize the qPCR data to the housekeeping gene and calculate the fold change in gene expression relative to the control group. For ELISA, compare the cytokine concentrations between the different treatment groups.
Conclusion
This compound is a valuable research tool for dissecting the role of STAT3 in inflammatory processes. Its selectivity allows for targeted investigation of the STAT3 signaling pathway. The provided protocols offer a starting point for researchers to explore the anti-inflammatory potential of this inhibitor in various in vitro models. It is recommended to optimize the experimental conditions, including inhibitor concentration and incubation times, for each specific cell type and experimental setup.
References
Troubleshooting & Optimization
C188-9 Technical Support Center: Troubleshooting Solubility Issues in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the STAT3 inhibitor, C188-9, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of C188-9 in DMSO?
A1: The reported solubility of C188-9 in DMSO varies across different suppliers, but it generally falls within a range of 10 mg/mL to 94 mg/mL.[1][2][3][4] It is crucial to consult the Certificate of Analysis (CoA) provided with your specific batch of C188-9 for the most accurate solubility information.
Q2: My C188-9 is not dissolving completely in DMSO at the expected concentration. What are the common causes?
A2: Several factors can contribute to incomplete dissolution of C188-9 in DMSO:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination in DMSO can significantly reduce the solubility of C188-9.
-
Compound Purity and Batch-to-Batch Variation: Minor differences in the purity or crystalline structure between batches of C188-9 can affect its solubility.
-
Temperature: Dissolution may be slower at room temperature.
-
Insufficient Mixing: The compound may not have been adequately vortexed or sonicated to facilitate dissolution.
Q3: How can I improve the solubility of C188-9 in DMSO?
A3: To enhance the solubility of C188-9 in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1] Avoid using DMSO from a bottle that has been opened multiple times.
-
Warming: Gently warm the solution in a water bath at 50°C.[1]
-
Sonication: Use a bath sonicator to aid in the dissolution process.[1][5]
-
Vortexing: Ensure thorough mixing by vortexing the solution for an adequate amount of time.
Q4: What is the mechanism of action of C188-9?
A4: C188-9 is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][6][7] It specifically targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, thereby preventing its activation through phosphorylation.[3][6] This inhibition blocks the nuclear translocation of STAT3 and its subsequent regulation of gene expression involved in cell proliferation, survival, and angiogenesis.[6][8]
Troubleshooting Guides
Issue: Precipitate forms in my C188-9 stock solution upon storage.
-
Possible Cause 1: Supersaturation. The initial dissolution may have resulted in a supersaturated solution, which is inherently unstable.
-
Solution: Try preparing the stock solution at a slightly lower concentration.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out of solution.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
-
Possible Cause 3: Water Contamination. Moisture may have been introduced into the stock solution during handling.
-
Solution: Ensure that pipette tips and tubes are dry before use. Store aliquots with desiccant packs if necessary.
-
Issue: I observe crystals in my cell culture media after adding the C188-9 stock solution.
-
Possible Cause 1: Poor Aqueous Solubility. C188-9 is practically insoluble in water.[1] Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate.
-
Solution: Perform a serial dilution of your DMSO stock solution in the cell culture media. Add the C188-9 stock dropwise to the media while gently vortexing or swirling to ensure rapid mixing. The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Interaction with Media Components. Components of the cell culture media, such as proteins in fetal bovine serum (FBS), may interact with C188-9 and reduce its solubility.
-
Solution: Prepare the final working concentration of C188-9 in media with a reduced serum concentration if your experimental design allows. Alternatively, test different types of serum or use a serum-free media formulation.
-
Data Presentation
Table 1: Reported Solubility of C188-9 in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (mM) | Source |
| DMSO | 94 mg/mL | 199.35 | [1] |
| DMSO | ≥ 62 mg/mL | 131.49 | [2] |
| DMSO | 60 mg/mL | 127.25 | [5] |
| DMSO | 25 mg/mL | 53.02 | [7] |
| DMSO | 10 mg/mL | 21.21 | [3] |
| Ethanol | 3 mg/mL | 6.36 | [4] |
| Ethanol | 2 mg/mL | 4.24 | [1] |
| Water | Insoluble | - | [1] |
| DMF | 10 mg/mL | 21.21 | [3] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | 0.34 | [3] |
Note: Solubility can vary between different batches of C188-9. Always refer to the product-specific Certificate of Analysis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM C188-9 Stock Solution in DMSO
-
Materials:
-
C188-9 powder (Molecular Weight: 471.52 g/mol )
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the C188-9 vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of C188-9 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.715 mg of C188-9.
-
Add the appropriate volume of anhydrous DMSO to the C188-9 powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 50°C water bath for 5-10 minutes.[1]
-
Alternatively, or in addition to warming, place the tube in a bath sonicator for 10-15 minutes.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
-
Mandatory Visualizations
Caption: C188-9 inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for preparing and using C188-9 in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TTI-101 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TTI-101 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TTI-101?
TTI-101 is a first-in-class, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It binds with high affinity to the SH2 domain of STAT3, which is crucial for its activation.[2][3]
Q2: How does TTI-101 inhibit STAT3?
TTI-101 is a competitive inhibitor that targets the pY-peptide binding site within the SH2 domain of STAT3.[4] This binding prevents the recruitment of STAT3 to activated cytokine receptor complexes and subsequent phosphorylation at tyrosine 705 (pY705), which is a critical step in its activation.[2] By blocking phosphorylation, TTI-101 also prevents STAT3 homodimerization and its translocation to the nucleus to act as a transcription factor.[2][3]
Q3: Is TTI-101 selective for STAT3? What are its known off-target effects?
While TTI-101 is designed to be a selective STAT3 inhibitor, preclinical studies have identified STAT1 as a significant off-target. Research in head and neck squamous cell carcinoma (HNSCC) cell line xenografts has shown that TTI-101 (formerly C188-9) has potent activity against STAT1, leading to the modulation of STAT1-regulated genes.[5]
Q4: Has a comprehensive kinase selectivity profile for TTI-101 been published?
To date, a comprehensive, public kinase panel screen for TTI-101 has not been identified in the reviewed literature. While TTI-101 is described as a "selective" STAT3 inhibitor, this is often in the context of its mechanism of action and its favorable safety profile compared to other STAT3 inhibitors.
Q5: Does TTI-101 have off-target effects on mitochondrial function like some other STAT3 inhibitors?
No, studies have shown that TTI-101 does not cause mitochondrial toxicity.[6] Unlike other STAT3 inhibitors such as WP-1066 and cryptotanshinone, TTI-101 does not induce STAT3 aggregation in cells under metabolic stress, a phenomenon linked to mitochondrial dysfunction.[6] TTI-101 has been shown to spare oxidative phosphorylation.[4][7]
Troubleshooting Guide
Problem 1: Unexpected changes in the expression of genes not known to be regulated by STAT3.
-
Possible Cause: TTI-101 is known to have off-target activity against STAT1.[5] Many genes are co-regulated by STAT3 and STAT1, and others are primarily regulated by STAT1.[8][9]
-
Troubleshooting Steps:
-
Cross-reference your gene list with known STAT1 target genes. Publicly available databases such as ENCODE, JASPAR, and others can be used to identify potential STAT1 binding sites in the promoter regions of your genes of interest.
-
Measure STAT1 phosphorylation. Perform a western blot to check the phosphorylation status of STAT1 (pY701) in your cell line upon treatment with TTI-101. A decrease in pSTAT1 would suggest an off-target effect.
-
Perform a STAT1 knockdown experiment. Use siRNA or shRNA to specifically knock down STAT1 and observe if the gene expression changes seen with TTI-101 are phenocopied.
-
Problem 2: Observing cell death at lower concentrations than expected based on STAT3 inhibition.
-
Possible Cause: The observed cytotoxicity may be due to the combined inhibition of STAT3 and STAT1, or potentially other unknown off-targets. The IC50 for inhibiting STAT3 activation and the EC50 for apoptosis can vary between cell lines.[8][10]
-
Troubleshooting Steps:
-
Determine the IC50 for STAT3 and STAT1 phosphorylation. Perform dose-response experiments and measure the levels of pSTAT3 (Y705) and pSTAT1 (Y701) by western blot to determine the concentration of TTI-101 required to inhibit each pathway in your specific cell line.
-
Assess the contribution of STAT1 inhibition to cytotoxicity. Use a STAT1 knockdown or knockout cell line and compare the dose-response curve for cytotoxicity with the wild-type cells. A rightward shift in the curve would indicate that STAT1 inhibition contributes to the observed cell death.
-
Problem 3: No effect on cell viability despite confirming STAT3 inhibition.
-
Possible Cause: The specific cell line may not be dependent on the canonical STAT3 signaling pathway for survival.
-
Troubleshooting Steps:
-
Confirm the presence of constitutively active STAT3. Before initiating experiments, verify that your cell line has detectable levels of phosphorylated STAT3 (pY705) under normal culture conditions.
-
Investigate the role of non-canonical STAT3 functions. TTI-101 is reported to selectively inhibit the canonical (transcriptional) functions of STAT3 while sparing non-canonical roles, such as its function in mitochondrial respiration.[3][11] Your cell line's survival might be dependent on these non-canonical functions which are not affected by TTI-101.
-
Explore alternative survival pathways. The cells may have redundant or compensatory signaling pathways that are activated upon STAT3 inhibition, allowing them to survive.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 nM | STAT3 | [8] |
| Binding Affinity (Ki) | 136 nM | STAT3 SH2 domain | [10] |
| IC50 (STAT3 activation) | 4-7 µM | AML cell lines | [9] |
| IC50 (STAT3 activation) | 8-18 µM | Primary AML samples | [10] |
| EC50 (Apoptosis induction) | 6 µM to >50 µM | AML cell lines and primary samples | [8] |
| IC50 (Cell viability) | 10.19 µM | HepG2 | [10] |
| IC50 (Cell viability) | 11.27 µM | Huh7 | [10] |
| IC50 (Cell viability) | 11.83 µM | PLC/PRF/5 | [10] |
Experimental Protocols
Western Blot for pSTAT3 and pSTAT1
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with TTI-101 at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against pSTAT3 (Y705), STAT3, pSTAT1 (Y701), and STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of TTI-101 action on the STAT3 signaling pathway.
Caption: Troubleshooting workflow for unexpected gene expression changes.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TTI-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. TTI-101 targets STAT3/c-Myc signaling pathway to suppress cervical cancer progression: an integrated experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stat3-IN-9 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Stat3-IN-9 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It selectively inhibits the activation of STAT3 at the Tyr705 phosphorylation site, which is a critical step in the STAT3 signaling pathway. By blocking this phosphorylation, this compound prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis. Notably, this compound has been shown to not affect the phosphorylation of STAT1 at Tyr701, indicating its selectivity.[1]
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
Based on published data, the IC50 of this compound can vary significantly depending on the cell line. A broad starting range to consider for an initial dose-response experiment would be from 0.1 µM to 50 µM. For cell lines known to be sensitive, you might start at a lower concentration, while for more resistant lines, a higher range may be necessary.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM or 40 mg/mL), dissolve the powdered compound in high-quality, anhydrous DMSO.[1] It is recommended to gently vortex or sonicate to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: Which cell lines are recommended for testing the efficacy of this compound?
The choice of cell line is critical and should ideally be a line where the STAT3 pathway is known to be constitutively active or can be stimulated. Cell lines such as MDA-MB-468 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) have been used to evaluate this compound.[1] It is advisable to screen a panel of cell lines to understand the inhibitor's spectrum of activity.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 48 | 0.16 |
| MDA-MB-231 | Breast Cancer | 48 | 5.80 |
| HepG2 | Liver Cancer | 48 | 1.63 |
| A549 | Lung Cancer | 48 | 5.73 |
| U251 | Glioblastoma | 48 | >25 |
| HCT116 | Colon Cancer | 48 | >25 |
Data sourced from TargetMol.[1]
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 0.1 µM to 50 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions, vehicle control, and no-treatment control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: A diagram of the STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cell viability even in control wells | 1. Poor cell health or over-confluency before seeding.2. Contamination (bacterial, fungal, or mycoplasma).3. Incorrect cell seeding density. | 1. Use healthy, sub-confluent cells for the assay.2. Regularly check for and address any contamination.3. Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound addition or reagent handling.3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before and during seeding.2. Use a multichannel pipette for consistency and change tips between different concentrations.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| IC50 value is significantly higher than expected | 1. This compound has low potency in the chosen cell line.2. Compound precipitation due to poor solubility in the culture medium.3. Short incubation time. | 1. Verify that the STAT3 pathway is active in your cell line. Consider using a more sensitive cell line.2. Check for any visible precipitate in the wells. Ensure the final DMSO concentration is not causing solubility issues. Consider preparing fresh dilutions.3. Increase the incubation time with the inhibitor (e.g., to 72 hours). |
| Inconsistent dose-response curve (not sigmoidal) | 1. Compound concentrations are too high or too low.2. Off-target effects at high concentrations.3. Cell proliferation at low concentrations (hormesis). | 1. Adjust the concentration range of this compound. Perform a wider range of dilutions in a preliminary experiment.2. Investigate potential off-target effects by assessing other signaling pathways.3. If a hormetic effect is observed, adjust the curve fitting model accordingly or focus on the inhibitory part of the curve for IC50 calculation. |
| Precipitation of this compound in culture medium | 1. Exceeding the solubility limit of the compound in the aqueous medium.2. Interaction with components in the serum. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare fresh dilutions from a clear stock solution.2. Consider reducing the serum concentration during the treatment period if it does not affect cell viability. |
References
Technical Support Center: Troubleshooting Weak p-STAT3 Signal After Stat3-IN-9 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a weak phosphorylated-STAT3 (p-STAT3) signal after treatment with Stat3-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of STAT3 activation.[1] It selectively targets the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue, which is a critical step for its activation, subsequent dimerization, and translocation to the nucleus where it functions as a transcription factor.[2][3][4] Importantly, this compound does not affect the phosphorylation of STAT1 at Tyr701, indicating its selectivity.[1]
Q2: What is the expected outcome of successful this compound treatment on p-STAT3 levels?
Successful treatment with an effective concentration of this compound should lead to a significant reduction or complete ablation of the phosphorylated STAT3 (Tyr705) signal in your experimental system. This indicates that the inhibitor is effectively blocking the upstream kinases responsible for STAT3 activation.
Q3: At what concentration should I use this compound?
The effective concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines.
Summary of this compound IC50 Values in Various Cell Lines (48-hour treatment) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.16 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| HepG2 | Liver Cancer | 1.63 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colorectal Cancer | >25 |
Data from TargetMol. For research use only.
Troubleshooting Guide: Weak p-STAT3 Signal
A weak or absent p-STAT3 signal after this compound treatment can be due to several factors, ranging from experimental setup to the specifics of the inhibitor treatment. This guide will walk you through a logical troubleshooting process.
Diagram: Troubleshooting Workflow for Weak p-STAT3 Signal
Caption: Troubleshooting decision tree for a weak p-STAT3 signal.
Step 1: Verify Your Controls
-
Positive Control: Your untreated, stimulated (e.g., with IL-6 or Oncostatin M) sample should show a strong p-STAT3 signal.[4] If this signal is weak or absent, the issue lies with your detection method (e.g., Western Blot), not the inhibitor.
-
Total STAT3 Control: Always probe for total STAT3 as a loading control. This ensures that the observed decrease in p-STAT3 is not due to a general decrease in STAT3 protein levels.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) should show a p-STAT3 level comparable to the untreated stimulated control.
Step 2: Re-evaluate Inhibitor Concentration and Incubation Time
-
Dose-Response: If you have not already, perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal inhibitory concentration for your cell line.
-
Incubation Time: The pre-incubation time with this compound before stimulation is critical. A short incubation may not be sufficient for the inhibitor to exert its effect. A typical pre-incubation time is 1-4 hours before adding the stimulus for a short period (e.g., 15-30 minutes).[5]
Step 3: Assess Cell Health
-
Toxicity: High concentrations of inhibitors can be toxic to cells, leading to apoptosis or necrosis and subsequent protein degradation. Visually inspect your cells for signs of stress or perform a viability assay (e.g., Trypan Blue, MTT). If toxicity is observed, reduce the inhibitor concentration or incubation time.
Step 4: Western Blot and Detection Optimization
If your positive control signal is weak, troubleshoot your Western Blot protocol.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per well (20-40 µg is typical).[6] |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[7] | |
| Primary antibody issue. | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C).[8] Ensure the antibody is validated for the application and stored correctly. | |
| Inactive secondary antibody. | Use a fresh dilution of the secondary antibody. | |
| Insufficient exposure. | Increase exposure time. | |
| Protein degradation. | Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[9] |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 Detection
This protocol is a general guideline and may need optimization for your specific experimental conditions.
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][9]
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Note: For phospho-antibodies, BSA is often recommended.[10]
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.
-
Signaling Pathway Diagram
Diagram: Canonical STAT3 Signaling Pathway
Caption: Canonical JAK-STAT3 signaling pathway and the point of inhibition by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. STAT3 - Wikipedia [en.wikipedia.org]
- 4. mesoscale.com [mesoscale.com]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - IT [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
C188-9 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the STAT3 inhibitor, C188-9, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of C188-9?
A1: C188-9 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding with high affinity to the SH2 domain of STAT3, which is critical for its activation and dimerization. This binding prevents the phosphorylation of STAT3 at the Tyr705 residue, a key step in its activation cascade. By inhibiting STAT3 phosphorylation, C188-9 blocks its translocation to the nucleus and subsequent regulation of target gene expression. These target genes are involved in various cellular processes, including proliferation, survival, and angiogenesis.
Q2: What is the recommended solvent for preparing C188-9 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing C188-9 stock solutions. It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound. For in vivo applications, specific formulations involving a combination of DMSO, PEG300, Tween 80, and saline have been described.
Q3: How should C188-9 be stored to ensure its stability?
A3: Proper storage of C188-9 is crucial for maintaining its activity. The solid compound should be stored at -20°C and is stable for at least four years under these conditions. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to one year. For short-term storage, DMSO stock solutions can be kept at -20°C for up to one month.
C188-9 Properties and Recommended Concentrations
| Property | Value | Source |
| Molecular Weight | 471.52 g/mol | |
| Binding Affinity (Kd) | 4.7 nM | |
| In vitro IC50 (STAT3 activation) | 4-18 µM (cell line dependent) | |
| Typical Cell Culture Concentration | 1 - 30 µM | |
| Solubility in DMSO | Up to 94 mg/mL (199.35 mM) |
Experimental Protocols
Protocol 1: Preparation of C188-9 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Equilibrate the vial of solid C188-9 to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of C188-9 (MW: 471.52), add 212 µL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution.
-
Mix thoroughly by gentle pipetting.
-
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of STAT3 signaling.
| Possible Cause | Troubleshooting Step |
| Degradation of C188-9 in working solution | Although specific data on the half-life of C188-9 in aqueous media is limited, small molecules can be susceptible to degradation. Recommendation: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing C188-9 in aqueous solutions for extended periods. Minimize the time the compound is in the incubator before analysis. |
| Improper storage of stock solution | Repeated freeze-thaw cycles or improper storage temperature can lead to degradation. Recommendation: Ensure stock solutions are aliquoted and stored at -80°C. Use a fresh aliquot for each experiment. |
| Incorrect final concentration | Errors in dilution calculations or pipetting can lead to a lower effective concentration. Recommendation: Double-check all calculations. Use calibrated pipettes for accurate dilutions. |
| Cell line-specific sensitivity | Different cell lines may exhibit varying sensitivity to C188-9. Recommendation: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. |
| High serum concentration in media | Serum proteins can bind to small molecules, reducing their effective concentration. Recommendation: If possible, reduce the serum concentration in your culture medium during the treatment period. Ensure your control conditions have the same serum concentration. |
Issue 2: Observed cellular toxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of C188-9 | Exceeding the optimal concentration range can lead to non-specific effects and cytotoxicity. Recommendation: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cell line and experimental duration. |
| Solvent toxicity | High concentrations of DMSO can be toxic to cells. Recommendation: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v). Include a vehicle control (media with the same concentration of DMSO as the treated samples) in all experiments. |
| Contamination of stock solution | Bacterial or fungal contamination can cause cellular stress and death. Recommendation: Prepare and handle all solutions under sterile conditions. Visually inspect stock solutions for any signs of contamination before use. |
Visualizing Key Processes
Caption: C188-9 inhibits the phosphorylation of STAT3, preventing its activation.
Caption: A logical workflow for troubleshooting inconsistent C188-9 results.
TTI-101 Technical Support Center: Preclinical Toxicity & Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the toxicity profile of TTI-101 in animal models, alongside troubleshooting guidance and frequently asked questions to support your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of TTI-101 in animal models?
A1: Preclinical studies have consistently demonstrated a favorable safety profile for TTI-101 across multiple animal species. Good Laboratory Practice (GLP)-compliant 28-day toxicology studies showed no drug-related toxicity in rats and dogs at maximum administered doses.[1][2][3] Longer-term studies, including 13 weeks in monkeys and 26 weeks in rats, also revealed no detectable toxicities on gross, microscopic, or clinical laboratory evaluations.[4][5]
Q2: Have any specific organ toxicities been identified with TTI-101 administration in animals?
A2: Based on available data from comprehensive toxicology studies, no specific organ toxicities have been attributed to TTI-101. Investigations in rats and monkeys showed no gross or microscopic pathological findings.[4]
Q3: Does TTI-101 exhibit off-target effects such as mitochondrial toxicity or induction of neuropathic pain?
A3: No. Studies in mice have shown that TTI-101 does not negatively impact mitochondrial function, induce the aggregation of its target protein STAT3, or cause neuropathic pain.[1][3] In fact, TTI-101 has been observed to alleviate chemotherapy-induced peripheral neuropathy in animal models.[1][2]
Q4: What is the mechanism of action of TTI-101?
A4: TTI-101 is a competitive inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It functions by binding to the SH2 domain of STAT3, which is crucial for its activation. This binding prevents STAT3 from being recruited to activated cytokine and growth factor receptor complexes, thereby inhibiting its phosphorylation at tyrosine 705 (pY705) and subsequent homodimerization. This blockade of STAT3 activation ultimately modulates the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality | Formulation issue (e.g., precipitation, incorrect pH) leading to embolism or local irritation. Off-target toxicity (unlikely based on current data but possible with new models/protocols). Animal handling stress. | Verify the formulation protocol, ensuring complete dissolution and appropriate vehicle. For oral gavage, a common formulation is 60% Labrasol and 40% PEG-400.[1][2] For intraperitoneal injections, ensure the formulation is sterile and pH-neutral. Review animal handling and administration techniques to minimize stress. Conduct a thorough necropsy to investigate the cause of death. |
| Inconsistent Pharmacokinetic (PK) Profile | Issues with dosing accuracy or formulation stability. Variability in animal fasting status. | Ensure accurate dose calculations and consistent administration volumes. Prepare fresh dosing solutions daily to avoid degradation. For oral dosing, ensure consistent fasting protocols across all animals, as food can affect absorption. |
| Lack of In Vivo Efficacy | Suboptimal dosing regimen (dose or frequency). Poor bioavailability in the chosen animal model. | Review the literature for effective dose ranges of STAT3 inhibitors in similar models. Consider a dose-response study to determine the optimal dose. If bioavailability is a concern, consider alternative administration routes or formulation strategies. |
| Precipitation of TTI-101 in Formulation | Incorrect solvent or solvent ratio. Temperature fluctuations. | For in vivo studies in rodents, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a clear solution.[6] Preparation may be aided by gentle heating and/or sonication.[6] It is recommended to prepare fresh solutions for each use.[6] |
Quantitative Toxicity Data
The following tables summarize the key quantitative data from preclinical toxicology studies of TTI-101.
Table 1: No-Observed-Adverse-Effect-Level (NOAEL) in GLP Toxicology Studies
| Animal Model | Duration | Route of Administration | NOAEL | Reference |
| Rat | 28 days | Not specified in available abstracts | 200 mg/kg/day | [1][2][3] |
| Dog | 28 days | Not specified in available abstracts | 100 mg/kg/day | [1][2][3] |
| Monkey | 13 weeks | Oral | No toxicities detected | [4][5] |
| Rat | 26 weeks | Oral | No toxicities detected | [4][5] |
Experimental Protocols
Protocol 1: Assessment of TTI-101 in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
-
Animal Model: Male C57BL/6 mice.[1]
-
Induction of Neuropathy: Administer cisplatin at a dose of 2.3 mg/kg via intraperitoneal (i.p.) injection daily for 5 days, followed by a 5-day rest period, and then another 5 days of injections.[1]
-
TTI-101 Administration: Beginning 17 days after the final cisplatin dose, administer TTI-101 at 50 mg/kg (i.p.) every other day for a total of seven doses.[1]
-
Endpoint Assessment: Monitor mechanical allodynia over time using von Frey filaments.[1]
Protocol 2: Oral Administration of TTI-101 in Mice
-
Animal Model: Male and female C57BL/6J mice, 8-10 weeks of age.[2]
-
Formulation: Prepare TTI-101 in a vehicle of 60% Labrasol and 40% PEG-400.[2]
-
Administration: Administer the formulation via oral gavage.[2]
-
Dosing Regimen Example: For a spared nerve injury model, mice were treated with 50 mg/kg every other day for a total of six doses, starting 10 days post-surgery.[1][2]
Visualizations
Caption: Mechanism of action of TTI-101 in inhibiting the STAT3 signaling pathway.
Caption: Experimental workflow for assessing TTI-101 in a mouse model of CIPN.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Stat3-IN-9 western blot high background
Welcome to the technical support center for Stat3-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Troubleshooting Guide: High Background in Western Blotting with this compound
High background on a Western blot can obscure results and make data interpretation difficult. This guide addresses common issues and provides solutions, with a specific focus on experiments using this compound.
Problem: Uniformly High Background
A consistently high background across the entire membrane can be caused by several factors.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Titrate the antibody to find the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat dry milk or BSA). Consider adding a small amount of detergent like Tween 20 to the blocking buffer.[1][2][3] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent (e.g., TBS-T or PBS-T).[2][3] |
| Secondary Antibody Issues | The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding.[1][2] If non-specific bands appear, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the Western blotting process.[1][2][4] |
| Overexposure | Reduce the exposure time when imaging the blot. If using a chemiluminescent substrate, it may be too sensitive for the amount of protein loaded. |
Problem: Speckled or Blotchy Background
An uneven or speckled background can result from particulates or aggregates in the buffers or antibodies.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Aggregates in Blocking Buffer | Ensure the blocking agent (non-fat dry milk or BSA) is completely dissolved. Filter the blocking buffer to remove any particulates.[4] |
| Antibody Aggregates | Centrifuge the primary and secondary antibody solutions before use to pellet any aggregates. |
| Contamination | Handle the membrane with clean forceps and wear gloves to avoid contamination.[3][5] Ensure all incubation trays and equipment are clean. |
Frequently Asked Questions (FAQs)
Q1: Can this compound itself contribute to high background in a Western blot?
While this compound is designed to inhibit STAT3 phosphorylation, it is a small molecule that should not be directly detected by antibodies in a standard Western blot. However, high concentrations of any small molecule compound could potentially interfere with protein binding or antibody interactions, indirectly leading to background issues. It is recommended to include a vehicle-only control in your experiments to assess the baseline background level.
Q2: I am detecting phosphorylated STAT3 (p-STAT3). Are there special considerations for the blocking buffer?
Yes. When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can cause high background due to cross-reactivity with the anti-phospho antibody.[1][2] Use Bovine Serum Albumin (BSA) as the blocking agent instead.
Q3: Why am I seeing non-specific bands in my Western blot for STAT3?
Non-specific bands can arise from several sources:
-
Antibody Cross-reactivity: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate. Ensure your primary antibody is specific for STAT3.
-
Protein Degradation: If samples are not handled properly, proteases can degrade proteins, leading to multiple lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[1]
-
Too Much Protein Loaded: Overloading the gel with protein can lead to non-specific antibody binding. Try loading less protein per lane.[2][4]
Experimental Protocols
Standard Western Blot Protocol for STAT3 and p-STAT3 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBS-T for p-STAT3, or 5% non-fat dry milk in TBS-T for total STAT3).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Add chemiluminescent substrate and image the blot.
Visualizations
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, which is the target of this compound. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, causing it to dimerize, translocate to the nucleus, and act as a transcription factor.[6][7]
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for High Background
This flowchart provides a logical sequence of steps to diagnose and resolve high background issues in your Western blot experiments.
Caption: A step-by-step workflow for troubleshooting high background in Western blots.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stat3-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Stat3-IN-9, a potent and selective inhibitor of STAT3.
Troubleshooting Guide
Researchers may occasionally encounter inconsistent results during their experiments with this compound. This guide provides insights into common issues, their potential causes, and recommended solutions to ensure reliable and reproducible data.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable IC50 Values | 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[1][2] 2. Cell Density: High cell density can reduce the effective concentration of the inhibitor per cell. 3. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. 4. Assay Duration: The 48-hour incubation period is critical for observing the full effect of the inhibitor.[2] | 1. Optimize Concentration: Perform a dose-response curve for each new cell line to determine the optimal concentration range. 2. Standardize Seeding Density: Maintain a consistent cell seeding density across all experiments. 3. Proper Stock Handling: Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light. 4. Adhere to Protocol: Ensure a consistent 48-hour incubation time for all IC50 determination assays. |
| Low Inhibition of STAT3 Phosphorylation | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit STAT3 phosphorylation. 2. Short Incubation Time: A 24-hour incubation is recommended to observe significant inhibition of p-STAT3 (Tyr705).[1][2] 3. High Basal STAT3 Activation: Some cell lines have very high constitutive STAT3 activation, requiring higher inhibitor concentrations. | 1. Increase Concentration: Titrate this compound to a higher concentration range based on preliminary experiments. 2. Extend Incubation: Ensure a 24-hour incubation period with the inhibitor before cell lysis for Western blot analysis. 3. Characterize Cell Line: Confirm the basal level of p-STAT3 in your cell line to adjust the inhibitor concentration accordingly. |
| Off-Target Effects Observed | 1. High Inhibitor Concentration: Using concentrations significantly above the IC50 value may lead to non-specific effects. 2. STAT1 Inhibition: Although selective, very high concentrations might have minor effects on other STAT proteins. This compound is designed to not influence the phosphorylation of STAT1 (Tyr701) at effective concentrations.[1][2][3] | 1. Use Optimal Concentration: Use the lowest effective concentration of this compound that elicits the desired biological response. 2. Verify Specificity: Perform control experiments to assess the phosphorylation status of other relevant kinases or STAT family members to confirm the specificity of the observed effects. |
| Poor Solubility | 1. Incorrect Solvent: this compound has specific solubility characteristics. 2. Precipitation in Media: The inhibitor may precipitate when diluted in aqueous culture media. | 1. Use Recommended Solvents: Dissolve this compound in DMSO. For in vivo studies, specific formulation protocols should be followed.[2] 2. Ensure Complete Dissolution: Gently warm and vortex the solution to ensure it is fully dissolved before adding to cell culture media. Do not exceed the recommended final DMSO concentration in your culture. |
Summary of this compound IC50 Values in Various Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.16[1][2] |
| HepG2 | Liver Cancer | 1.63[1][2] |
| MDA-MB-231 | Breast Cancer | 5.80[1][2] |
| A549 | Lung Cancer | 5.73[1][2] |
| U251 | Glioblastoma | >25[1][2] |
| HCT116 | Colorectal Cancer | >25[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by selectively inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation is a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression. Importantly, at effective concentrations, this compound does not affect the phosphorylation of STAT1 at tyrosine 701.[1][2][3]
Q2: What are the downstream cellular effects of this compound treatment?
A2: By inhibiting STAT3 activation, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in a dose-dependent manner in sensitive cell lines.[1][2]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the powder at -20°C for up to three years and the stock solution in solvent at -80°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: Is this compound selective for STAT3?
A4: Yes, this compound is a selective inhibitor of STAT3. Studies have shown that it inhibits the activation of STAT3 at Tyr705 without affecting the phosphorylation of STAT1 at Tyr701 at similar concentrations.[1][2] However, as with any inhibitor, using excessively high concentrations may lead to off-target effects.
Q5: What is a typical workflow for a cell-based assay with this compound?
A5: A general workflow involves seeding cells, allowing them to adhere overnight, treating them with varying concentrations of this compound (and a vehicle control, e.g., DMSO), incubating for a specified period (e.g., 24-48 hours), and then assessing the desired endpoint, such as cell viability (for IC50 determination) or protein phosphorylation (for Western blot analysis).
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT or similar colorimetric cell viability assay.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently warm and vortex to ensure complete dissolution.
-
Store the stock solution in aliquots at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing the effects of this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: C188-9 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of C188-9. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing C188-9 stock solutions?
A1: C188-9 is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] For a 10 mM stock solution, you can dissolve the compound in DMSO.
Q2: What are the common administration routes for C188-9 in vivo?
A2: The most common administration routes for C188-9 in animal studies are intraperitoneal (i.p.) injection and oral gavage.[1][3] The choice of administration route often depends on the specific experimental design and animal model.
Q3: Does C188-9 have good oral bioavailability?
A3: Yes, C188-9 has been reported to have good oral bioavailability, with plasma bioavailability by the oral route being similar to the intraperitoneal route in mice.[1][2] The compound has also been shown to concentrate in tumors.[1][2]
Q4: What is the mechanism of action of C188-9?
A4: C188-9 is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[2][4][5] It binds with high affinity to the SH2 domain of STAT3, preventing its activation and downstream signaling.[5] Some evidence also suggests that C188-9 may modulate the activity of STAT1.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of C188-9 during formulation preparation. | 1. Incomplete dissolution in the initial solvent (e.g., DMSO).2. Rapid addition of aqueous solution.3. Use of DMSO that has absorbed moisture. | 1. Ensure C188-9 is fully dissolved in DMSO before adding other components. Sonication or gentle warming (e.g., 50°C water bath) can aid dissolution.[2]2. Add aqueous solutions (e.g., saline, PBS, or ddH2O) dropwise while vortexing to avoid sudden changes in solvent polarity.3. Use fresh, anhydrous DMSO for preparing stock solutions.[2] |
| Difficulty in administering the formulation due to high viscosity. | High concentration of excipients like PEG300. | While PEG300 is a common co-solvent, its concentration can be adjusted. Ensure all components are at room temperature during administration to minimize viscosity. |
| Inconsistent results between experimental animals. | 1. Improper formulation leading to inconsistent dosing.2. Variation in animal handling and injection/gavage technique. | 1. Prepare a fresh dosing solution for each experiment and ensure it is a homogenous solution or a stable suspension before each administration.2. Standardize animal handling and administration techniques across all experimental groups. |
| Observed toxicity or adverse effects in animals. | 1. The dose of C188-9 may be too high for the specific animal model or strain.2. The vehicle itself may be causing adverse effects. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. C188-9 has been shown to be well-tolerated in mice at doses up to 100 mg/kg/day for 14 days.[1]2. Administer a vehicle-only control group to distinguish between vehicle-related and compound-related toxicity. |
Quantitative Data Summary
Table 1: Solubility of C188-9
| Solvent | Concentration | Notes | Reference |
| DMSO | 60 mg/mL (127.25 mM) | Sonication is recommended. | [1] |
| DMSO | 94 mg/mL (199.35 mM) | Use fresh DMSO; moisture can reduce solubility. | [2] |
| DMSO | 180 mg/mL (381.74 mM) | Warmed with 50°C water bath and ultrasonicated. | [2] |
| Ethanol | 2 mg/mL | [2] | |
| Water | Insoluble | [2] |
Table 2: Example In Vivo Formulations
| Administration Route | Formulation Composition | Final C188-9 Concentration | Reference |
| Intraperitoneal (i.p.) / Oral | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 6 mg/mL (12.72 mM) | [1] |
| Oral | Homogeneous suspension in CMC-Na | ≥5 mg/mL | [6] |
Table 3: Reported In Vivo Dosages in Mice
| Dosage | Administration Route | Animal Model | Reference |
| 12.5 mg/kg | i.p. | Isogenic C26 tumor cell xenograft | [2] |
| 50 mg/kg | i.p. | Thermal burn-induced muscle wasting model | [7] |
| 100 mg/kg | i.p. | UM-SCC-17B HNSCC xenograft | [1] |
| 100 mg/kg | N/A | Hepatic Pten deletion-induced hepatocellular carcinoma model | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of C188-9 for Intraperitoneal (i.p.) Injection
Materials:
-
C188-9 powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of C188-9 in DMSO. For example, to prepare a 60 mg/mL stock solution, weigh the appropriate amount of C188-9 and dissolve it in the required volume of anhydrous DMSO. Vortex thoroughly. If needed, sonicate or warm gently to ensure complete dissolution.
-
Prepare the vehicle solution. In a sterile tube, combine the required volumes of PEG300, Tween 80, and Saline. For the formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, you would mix 4 parts PEG300, 0.5 parts Tween 80, and 4.5 parts Saline.
-
Prepare the final dosing solution. Add the C188-9 stock solution to the vehicle to achieve the desired final concentration and a final DMSO concentration of 10%. For instance, to prepare 1 mL of a 6 mg/mL dosing solution, add 100 µL of the 60 mg/mL C188-9 stock in DMSO to 900 µL of the vehicle (containing PEG300, Tween 80, and Saline in the correct proportions).
-
Ensure complete mixing. Vortex the final solution thoroughly until it is clear and homogeneous. It is recommended to prepare this solution fresh before each use.
-
Administration. Administer the prepared solution to the mice via intraperitoneal injection at the desired dosage (e.g., 12.5 mg/kg, 50 mg/kg).
Protocol 2: Preparation and Administration of C188-9 for Oral Gavage
Materials:
-
C188-9 powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Prepare the CMC-Na suspension. Weigh the required amount of C188-9 powder.
-
Create a homogeneous suspension. Add the C188-9 powder to the appropriate volume of the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Homogenize the suspension. Mix thoroughly using a vortex mixer, homogenizer, or sonicator until a uniform suspension is achieved.
-
Administration. Administer the suspension to the mice using an appropriate-sized oral gavage needle. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.
Protocol 3: Considerations for Intravenous (i.v.) Administration
General strategies for formulating poorly water-soluble drugs for i.v. administration include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water. However, the concentration of the organic solvent must be kept low to avoid toxicity.
-
Surfactant-based solutions: Employing non-ionic surfactants to form micelles that can encapsulate the drug.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Lipid emulsions: Formulating the drug in a lipid emulsion, similar to those used for parenteral nutrition.
-
Nanosuspensions: Creating a colloidal dispersion of the drug with a very small particle size, stabilized by surfactants or polymers.
It is crucial to conduct thorough formulation development and characterization, including solubility testing, stability assessments, and in vitro/in vivo toxicity studies, before attempting intravenous administration of C188-9.
Visualizations
Caption: C188-9 inhibits the STAT3 signaling pathway.
Caption: Experimental workflow for C188-9 in vivo formulation.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 4. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
TTI-101 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of TTI-101. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues related to the handling and storage of TTI-101.
Q1: What are the recommended storage conditions for solid TTI-101?
A1: Solid TTI-101 should be stored at 4°C and protected from light[1]. Exposure to light and higher temperatures may lead to degradation.
Q2: How should I store TTI-101 once it is dissolved in a solvent?
A2: For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. In all cases, the solutions must be protected from light[1]. It is crucial to use a freshly opened, anhydrous solvent, as hygroscopic solvents can significantly impact the solubility and stability of the product[1].
Q3: My TTI-101 solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including improper storage temperature, solvent choice, or exceeding the solubility limit. First, ensure you are using a suitable solvent and that the concentration is within the known solubility limits. Gentle warming and sonication may help to redissolve the compound, but be cautious as excessive heat can cause degradation. If precipitation persists, it is recommended to prepare a fresh solution.
Q4: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). Could this be due to degradation?
A4: Yes, the appearance of new peaks is a common indicator of compound degradation. TTI-101, like many small molecules, can be susceptible to degradation under certain conditions. To investigate this, a forced degradation study can be performed to intentionally degrade the compound and identify potential degradation products. Comparing the chromatograms of your sample with those from the forced degradation study can help confirm if the unexpected peaks are degradants.
Q5: How can I ensure the long-term stability of TTI-101 for my experiments?
A5: For long-term studies, it is imperative to follow the recommended storage conditions strictly. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Always use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
TTI-101 Storage Conditions Summary
| Form | Storage Temperature | Duration | Light Exposure |
| Solid | 4°C | - | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
| In Solvent | -20°C | Up to 1 month | Protect from light |
Experimental Protocol: Forced Degradation Study for TTI-101
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of stability-indicating analytical methods[2][3]. This protocol provides a general framework for conducting a forced degradation study on TTI-101.
Objective: To investigate the degradation of TTI-101 under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials:
-
TTI-101
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC-MS system with a suitable C18 column
-
Photostability chamber
-
Calibrated oven
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of TTI-101 in a suitable solvent (e.g., DMSO, methanol, or a mixture of Labrasol and PEG-400 as described in literature) at a known concentration[1].
-
Stress Conditions:
-
Acid Hydrolysis: Treat the TTI-101 solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the TTI-101 solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the TTI-101 solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose solid TTI-101 and the TTI-101 solution to dry heat in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose solid TTI-101 and the TTI-101 solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method. The method should be capable of separating TTI-101 from its degradation products. A common mobile phase for such analyses could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[1].
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of TTI-101.
-
-
Data Interpretation:
-
Calculate the percentage degradation of TTI-101 under each stress condition.
-
Characterize the major degradation products using mass spectrometry (MS) if a UPLC-MS system is used.
-
Determine the degradation pathway of TTI-101 based on the identified degradation products.
-
Visual Guides
Caption: Experimental workflow for a forced degradation study of TTI-101.
Caption: Troubleshooting decision tree for TTI-101 stability issues.
References
Stat3-IN-9 unexpected effects on cell morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using STAT3-IN-9. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on unexpected effects on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Specifically, it hinders the activation of STAT3 by preventing its phosphorylation at the Tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation is a critical step in the canonical STAT3 signaling pathway, as it is required for the dimerization, nuclear translocation, and subsequent DNA binding of STAT3 to regulate gene expression. By inhibiting Tyr705 phosphorylation, this compound effectively blocks these downstream functions.[1][2]
Q2: What are the known cellular effects of this compound?
A2: The primary documented effects of this compound on cancer cells are the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[1][2] These effects are consistent with the role of STAT3 in promoting cell survival and proliferation.
Q3: Is this compound selective for STAT3?
A3: this compound has been shown to be selective for STAT3 over the closely related STAT1 protein, as it does not affect the phosphorylation of STAT1 at Tyr701.[1][2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting experimental results.
Troubleshooting Guide: Unexpected Effects on Cell Morphology
Researchers using this compound may observe changes in cell shape, adhesion, or cytoskeletal organization that are not directly related to apoptosis or cell cycle arrest. This guide provides potential explanations and troubleshooting steps for these unexpected morphological changes.
Issue: Cells appear rounded, detached, or exhibit altered adhesion properties after treatment with this compound.
-
Potential Cause 1: Disruption of the Actin Cytoskeleton. STAT3 is a known regulator of the actin cytoskeleton, and its inhibition can lead to changes in cell shape and adhesion.[3] STAT3 can influence the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin dynamics, stress fiber formation, and focal adhesions.[4][5][6][7] Inhibition of STAT3 may therefore disrupt these processes, leading to the observed morphological changes.
-
Troubleshooting Steps:
-
Visualize the Actin Cytoskeleton: Perform immunofluorescence staining for F-actin using phalloidin to observe changes in stress fibers and overall actin organization in treated versus control cells.
-
Assess Focal Adhesions: Stain for focal adhesion proteins such as vinculin or paxillin to determine if there are alterations in the number, size, or distribution of focal adhesions.
-
Rescue Experiment: If a STAT3-knockdown cell line is available, compare the morphological changes induced by this compound in wild-type versus knockdown cells. If the changes are attenuated in the knockdown cells, it suggests the effect is on-target.
-
Issue: Cells exhibit a flattened and elongated phenotype, or show an increase in cellular processes.
-
Potential Cause 2: Off-Target Effects or Cellular Compensation. While this compound is reported to be selective, it may have off-target effects on other signaling pathways that regulate cell morphology. Alternatively, cells may be activating compensatory signaling pathways in response to STAT3 inhibition, leading to unforeseen morphological changes.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time that elicits the desired STAT3 inhibition without causing drastic morphological changes.
-
Use a structurally different STAT3 inhibitor: Compare the morphological effects of this compound with another STAT3 inhibitor that has a different chemical scaffold but a similar mechanism of action (e.g., another SH2 domain inhibitor). If both inhibitors produce the same morphological changes, the effect is more likely to be on-target.
-
Phospho-protein Array: To identify potential off-target effects or compensatory pathway activation, a phospho-protein array can be used to screen for changes in the phosphorylation status of a wide range of signaling proteins.
-
Issue: Observed morphological changes are inconsistent across experiments.
-
Potential Cause 3: Experimental Variability. Factors such as cell density, passage number, and inhibitor stability can contribute to experimental variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell density at the time of treatment is consistent between experiments. Use cells within a defined passage number range.
-
Inhibitor Preparation and Storage: Prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
-
Confirm Inhibitor Activity: Before each experiment, confirm the activity of the inhibitor by performing a Western blot for phosphorylated STAT3 (Tyr705) to ensure that the inhibitor is effectively inhibiting its target.
-
Quantitative Data Summary
The following table summarizes the in vitro anti-tumor activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-468 | Breast Cancer | 0.16 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| HepG2 | Liver Cancer | 1.63 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colorectal Cancer | >25 |
Data sourced from TargetMol product information.[2]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin and Vinculin
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Fixation: Wash cells twice with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and then block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against vinculin (diluted in 1% BSA in PBS) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS and then mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the F-actin (phalloidin), vinculin, and nuclei (DAPI) channels.
Protocol 2: Quantification of Cell Morphology
-
Image Acquisition: Acquire phase-contrast or brightfield images of live cells treated with this compound or vehicle control at different time points.
-
Image Analysis Software: Use image analysis software such as ImageJ (Fiji) or CellProfiler to quantify morphological parameters.[8]
-
Cell Segmentation: Use thresholding or other segmentation methods to create a binary mask that outlines the individual cells.
-
Morphological Measurements: Use the "Analyze Particles" function in ImageJ or equivalent modules in CellProfiler to measure parameters for each cell, including:
-
Area: The total number of pixels within the cell outline.
-
Perimeter: The length of the cell outline.
-
Circularity: A measure of roundness, calculated as 4π(Area/Perimeter²). A value of 1.0 indicates a perfect circle.
-
Aspect Ratio: The ratio of the major axis to the minor axis of the best-fitting ellipse.
-
Solidity: The ratio of the cell area to the convex hull area.
-
-
Data Analysis: Export the measurements and perform statistical analysis to compare the morphological parameters between treated and control groups.
Visualizations
Caption: Canonical STAT3 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating this compound's effects on cell morphology.
Caption: Relationship between STAT3, Rho GTPases, and the actin cytoskeleton in regulating cell morphology.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role of STAT3 in Rho GTPase-regulated cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The R(h)oads to Stat3: Stat3 activation by the Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Role of STAT3 in Rho GTPase-regulated Cell Migration and Proliferation* | Semantic Scholar [semanticscholar.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
C188-9 Technical Support Center: Troubleshooting Interference with Signaling Pathways
Welcome to the technical support center for C188-9, a potent STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of C188-9 and to address potential issues related to its specificity and interference with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of C188-9?
A1: C188-9 is a small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It binds with high affinity to the SH2 domain of STAT3, which is crucial for its activation.[3][4] This binding prevents the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1] C188-9 does not inhibit upstream kinases such as JAK or Src.[5]
Q2: Does C188-9 interfere with other signaling pathways?
A2: The primary off-target effect of C188-9 is the inhibition of STAT1.[6] Due to the high homology between the SH2 domains of STAT3 and STAT1, C188-9 also exhibits inhibitory activity against STAT1.[7] This can lead to the downregulation of STAT1-regulated genes.[6][8] There is no significant evidence to suggest direct interference with the PI3K/Akt, MAPK/ERK, or NF-κB signaling pathways.[9] However, as with any small molecule inhibitor, it is crucial to empirically validate its specificity in your experimental system.
Q3: What are the typical working concentrations for C188-9 in cell culture experiments?
A3: The effective concentration of C188-9 can vary depending on the cell line and the duration of treatment. For assessing the inhibition of STAT3 phosphorylation, concentrations in the range of 1-10 µM are commonly used for short-term treatments (e.g., 1-24 hours).[3][9] For longer-term assays, such as cell viability or apoptosis assays (48-72 hours), IC50 values have been reported to be in the range of 3-15 µM in various cancer cell lines.[6][8][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: Unexpected changes in the expression of genes not known to be regulated by STAT3.
-
Possible Cause: As mentioned, C188-9 also inhibits STAT1.[6] The observed gene expression changes might be due to the inhibition of STAT1 signaling.
-
Troubleshooting Steps:
-
Assess STAT1 Activation: Perform a western blot to check the phosphorylation status of STAT1 (p-STAT1 Tyr701) in your experimental system with and without C188-9 treatment.
-
Compare with STAT1 Knockdown: If possible, use siRNA or shRNA to specifically knock down STAT1 and compare the resulting gene expression changes with those observed with C188-9 treatment. This can help to distinguish between STAT3- and STAT1-mediated effects.
-
Consult the Literature: Review literature specific to your cell type or model system to identify known STAT1 target genes that might be affected.
-
Issue 2: Inconsistent or weak inhibition of STAT3 phosphorylation.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The IC50 for pSTAT3 inhibition can vary between cell lines.
-
Troubleshooting Steps:
-
Perform a dose-response experiment using a range of C188-9 concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for inhibiting STAT3 phosphorylation in your specific cell line.
-
-
Possible Cause 2: Inhibitor Instability. C188-9, like many small molecules, can degrade over time, especially when in solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of C188-9 in a suitable solvent like DMSO.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
-
-
Possible Cause 3: High Protein Binding in Culture Medium. Serum proteins in the cell culture medium can bind to C188-9, reducing its effective concentration.
-
Troubleshooting Steps:
-
Consider reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it.
-
Alternatively, you may need to use a higher concentration of C188-9 to compensate for protein binding.
-
Issue 3: Observed effects on cell viability do not correlate with STAT3 inhibition.
-
Possible Cause: Off-target effects or cellular stress responses. At high concentrations or with prolonged exposure, C188-9 might induce off-target effects or general cellular stress that can impact viability independent of its effect on STAT3.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess STAT3 phosphorylation and cell viability at different time points. This can help determine if the inhibition of STAT3 precedes the loss of cell viability.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for apoptosis or cell death.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of STAT3 to see if it can reverse the effects of C188-9 on cell viability.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of C188-9
| Target | Parameter | Value | Cell Line/System | Reference |
| STAT3 | Kd | 4.7 nM | Cell-free | [5][8] |
| STAT3 | IC50 (pSTAT3) | 10.6 ± 0.7 µM | UM-SCC-17B | [6] |
| STAT3 | IC50 (pSTAT3) | 4-7 µM | AML cell lines | [8] |
| STAT3 | IC50 (Cell Viability) | 3.2 µM | UM-SCC-17B | [6] |
| STAT3 | IC50 (Cell Viability) | 11.27 µM | Huh7 | [5] |
| STAT1 | - | Potent Activity | HNSCC xenografts | [6] |
Note: IC50 values can vary significantly between different cell lines and assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 and STAT1 Phosphorylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with C188-9 at various concentrations for the desired time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT1 (Tyr701), and total STAT1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of C188-9 (e.g., 0.1 to 50 µM) for 48-72 hours. Include a vehicle-only control.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: C188-9 inhibits the STAT3 signaling pathway.
Caption: Workflow for characterizing C188-9 effects.
Caption: C188-9 interference with STAT1 signaling.
References
- 1. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stat3-IN-9 Target Engagement Confirmation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Stat3-IN-9, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue. This phosphorylation is a critical step for the dimerization, nuclear translocation, and subsequent DNA binding of STAT3 to regulate the transcription of its target genes. By preventing this phosphorylation, this compound effectively blocks the entire downstream signaling cascade. While not definitively confirmed for this compound in the available literature, inhibitors with similar mechanisms of action often bind to the SH2 domain of STAT3, preventing its recruitment to activated receptors and subsequent phosphorylation.
Q2: How can I confirm that this compound is engaging with STAT3 in my cells?
Target engagement can be confirmed through a combination of direct and indirect methods.
-
Direct Methods:
-
Cellular Thermal Shift Assay (CETSA): This assay directly assesses the binding of this compound to STAT3 in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
-
-
Indirect Methods:
-
Western Blotting for Phospho-STAT3 (pSTAT3): This is the most common method to indirectly confirm target engagement. A reduction in the levels of pSTAT3 (Tyr705) upon treatment with this compound indicates that the inhibitor is hitting its target.
-
Downstream Target Gene Expression Analysis: Measuring the mRNA or protein levels of known STAT3 target genes (e.g., Bcl-2, Cyclin D1, c-Myc, Survivin) can provide further evidence of target engagement. A decrease in the expression of these genes would be expected.
-
Q3: this compound is reported to be selective for STAT3 over STAT1. How can I verify this in my experiments?
To verify the selectivity of this compound, you can perform a Western blot analysis for both phosphorylated STAT3 (Tyr705) and phosphorylated STAT1 (Tyr701) in cells treated with the inhibitor. The expected result is a dose-dependent decrease in pSTAT3 levels, while pSTAT1 levels remain unchanged.[1]
Q4: What are the expected downstream cellular effects of successful this compound target engagement?
Successful target engagement and inhibition of STAT3 signaling by this compound are expected to lead to several downstream cellular effects, including:
-
Induction of Apoptosis: Inhibition of the anti-apoptotic signaling of STAT3 can lead to programmed cell death.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase.[1]
-
Inhibition of Cell Proliferation and Viability: By blocking pro-proliferative signals, this compound can reduce the growth rate and viability of cancer cells.
Troubleshooting Guides
Problem 1: I am not seeing a decrease in pSTAT3 levels after treating my cells with this compound.
-
Solution 1: Check the concentration and incubation time. Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Refer to the provided quantitative data for effective concentrations in various cell lines. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Solution 2: Verify the activity of the compound. If possible, test the compound in a positive control cell line known to have constitutively active STAT3 and to be sensitive to STAT3 inhibition.
-
Solution 3: Check your Western blot protocol. Ensure that your protein extraction method preserves phosphorylation states (use phosphatase inhibitors). Verify the quality of your primary and secondary antibodies.
-
Solution 4: Consider the cellular context. The activity of this compound can be cell-line dependent. Ensure that the STAT3 pathway is active in your cell line of interest.
Problem 2: My CETSA results are inconclusive or show no thermal shift.
-
Solution 1: Optimize the heating gradient. The optimal temperature range for observing a thermal shift can vary between cell types and experimental conditions. A broad temperature gradient should be tested initially to identify the melting point of STAT3 in your system.
-
Solution 2: Ensure sufficient compound concentration. A clear thermal shift requires a significant portion of the target protein to be bound by the ligand. You may need to use a higher concentration of this compound in your CETSA experiment compared to your cell-based functional assays.
-
Solution 3: Check for compound precipitation. High concentrations of small molecules can sometimes precipitate at elevated temperatures. Ensure that this compound is soluble under the assay conditions.
-
Solution 4: Lysis conditions. The composition of the lysis buffer can affect protein stability. Ensure your lysis protocol is compatible with CETSA.
Problem 3: I observe a decrease in pSTAT3, but no corresponding downstream effects (e.g., apoptosis, decreased proliferation).
-
Solution 1: Time-course experiment. The inhibition of pSTAT3 is an early event. Downstream effects like apoptosis and changes in proliferation may require longer incubation times. Perform a time-course experiment (e.g., 24, 48, 72 hours).
-
Solution 2: Redundant signaling pathways. Cells may have redundant or compensatory signaling pathways that can maintain survival and proliferation even when STAT3 is inhibited. Consider investigating other relevant pathways in your cellular model.
-
Solution 3: Cell-line specific resistance. Some cell lines may be inherently resistant to the downstream effects of STAT3 inhibition.
Quantitative Data
The following table summarizes the in vitro anti-tumor activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-468 | Breast Cancer | 0.16 |
| MDA-MB-231 | Breast Cancer | 5.80 |
| HepG2 | Liver Cancer | 1.63 |
| A549 | Lung Cancer | 5.73 |
| U251 | Glioblastoma | >25 |
| HCT116 | Colorectal Cancer | >25 |
Data sourced from supplier datasheets.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
1. Cell Lysis: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration. c. Wash cells twice with ice-cold PBS. d. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes with occasional vortexing. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for STAT3
Note: This is a general protocol that should be optimized for your specific experimental conditions.
1. Cell Treatment: a. Culture cells to near confluency. b. Treat cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle control for 1-2 hours.
2. Heating: a. Aliquot the cell suspension into PCR tubes. b. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins. c. Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
4. Western Blot Analysis: a. Analyze equal amounts of the soluble protein from each temperature point by Western blotting as described in Protocol 1, using an antibody against total STAT3.
5. Data Analysis: a. Quantify the band intensities for STAT3 at each temperature for both the this compound treated and vehicle-treated samples. b. Plot the relative amount of soluble STAT3 as a function of temperature. A rightward shift in the melting curve for the this compound treated sample compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound target engagement.
References
Validation & Comparative
A Head-to-Head Battle: Stat3-IN-9 vs. Stattic for STAT3 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) presents a promising therapeutic strategy for various cancers and inflammatory diseases. Among the arsenal of small molecule inhibitors, Stat3-IN-9 and Stattic have emerged as key players. This guide provides an objective, data-driven comparison of these two compounds to aid in the selection of the most appropriate tool for your research needs.
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein that, upon activation, moves into the cell's nucleus to regulate the expression of genes involved in cell growth, survival, and differentiation.[1] In many cancers, STAT3 is persistently active, driving tumor progression and resistance to therapy.[2] Both this compound and Stattic are designed to interfere with this process, but they do so with differing potencies and specificities.
At a Glance: Key Quantitative Differences
To facilitate a direct comparison, the following tables summarize the available quantitative data for both inhibitors.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) |
| This compound | STAT3 | Inhibits STAT3 phosphorylation at Tyr705.[3] | Not Found |
| Stattic | STAT3 SH2 Domain | Prevents binding of phosphorylated peptides to the SH2 domain, inhibiting activation, dimerization, and nuclear translocation.[3][4][5] | ~5.1 µM (in cell-free assays)[6][7] |
Table 1: Mechanism of Action and Binding Affinity.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound [3] | MDA-MB-468 | Breast Cancer | 0.16 |
| MDA-MB-231 | Breast Cancer | 5.80 | |
| HepG2 | Liver Cancer | 1.63 | |
| A549 | Lung Cancer | 5.73 | |
| U251 | Glioblastoma | >25 | |
| HCT116 | Colon Cancer | >25 | |
| Stattic | MDA-MB-231[8] | Breast Cancer | 5.5 |
| MDA-MB-435S[3] | Breast Cancer | Induces apoptosis at 10 µM | |
| HepG2 | Liver Cancer | 2.94 | |
| Bel-7402 | Liver Cancer | 2.5 | |
| SMMC-7721 | Liver Cancer | 5.1 | |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 |
Table 2: In Vitro Efficacy (IC50) in Various Cancer Cell Lines.
Delving Deeper: Mechanism of Action and Specificity
This compound acts as a potent inhibitor of STAT3 activation by specifically preventing the phosphorylation of the critical tyrosine residue, Tyr705.[3] This phosphorylation event is a prerequisite for STAT3 dimerization and subsequent nuclear translocation. A key advantage of this compound is its selectivity; it does not affect the phosphorylation of the closely related STAT1 protein at Tyr701.[3] This selectivity is crucial for minimizing off-target effects and dissecting the specific roles of STAT3.
Stattic , the first non-peptidic small molecule inhibitor of STAT3, targets the Src Homology 2 (SH2) domain of the protein.[4][5][6] The SH2 domain is responsible for recognizing and binding to phosphotyrosine motifs on activated receptors and within STAT3 itself, a critical step for dimerization. By binding to the SH2 domain, Stattic effectively blocks STAT3 activation, dimerization, and its journey to the nucleus.[3][4] While generally selective for STAT3 over STAT1, some studies suggest that at higher concentrations, Stattic may also inhibit other STAT family members.[8] Furthermore, research has revealed that Stattic can exert STAT3-independent effects, such as reducing histone acetylation, which should be considered when interpreting experimental results.[8]
Cellular Consequences: Apoptosis and Cell Cycle Arrest
Both inhibitors have been shown to induce programmed cell death, or apoptosis, in cancer cells that are dependent on STAT3 signaling. This compound triggers apoptosis through the mitochondrial caspase-dependent pathway and also causes cell cycle arrest at the G2/M phase in a dose-dependent manner.[3] Similarly, Stattic has been demonstrated to induce apoptosis in various cancer cell lines.[6]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway, a typical experimental workflow for comparing these inhibitors, and their distinct mechanisms of action.
Experimental Protocols
For researchers planning to conduct comparative studies, the following are detailed methodologies for key experiments.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or Stattic at various concentrations for the desired time.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for pSTAT3 (Tyr705) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity to determine cell viability and calculate the IC50 of the inhibitors.
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
-
Formazan Solubilization:
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to detect the binding of STAT3 to its DNA consensus sequence.
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitors and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site.
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, infrared dye) tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing poly(dI-dC) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detect the probe using autoradiography (for radioactive labels) or a chemiluminescent or fluorescence imaging system (for non-radioactive labels).
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Staining:
-
Treat cells with the inhibitors for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Flow Cytometry Analysis:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Fixation and Staining:
-
Treat cells with the inhibitors and harvest them.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
-
Flow Cytometry Analysis:
-
Incubate the cells for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Conclusion
Both this compound and Stattic are valuable tools for investigating the role of STAT3 in various biological processes. The choice between them will depend on the specific experimental context.
-
This compound appears to be a highly potent and selective inhibitor of STAT3 phosphorylation, with a very low IC50 in certain breast cancer cell lines. Its demonstrated selectivity over STAT1 is a significant advantage for studies requiring precise targeting of the STAT3 pathway.
-
Stattic is a well-characterized and widely used STAT3 inhibitor that targets the SH2 domain. Its broader characterization across a wider range of cell lines provides a wealth of comparative data. However, researchers should be mindful of its potential for off-target effects on other STATs and its documented STAT3-independent activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociation constant - Wikipedia [en.wikipedia.org]
- 3. Impact of the N-Terminal Domain of STAT3 in STAT3-Dependent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 7. Stat3 Controls Tubulointerstitial Communication during CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Antibody | Affinity Biosciences [affbiotech.com]
C188-9: A Comparative Guide to a Potent SH2 Domain Inhibitor
In the landscape of targeted therapies, inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) have emerged as a promising avenue for researchers in oncology and inflammatory diseases. STAT3, a transcription factor often found to be constitutively activated in a wide array of human cancers, plays a pivotal role in tumor cell proliferation, survival, and metastasis.[1][2][3] C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor that specifically targets the Src homology 2 (SH2) domain of STAT3, thereby preventing its activation and downstream signaling.[4] This guide provides a comprehensive comparison of C188-9 with other notable SH2 domain inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action of C188-9
C188-9 functions by binding with high affinity to the phosphotyrosyl peptide binding site within the SH2 domain of STAT3.[4] This binding event physically obstructs the recruitment of STAT3 to activated upstream kinases like Janus kinases (JAKs) and Src, thus inhibiting its tyrosine phosphorylation, a critical step for its activation.[5] Consequently, the dimerization, nuclear translocation, and DNA binding of STAT3 are all impeded, leading to the downregulation of STAT3 target genes involved in oncogenesis.[6]
Below is a diagram illustrating the STAT3 signaling pathway and the inhibitory action of C188-9.
Performance Comparison of SH2 Domain Inhibitors
The efficacy of an inhibitor is determined by several factors, including its binding affinity, specificity, and its activity in cellular and in vivo models. The following tables summarize the quantitative data for C188-9 and other relevant STAT3 and SH2 domain inhibitors.
Table 1: Binding Affinity and Potency of STAT3 SH2 Domain Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) | Binding Affinity (Ki) | IC50 (Cell-free assay) | Reference(s) |
| C188-9 | STAT3 | 4.7 nM | 12.4 nM | 2.5 µM (SPR) | [4][7] |
| Stattic | STAT3 | - | - | 5.1 µM | [6][8] |
| S3I-201 | STAT3 | - | - | 86 µM (DNA binding) | [6] |
| Cryptotanshinone | STAT3 | - | - | 4.6 µM | [5][9] |
| BP-1-102 | STAT3 | 504 nM | - | - | [10] |
Table 2: In Vitro Cellular Activity of STAT3 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference(s) |
| C188-9 | UM-SCC-17B | Anchorage-dependent growth | 3.2 µM | [6] |
| C188-9 | UM-SCC-17B | pSTAT3 reduction | 10.6 µM | [6] |
| C188-9 | A549 | G-CSF-stimulated pSTAT3 | ~4 nM | [7] |
| Stattic | HeLa | Cell viability (MTT) | 0.29 µM | [11] |
| Cryptotanshinone | DU145 | Cell proliferation (GI50) | 7 µM | [5][9] |
| Cryptotanshinone | EC109 | Cell proliferation (MTT) | 2.57 µM (72h) | [12] |
| Cryptotanshinone | A2780 | Cell viability (CCK-8) | 8.49 µM (48h) | [13] |
Table 3: Comparison with Other SH2 Domain Inhibitors
| Inhibitor | Target Protein | Target Domain | Status | Key Features | Reference(s) |
| C188-9 | STAT3 | SH2 | Preclinical/Clinical | Orally bioavailable, potent and selective STAT3 inhibitor. | [1][4] |
| TNO155 | SHP2 | Allosteric | Phase I/II Clinical Trial | Allosteric inhibitor of SHP2, targeting a different SH2-containing protein. | [14][15][16][17] |
| Recludix BTK Inhibitor | BTK | SH2 | Preclinical | First-in-class BTK SH2 domain inhibitor with high selectivity. | [1][18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SH2 domain inhibitors.
Microscale Thermophoresis (MST) for Binding Affinity
Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.
Protocol:
-
Protein Labeling: The target protein (e.g., STAT3) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).[21]
-
Ligand Dilution Series: A 16-point serial dilution of the unlabeled inhibitor (e.g., C188-9) is prepared in MST buffer (e.g., 50 mM HEPES, pH 7.0, 500 mM NaCl, 0.01% NP40, 50 mM L-arginine).[21]
-
Binding Reaction: The labeled protein is kept at a constant concentration (e.g., 200 nM), and the diluted inhibitor is added.[21] The mixture is incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into hydrophilic or standard treated capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled molecules is monitored.
-
Data Analysis: The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the inhibitor concentration. A sigmoidal binding curve is fitted to the data to determine the dissociation constant (Kd).[7]
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
Fluorescence polarization is a widely used method to study molecular interactions in a homogeneous format.
Protocol:
-
Reagent Preparation:
-
Assay Plate Setup: The assay is performed in a low-volume, black microplate.
-
Inhibitor Incubation: Recombinant STAT3 protein (e.g., 100 nM) is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 60 minutes) at room temperature.[22]
-
Probe Addition: The fluorescently labeled peptide (e.g., 10 nM) is added to the wells, and the plate is incubated for another 30 minutes to allow the binding reaction to reach equilibrium.[22]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent probe. The data is plotted to determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[23]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the SH2 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[12]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of an inhibitor. C188-9 has demonstrated significant anti-tumor activity in various xenograft models. For instance, in a study with radioresistant head and neck squamous cell carcinoma (HNSCC) xenografts, C188-9 treatment markedly reduced tumor growth.[6] The compound is well-tolerated in mice, exhibits good oral bioavailability, and concentrates in tumors.[4]
Conclusion
C188-9 is a highly potent and selective STAT3 SH2 domain inhibitor with promising preclinical activity. Its high binding affinity and efficacy in cellular and in vivo models make it a valuable tool for cancer research and a potential therapeutic candidate. When compared to other STAT3 inhibitors like Stattic and S3I-201, C188-9 demonstrates superior potency in several assays. The development of SH2 domain inhibitors against other targets, such as SHP2 and BTK, highlights the growing interest in this class of molecules for targeted therapy. The detailed experimental protocols provided in this guide should aid researchers in the evaluation and comparison of C188-9 and other SH2 domain inhibitors in their own experimental settings.
References
- 1. recludixpharma.com [recludixpharma.com]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Intervention Mechanism of Cryptotanshinone on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Recludix Pharma Presents Preclinical Data on First-in-Class [globenewswire.com]
- 19. Preclinical Data on First-in-Class BTK SH2 Domain Inhibitor Demonstrating Powerful... [chemdiv.com]
- 20. dermatologytimes.com [dermatologytimes.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 23. MTT (Assay protocol [protocols.io]
TTI-101 vs. JAK Inhibitors: A Comparative Analysis of Efficacy in Targeting the STAT3 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TTI-101, a direct STAT3 inhibitor, and the broader class of JAK (Janus kinase) inhibitors. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action and performance in experimental settings.
Mechanism of Action: Direct vs. Upstream Inhibition
TTI-101 and JAK inhibitors both target the oncogenic STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and immune evasion.[1][2] However, they do so at different points in the cascade.
TTI-101 is a first-in-class, orally bioavailable small molecule that directly inhibits the STAT3 protein.[3] It competitively binds to the SH2 domain of STAT3, a crucial step for its activation, thereby preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to mediate gene transcription.[4]
JAK inhibitors , on the other hand, act upstream of STAT3. They block the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are responsible for phosphorylating and activating STAT3 in response to cytokine and growth factor signaling.[2][5] By inhibiting JAKs, these drugs indirectly prevent the activation of the STAT3 pathway.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing TTI-101 and JAK inhibitors in the same cancer indication are not yet available. TTI-101 is in the early stages of clinical development for solid tumors, while JAK inhibitors have been more extensively studied in inflammatory diseases and hematological malignancies, with limited success in solid tumors to date.[2][6]
TTI-101 Efficacy Data
A first-in-human Phase 1 clinical trial (NCT03195699) has evaluated TTI-101 in patients with advanced, metastatic solid tumors who were refractory to prior therapies.[1][3][7][8]
| TTI-101 Phase 1 Trial (NCT03195699) - Efficacy in Evaluable Patients (n=41) [1][7] | |
| Overall Response Rate (ORR) | |
| Confirmed Partial Response (cPR) | 12% (5 patients) |
| Disease Control Rate (DCR) | |
| cPR + Stable Disease (SD) | 53% (22 patients) |
| Tumor Types with Confirmed Partial Responses | |
| Hepatocellular Carcinoma (HCC) | 3 out of 17 patients (18%) |
| Ovarian Cancer | 1 patient |
| Gastric Cancer | 1 patient |
| Median Time to Treatment Failure in HCC patients with cPR | 10.6 months |
Preclinical studies have demonstrated the anti-tumor activity of TTI-101 across a broad range of cancer models, including bladder and liver cancer.[3][4] In preclinical bladder cancer models, TTI-101 and another STAT3 inhibitor, SH5-07, demonstrated anticancer efficacy by inhibiting p-STAT3, inducing apoptosis, and depleting cancer stem cells.[4]
JAK Inhibitor Efficacy Data in Solid Tumors
While several JAK inhibitors are approved for various conditions, their efficacy as monotherapy in solid tumors has been limited.[2][5] Preclinical studies have shown that JAK inhibitors can decrease STAT activation, reduce cell proliferation, and inhibit tumor growth in various solid tumor models, including breast, lung, pancreatic, and gastric cancers.[5][9] However, this has not consistently translated to significant clinical benefit in human trials.[6][10][11]
For instance, two Phase 3 trials (JANUS 1 and JANUS 2) evaluating the JAK1/2 inhibitor ruxolitinib in combination with capecitabine in patients with advanced/metastatic pancreatic cancer did not meet their primary endpoint of improved overall survival.[11] Similarly, a Phase 1/2 trial of ruxolitinib combined with trastuzumab in metastatic HER2-positive breast cancer did not demonstrate a significant improvement in progression-free survival.[10]
Experimental Protocols
In Vitro Assays for STAT3 and JAK Inhibition
A variety of in vitro assays are utilized to determine the inhibitory potential and mechanism of action of compounds targeting the JAK-STAT pathway.
-
STAT3-Dependent Dual Luciferase Reporter Assay: This cell-based assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a STAT3-responsive element linked to a luciferase gene. A reduction in luciferase activity in the presence of the inhibitor indicates suppression of STAT3-mediated gene expression.[12]
-
Electromobility Shift Assay (EMSA): EMSA is used to assess the DNA-binding activity of STAT3. Nuclear extracts from treated and untreated cells are incubated with a labeled DNA probe containing the STAT3 consensus binding site. A decrease in the shifted band corresponding to the STAT3-DNA complex signifies inhibition of DNA binding.[12]
-
Fluorescence Polarization (FP) Assay: This biochemical assay is used to identify inhibitors that disrupt the STAT3 SH2 domain-phosphopeptide interaction, which is critical for STAT3 dimerization and activation.[12]
-
Western Blot Analysis: This technique is used to measure the levels of total and phosphorylated STAT3 (p-STAT3) and JAKs (p-JAKs). A decrease in the phosphorylated forms of these proteins indicates inhibition of the signaling pathway.[9]
-
Cell Viability and Apoptosis Assays: Assays such as MTT or CellTiter-Glo are used to assess the effect of inhibitors on cancer cell proliferation and viability. Apoptosis can be measured by techniques like Annexin V staining or caspase activity assays.[9][13]
In Vivo Tumor Models
Xenograft and patient-derived xenograft (PDX) models in immunocompromised mice are commonly used to evaluate the in vivo anti-tumor efficacy of STAT3 and JAK inhibitors.
-
Tumor Growth Inhibition Studies: Human cancer cells are implanted subcutaneously or orthotopically into mice. Once tumors are established, the animals are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement.[9][14]
-
Pharmacodynamic Studies: These studies are designed to assess the in vivo target engagement of the inhibitor. Tumor-bearing animals are treated with the compound, and tumor tissues are collected at various time points to measure the levels of p-STAT3 or other relevant biomarkers.
Visualizing the Pathways and Processes
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the JAK/STAT pathway in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]
- 5. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 10. Phase I/II Trial of Ruxolitinib in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib + capecitabine in advanced/metastatic pancreatic cancer after disease progression/intolerance to first-line therapy: JANUS 1 and 2 randomized phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of STAT3 Inhibitors: A Comparative Guide Featuring siRNA Technology
For Researchers, Scientists, and Drug Development Professionals
The signal transducer and activator of transcription 3 (STAT3) is a compelling therapeutic target in oncology and immunology due to its central role in tumor progression and immune regulation.[1][2] Consequently, a multitude of small molecule inhibitors have been developed to modulate its activity. However, ensuring the on-target specificity of these inhibitors is a critical step in their preclinical validation. This guide provides a comparative framework for validating the specificity of a STAT3 inhibitor, using siRNA-mediated gene silencing as the gold standard for comparison. While this guide will use the well-characterized inhibitor C188-9 as a primary example, the principles and protocols described are broadly applicable to other STAT3 inhibitors. It is important to note that the specific inhibitor "Stat3-IN-9" is not widely documented in publicly available scientific literature; therefore, C188-9 will serve as a representative compound for the purpose of this guide.
The Critical Role of Specificity in Drug Discovery
The journey of a small molecule inhibitor from a promising hit to a clinical candidate is paved with rigorous validation steps. A crucial aspect of this validation is confirming that the molecule's biological effects are indeed a consequence of its interaction with the intended target, in this case, STAT3. Off-target effects, where the inhibitor interacts with other cellular proteins, can lead to misleading experimental results, toxicity, and ultimately, clinical trial failure.[3]
Leveraging siRNA for Target Validation
Small interfering RNA (siRNA) offers a powerful and precise method for validating the specificity of a small molecule inhibitor. By specifically targeting and degrading the mRNA of the intended target protein, siRNA-mediated knockdown mimics the effect of a perfectly specific inhibitor. Comparing the phenotypic and molecular outcomes of inhibitor treatment with those of target-specific siRNA knockdown allows researchers to discern on-target from off-target effects.
Experimental Workflow for Validating STAT3 Inhibitor Specificity
The following workflow outlines the key steps for validating the specificity of a STAT3 inhibitor using siRNA.
References
Comparing in vivo efficacy of C188-9 and SH-4-54
An Objective Comparison of the In Vivo Efficacy of STAT3 Inhibitors: C188-9 and SH-4-54
This guide provides a detailed comparison of the in vivo efficacy of two prominent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), C188-9 (also known as TTI-101) and SH-4-54. Both molecules are under investigation for their therapeutic potential, primarily in oncology, by targeting the STAT3 signaling pathway, which is often constitutively activated in various cancers, promoting cell proliferation, survival, and metastasis.[1]
Mechanism of Action
Both C188-9 and SH-4-54 are designed to inhibit STAT3 by targeting its Src Homology 2 (SH2) domain.[2][3] The SH2 domain is crucial for the dimerization of STAT3 proteins upon phosphorylation, a necessary step for their nuclear translocation and subsequent regulation of gene expression.[1] By binding to this domain, the inhibitors prevent STAT3 activation and its downstream signaling.
While both compounds target the STAT3 SH2 domain, they exhibit different binding affinities and specificities. C188-9 binds to STAT3 with a significantly higher affinity compared to SH-4-54.[2][4] Notably, SH-4-54 also shows inhibitory activity against STAT5.[4][5]
| Parameter | C188-9 | SH-4-54 |
| Primary Target | STAT3 SH2 Domain[1][2] | STAT3 SH2 Domain[3][4] |
| Secondary Target(s) | STAT1[6] | STAT5[4][5] |
| Binding Affinity (Kd) | 4.7 nM for STAT3[2][7] | 300 nM for STAT3; 464 nM for STAT5[4][5] |
| Binding Affinity (Ki) | 136 nM for STAT3[2][8] | Not Reported |
STAT3 Signaling Pathway and Inhibition
The diagram below illustrates the canonical STAT3 signaling pathway. Cytokines or growth factors activate cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3. Once recruited, STAT3 is phosphorylated on a critical tyrosine residue (Y705). This phosphorylation event induces a conformational change, leading to the formation of STAT3:STAT3 dimers through reciprocal SH2 domain-phosphotyrosine interactions. These active dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis. Both C188-9 and SH-4-54 disrupt this cascade by binding to the SH2 domain, preventing dimerization and nuclear translocation.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
TTI-101 vs. Natural Compounds: A Comparative Guide to STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in oncology due to its central role in tumor cell proliferation, survival, metastasis, and immune evasion. Consequently, the development of STAT3 inhibitors is a highly active area of research. This guide provides a detailed comparison of TTI-101, a clinical-stage synthetic STAT3 inhibitor, and prominent natural compounds that have demonstrated STAT3 inhibitory activity. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.
Mechanism of Action: A Tale of Two Strategies
TTI-101 and natural compounds employ distinct strategies to inhibit STAT3 signaling. TTI-101 is a first-in-class, orally bioavailable small molecule designed as a direct, competitive inhibitor of the STAT3 SH2 domain.[1][2] This domain is crucial for the recruitment of STAT3 to activated cytokine and growth factor receptors, as well as for the subsequent dimerization of STAT3, both of which are prerequisite steps for its activation via phosphorylation at tyrosine 705 (pY705). By binding to the pY-peptide binding site within the SH2 domain, TTI-101 effectively blocks these initial activation events.[1][2] A key advantage of TTI-101 is its selectivity for the canonical STAT3 signaling pathway, while sparing its non-canonical mitochondrial functions, which is anticipated to result in a more favorable safety profile.[3]
Natural compounds, on the other hand, often exhibit a broader mechanism of action. While some can directly interact with STAT3, they frequently modulate multiple cellular targets and pathways that indirectly lead to the inhibition of STAT3 activation. This multi-targeted approach can be advantageous in certain contexts but may also lead to off-target effects.
Here's a breakdown of the mechanisms for some of the most well-studied natural STAT3 inhibitors:
-
Curcumin: This polyphenol from turmeric has been shown to inhibit STAT3 phosphorylation and its interaction with other proteins.[4] Its inhibitory effects are not limited to STAT3, as it also modulates other signaling pathways, including NF-κB.[4]
-
Resveratrol: Found in grapes and other plants, resveratrol can inhibit STAT3 signaling, in some cases by targeting upstream kinases like Src.[5]
-
Epigallocatechin-3-gallate (EGCG): The major catechin in green tea, EGCG has been reported to interfere with STAT3 signaling, though its precise mechanism is still under investigation.
-
Boswellic Acid: A component of frankincense, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to suppress STAT3 signaling.[6]
Quantitative Comparison of STAT3 Inhibitors
The following tables summarize the available quantitative data for TTI-101 and selected natural compounds. It is important to note that the IC50 values are highly dependent on the cell line and the specific experimental conditions, making direct comparisons across different studies challenging.
Table 1: Binding Affinity and Potency of STAT3 Inhibitors
| Compound | Target Domain | Binding Affinity (Kd) | IC50 (STAT3 Activation) | Cell Line/Assay Conditions |
| TTI-101 | SH2 Domain | 4.7 nM[1] | 4-7 µM[1] | AML cell lines |
| 8-18 µM[1] | Primary AML samples | |||
| 7-14.2 µM[7] | Bladder cancer cell lines (J82, NBT-II, MB49) | |||
| 18.7 µM (48h)[3] | HeLa (cervical cancer) | |||
| Curcumin Analog (6b) | Not specified | Not available | 0.52 µM[8] | MCF-7 (breast cancer) |
| 0.40 µM[8] | MCF-7/DOX (doxorubicin-resistant breast cancer) | |||
| Resveratrol | Not specified | Not available | 50.7 µM (48h)[9] | A172 (glioblastoma) |
| 216.8 µM (48h)[9] | LN428 (glioblastoma) | |||
| 28.56 µM (48h)[10] | MG-63 (osteosarcoma) | |||
| 20.57 µM (48h)[10] | MNNG/HOS (osteosarcoma) | |||
| Acetyl-11-keto-β-boswellic acid (AKBA) | Not specified | Not available | ~17 µM[6] | PC3/Doc (docetaxel-resistant prostate cancer) |
Visualizing the STAT3 Signaling Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for evaluating STAT3 inhibitors.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of STAT3 inhibitors. Below are representative protocols for key assays.
Western Blot for Phosphorylated and Total STAT3
This protocol is essential for determining the direct inhibitory effect of a compound on STAT3 activation.
1. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the STAT3 inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[7]
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Immunoprecipitation of STAT3
This technique is used to isolate STAT3 and its interacting proteins to study the effects of inhibitors on protein-protein interactions.
1. Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).[11]
2. Pre-clearing the Lysate (Optional):
-
To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 30-60 minutes at 4°C.[12]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with a primary antibody against STAT3 overnight at 4°C with gentle rotation.[11]
-
Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[12]
-
Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.[11][12]
4. Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analyze the eluted proteins by Western blotting as described above.
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of STAT3 inhibitors on cell proliferation and viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a range of concentrations of the STAT3 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
3. Assay Procedure (MTT):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Assay Procedure (CCK-8):
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a dose-response curve.
Conclusion
TTI-101 represents a targeted approach to STAT3 inhibition, with a well-defined mechanism of action and high binding affinity. Its selectivity for the canonical STAT3 pathway is a promising feature for minimizing off-target toxicities. Natural compounds, while often demonstrating potent anti-cancer effects and STAT3 inhibitory activity, tend to have broader and less defined mechanisms of action. This can be a double-edged sword, potentially offering synergistic effects by targeting multiple pathways but also increasing the risk of unforeseen side effects.
The choice between a highly selective inhibitor like TTI-101 and a multi-targeting natural compound will depend on the specific research question or therapeutic strategy. For dissecting the precise role of STAT3 in a biological process, a selective inhibitor is invaluable. For therapeutic applications, the broader activity of natural compounds may be beneficial, though careful characterization of their off-target effects is essential. This guide provides a foundational framework for researchers to compare and evaluate these different classes of STAT3 inhibitors in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. TTI-101 targets STAT3/c-Myc signaling pathway to suppress cervical cancer progression: an integrated experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits Src and Stat3 signaling and induces the apoptosis of malignant cells containing activated Stat3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-11-keto-β-boswellic acid suppresses docetaxel-resistant prostate cancer cells in vitro and in vivo by blocking Akt and Stat3 signaling, thus suppressing chemoresistant stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of monocarbonyl curcumin-BTP hybrids as STAT3 inhibitors for drug-sensitive and drug-resistant breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Enhances Temozolomide Efficacy in Glioblastoma Cells through Downregulated MGMT and Negative Regulators-Related STAT3 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol eliminates cancer stem cells of osteosarcoma by STAT3 pathway inhibition | PLOS One [journals.plos.org]
- 11. Immunoprecipitation and glutathionylation of STAT3 [bio-protocol.org]
- 12. ulab360.com [ulab360.com]
A Comparative Analysis of STAT3 Inhibitor Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. Consequently, the development of small molecule inhibitors targeting the STAT3 signaling pathway has become a significant area of focus in oncology research. While the specific inhibitor "Stat3-IN-9" did not yield sufficient data in the public domain for a detailed cross-validation analysis, this guide provides a comprehensive comparison of several widely studied and well-characterized STAT3 inhibitors: Stattic , S3I-201 , and C188-9 . This guide presents their performance across different cancer cell lines, supported by experimental data and detailed methodologies.
Mechanism of Action of STAT3 Inhibitors
STAT3 inhibitors primarily function by disrupting the normal activation and function of the STAT3 protein. The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers through reciprocal SH2 domain interactions. The STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
The inhibitors discussed in this guide, including Stattic, S3I-201, and C188-9, are designed to interfere with this pathway, often by targeting the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling.[1][2][3][4][5][6][7][8]
Comparative Efficacy of STAT3 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Stattic, S3I-201, and C188-9 in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Stattic in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | [1] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | [1] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | [1] |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | [1] |
| Cell-free assay | (gp130-derived phosphopeptide binding) | 5.1 | [2][3][5] |
Table 2: IC50 Values of S3I-201 (NSC 74859) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cell-free assay | (STAT3 DNA-binding activity) | 86 ± 33 | [7][9] |
| MDA-MB-231 | Breast Carcinoma | ~100 | [7][10][11] |
| MDA-MB-435 | Breast Carcinoma | ~100 | [7][10][11] |
| MDA-MB-453 | Breast Carcinoma | ~100 | [10][11] |
| Huh-7 | Hepatocellular Carcinoma | 100 - 150 | [7] |
| SNU-398 | Hepatocellular Carcinoma | 150 | [7] |
| SNU-475 | Hepatocellular Carcinoma | 15 | [7] |
| SNU-182 | Hepatocellular Carcinoma | 200 | [7] |
Table 3: IC50 Values of C188-9 (TTI-101) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 10.6 ± 0.7 (pSTAT3 inhibition) | [12] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 3.2 (Anchorage-dependent growth) | [12] |
| AML cell lines | Acute Myeloid Leukemia | 4 - 7 (STAT3 activation) | [8][13] |
| Primary AML samples | Acute Myeloid Leukemia | 8 - 18 (STAT3 activation) | [8][14] |
| Primary AML samples | Acute Myeloid Leukemia | 6 - >50 (Apoptosis induction) | [8][14] |
| HepG2 | Hepatoma | 10.19 | [14] |
| Huh7 | Hepatoma | 11.27 | [14] |
| PLC/PRF/5 | Hepatoma | 11.83 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the efficacy of STAT3 inhibitors.
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the STAT3 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Cells, either untreated or treated with a STAT3 inhibitor and/or a stimulant (e.g., IL-6), are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative levels of p-STAT3 and total STAT3.
Logical Comparison of Inhibitors
The selection of a STAT3 inhibitor for a particular research application depends on various factors, including its potency in the cell line of interest, its specificity, and its known off-target effects.
-
Stattic is one of the first-generation, non-peptidic small molecule inhibitors of STAT3. It has been widely used in preclinical studies and has demonstrated efficacy in the low micromolar range in several cancer cell lines.[1][2][3][4][5]
-
S3I-201 is another well-characterized STAT3 inhibitor that has been shown to inhibit STAT3 DNA-binding activity. Its potency is generally in the higher micromolar range for cell-based assays.[7][9][10][11]
-
C188-9 represents a more recent and potent STAT3 inhibitor with high binding affinity.[6] It has shown efficacy at lower micromolar concentrations in cellular assays and has demonstrated in vivo activity.[8][12][13][14]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 14. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of STAT3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors presents a promising frontier in the development of novel therapeutics for a variety of diseases, most notably cancer. The constitutive activation of the STAT3 signaling pathway is a hallmark of many human malignancies, driving tumor cell proliferation, survival, invasion, and immunosuppression. This guide provides an objective, data-driven comparison of prominent STAT3 inhibitors, summarizing their performance based on publicly available experimental data.
This comparative analysis focuses on key performance indicators such as inhibitory concentration (IC50), binding affinity (Kd), and cellular effects. Detailed experimental protocols for the key assays cited are also provided to enable researchers to reproduce and build upon these findings.
Quantitative Comparison of STAT3 Inhibitors
The following tables summarize the in vitro efficacy of several widely studied STAT3 inhibitors. These small molecule inhibitors target different domains of the STAT3 protein, leading to varying potencies and specificities.
| Inhibitor | Target Domain | Assay Type | Cell Line/System | IC50 (µM) | Citation(s) |
| Stattic | SH2 Domain | Fluorescence Polarization | Cell-free (gp130-derived phosphopeptide) | 5.1 | [1] |
| Cell Viability | UM-SCC-17B (Head and Neck) | 2.56 | [2] | ||
| Cell Viability | OSC-19 (Head and Neck) | 3.48 | [2] | ||
| Cell Viability | Cal33 (Head and Neck) | 2.28 | [2] | ||
| Cell Viability | UM-SCC-22B (Head and Neck) | 2.65 | [2] | ||
| Cell Viability | Hep G2 (Hepatocellular Carcinoma) | 2.94 | [3] | ||
| Cell Viability | Bel-7402 (Hepatocellular Carcinoma) | 2.5 | [3] | ||
| Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | 5.1 | [3] | ||
| Cell Viability | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | 3.188 | [4][5] | ||
| Cell Viability | Jurkat (T-cell Acute Lymphoblastic Leukemia) | 4.89 | [4][5] | ||
| S3I-201 (NSC 74859) | SH2 Domain | DNA Binding (EMSA) | Cell-free | 86 | [6][7][8][9][10] |
| Cell Viability | MDA-MB-435, MDA-MB-453, MDA-MB-231 (Breast Cancer) | ~100 | [6][7] | ||
| Cell Viability | Huh-7 (Hepatocellular Carcinoma) | 100 | [7] | ||
| Cell Viability | SNU-475 (Hepatocellular Carcinoma) | 15 | [7] | ||
| Niclosamide | DNA-Binding Domain | STAT3 Reporter Assay | HeLa (Cervical Cancer) | 0.25 | [11] |
| Cell-free | Cell-free | 0.7 | [11] | ||
| Cell Viability (Proliferation) | Du145 (Prostate Cancer) | 0.7 | [12] | ||
| Cell Viability (Colony Formation) | Du145 (Prostate Cancer) | 0.1 | [12] | ||
| BP-1-102 | SH2 Domain | DNA Binding | Cell-free | 6.8 | [13][14] |
| Cryptotanshinone | SH2 Domain | Cell-free | Cell-free | 4.6 | [15][16] |
| JAK2 Phosphorylation | DU145 (Prostate Cancer) | ~5 | [15] | ||
| Cell Viability | Hey (Ovarian Cancer) | 18.4 | [17] | ||
| Cell Viability | A2780 (Ovarian Cancer) | 11.2 | [17] | ||
| Cell Viability | HCCC-9810 (Cholangiocarcinoma) | ~15 (at 48h) | [18] | ||
| Cell Viability | RBE (Cholangiocarcinoma) | ~20 (at 48h) | [18] |
| Inhibitor | Target Domain | Binding Affinity (Kd) (nM) | Citation(s) |
| BP-1-102 | SH2 Domain | 504 | [13][14][19] |
| Niclosamide | DNA-Binding Domain | 281,000 (281 µM) | [20] |
| MQ021 (Niclosamide analogue) | DNA-Binding Domain | 155,000 (155 µM) | [20] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the phosphorylation status of STAT3 at tyrosine 705 (Tyr705), a critical step in its activation.[21][22][23][24][25]
Materials:
-
Cancer cell lines with constitutive STAT3 activation (e.g., DU145, HepG2).
-
STAT3 inhibitor of interest.
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Mouse anti-STAT3.
-
Secondary antibodies: HRP-linked anti-rabbit IgG and HRP-linked anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Plate cells and treat with various concentrations of the STAT3 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-linked secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The ratio of p-STAT3 to total STAT3 is calculated to determine the inhibitory effect.
Luciferase Reporter Gene Assay for STAT3 Transcriptional Activity
This assay measures the ability of STAT3 to activate the transcription of its target genes.[26][27][28][29][30]
Materials:
-
HEK293 or other suitable cells.
-
STAT3-responsive luciferase reporter vector and a control Renilla luciferase vector.
-
Transfection reagent.
-
STAT3 activator (e.g., IL-6 or EGF).
-
STAT3 inhibitor of interest.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the STAT3 luciferase reporter vector and the Renilla control vector.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with the STAT3 inhibitor at various concentrations, followed by stimulation with a STAT3 activator if necessary.
-
Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
This in vitro assay directly measures the binding of an inhibitor to the STAT3 SH2 domain.[31][32][33]
Materials:
-
Recombinant human STAT3 protein.
-
Fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain (e.g., 5-FAM-G(pY)LPQTV-NH2).
-
STAT3 inhibitor of interest.
-
Assay buffer.
-
Black 96-well or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reaction Setup: In a microplate, mix the recombinant STAT3 protein and the STAT3 inhibitor at various concentrations in the assay buffer.
-
Incubation: Incubate the mixture to allow for inhibitor binding.
-
Probe Addition: Add the fluorescently labeled phosphopeptide probe to the wells.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The binding of the inhibitor to the STAT3 SH2 domain displaces the fluorescent probe, leading to a decrease in fluorescence polarization. The IC50 value is determined by plotting the change in polarization against the inhibitor concentration.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of STAT3 inhibitors on cell proliferation and to determine the IC50 value.[34][35][36]
Materials:
-
Cancer cell lines.
-
STAT3 inhibitor of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of STAT3 to its specific DNA consensus sequence.[37][38][39][40][41]
Materials:
-
Nuclear extracts from cells treated with or without a STAT3 inhibitor.
-
Labeled DNA probe containing the STAT3 binding site (e.g., radiolabeled or fluorescently labeled).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer.
-
Native polyacrylamide gel.
-
Electrophoresis buffer.
-
Detection system (e.g., autoradiography or fluorescence imaging).
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been treated with the STAT3 inhibitor.
-
Binding Reaction: Incubate the nuclear extract with the labeled DNA probe in the presence of poly(dI-dC) and binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
Detection: Detect the labeled DNA probe using the appropriate imaging system. A "shift" in the migration of the probe indicates the formation of a STAT3-DNA complex. The intensity of the shifted band is reduced in the presence of an effective inhibitor.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BP-1-102 | STAT | TargetMol [targetmol.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. biocompare.com [biocompare.com]
- 29. abeomics.com [abeomics.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. aacrjournals.org [aacrjournals.org]
- 34. protocols.io [protocols.io]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. MTT (Assay protocol [protocols.io]
- 37. med.upenn.edu [med.upenn.edu]
- 38. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 39. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 40. licorbio.com [licorbio.com]
- 41. researchgate.net [researchgate.net]
Unlocking Synergistic Anticancer Effects: A Guide to Combining STAT3-IN-9 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with combination strategies emerging as a powerful approach to overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive comparison of the synergistic effects observed when combining the novel STAT3 inhibitor, STAT3-IN-9, or its close analogs, with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination holds significant promise for various malignancies, including triple-negative breast cancer and ovarian cancer.
The Rationale for Synergy: Overcoming Adaptive Resistance
PARP inhibitors are a class of targeted therapies that have shown remarkable success, particularly in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. PARP enzymes play a crucial role in single-strand DNA break repair. Their inhibition leads to the accumulation of double-strand breaks, which in HRR-deficient cells, results in synthetic lethality and cell death.
However, a significant challenge in PARP inhibitor therapy is the development of acquired resistance. One of the key mechanisms of this resistance is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] PARP inhibition can lead to the upregulation of cytokines like Interleukin-6 (IL-6), which in turn activates STAT3.[2][3] Activated STAT3 promotes the transcription of genes involved in cell survival, proliferation, and resistance to apoptosis, thereby counteracting the cytotoxic effects of PARP inhibitors.[1][2]
This compound and its analogs, such as C188-9 (TTI-101), are potent and specific inhibitors of STAT3.[4][5][6] They act by binding to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting its transcriptional activity. By co-administering a STAT3 inhibitor with a PARP inhibitor, the STAT3-mediated resistance mechanism can be effectively blocked, leading to a synergistic anticancer effect.[2]
Comparative Performance: STAT3 and PARP Inhibitor Combinations
While specific quantitative data for the direct combination of this compound and PARP inhibitors is emerging, extensive research on its close analogs and other STAT3 inhibitors in combination with various PARP inhibitors provides compelling evidence of synergy. The following tables summarize key findings from preclinical studies.
Table 1: Synergistic Effects on Cell Viability in Cancer Cell Lines
| Cancer Type | STAT3 Inhibitor | PARP Inhibitor | Cell Lines | Observed Effect | Reference |
| Triple-Negative Breast Cancer | LLL12B | Olaparib | MDA-MB-436, HCC1937, SUM149, MDA-MB-231 | Significant synergistic reduction in cell viability compared to single agents. | [2][3] |
| Ovarian Cancer | Napabucasin | Olaparib | A2780-Resistant, OVCAR8-Resistant, PEO1-Resistant | Re-sensitization of Olaparib-resistant cells to PARP inhibition. | [1] |
| Palbociclib-Resistant ER+ Breast Cancer | Napabucasin, TTI-101 | Olaparib | MCF-7-Resistant, T47D-Resistant | Significant increase in cell death with combination treatment. |
Table 2: Effects on Cell Migration and Invasion
| Cancer Type | STAT3 Inhibitor | PARP Inhibitor | Assay | Observed Effect | Reference |
| Triple-Negative Breast Cancer | LLL12B | Olaparib | Wound Healing & Transwell Invasion | Significant inhibition of cell migration and invasion with combination therapy compared to single agents. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are standardized protocols for the key experiments cited in the synergistic studies of STAT3 and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
STAT3 inhibitor (e.g., this compound) and PARP inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor, PARP inhibitor, or the combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p-STAT3 and STAT3
This technique is used to detect and quantify the levels of total STAT3 and its activated (phosphorylated) form.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control.[7]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
6-well or 12-well plates
-
Sterile pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
Add fresh medium containing the inhibitors (single agents or combination) or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing the chemoattractant to the lower chamber. The inhibitors can be added to both chambers.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Visualizing the Synergy: Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of STAT3 and PARP Interaction
References
- 1. PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
TTI-101: A Head-to-Head Comparison with Genetic Knockout Models in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT3 inhibitor TTI-101 against the gold standard of genetic knockout models. Supported by experimental data, this document delves into the efficacy and mechanisms of TTI-101, offering a clear perspective on its potential as a therapeutic agent.
TTI-101 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide focuses on the validation of TTI-101's efficacy by comparing its effects to those observed in genetic knockout models where the STAT3 gene is completely inactivated.
TTI-101 Performance Against STAT3 Knockout: A Quantitative Analysis
A pivotal study in a cervical cancer xenograft model provides a direct comparison of the anti-tumor effects of TTI-101 versus the genetic knockout of STAT3. The results, summarized below, demonstrate that while TTI-101 significantly inhibits tumor growth, the complete ablation of STAT3 via genetic knockout has a more pronounced effect.
| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation (mm³) |
| Vehicle Control | 680.4 | 106 |
| TTI-101 | 406.6 | 70.3 |
| STAT3 Knockout | 233 | 58.6 |
Data from a study on HeLa cervical cancer xenografts in nude mice after 3 weeks of treatment.[1]
Signaling Pathway and Mechanism of Action
TTI-101 exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway, which in turn downregulates the expression of downstream targets like c-Myc, a key regulator of cell proliferation. The following diagram illustrates this proposed mechanism.
Experimental Protocols
The validation of TTI-101 against a STAT3 knockout model involved the following key experimental procedures:
STAT3 Knockout Cell Line Generation
HeLa cervical cancer cells were genetically modified using the CRISPR/Cas9 system to create a stable STAT3 knockout cell line. The knockout was confirmed by Western blot analysis to ensure the complete absence of STAT3 protein expression.
Xenograft Mouse Model
-
Animal Model: Female nude mice (4-6 weeks old) were used for the study.
-
Cell Implantation: 2 x 10^6 HeLa cells (wild-type for the TTI-101 and control groups, and STAT3 knockout for the knockout group) were subcutaneously injected into the right flank of each mouse.
-
Treatment:
-
The TTI-101 group received daily intraperitoneal injections of TTI-101 (50 mg/kg).
-
The control group received a vehicle solution.
-
The STAT3 knockout group did not receive any treatment.
-
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
Study Duration: The experiment was conducted over a period of 3 weeks, after which the mice were euthanized and the tumors were excised for further analysis.
The following diagram outlines the experimental workflow.
Comparison with Other STAT3 Inhibitors
While direct head-to-head comparisons with genetic knockout models are the most rigorous validation, other small molecule STAT3 inhibitors have been evaluated for their efficacy. The table below provides a qualitative comparison of TTI-101 with other notable STAT3 inhibitors.
| Inhibitor | Mechanism of Action | Validation with Knockout Models | Key Findings |
| TTI-101 | Binds to the SH2 domain of STAT3, preventing its activation and dimerization. | Yes (Cervical Cancer Xenograft) | Significant tumor growth inhibition, though less potent than complete gene knockout.[1] |
| WP1066 | JAK/STAT3 inhibitor. | Not directly compared in published literature. | Induces apoptosis in various cancer cell lines. |
| Cryptotanshinone | Inhibits STAT3 phosphorylation. | Not directly compared in published literature. | Suppresses proliferation and induces apoptosis in cancer cells. |
| Stattic | Inhibits STAT3 dimerization and activation. | Not directly compared in published literature. | Inhibits tumor growth in preclinical models. |
| SH5-07 | Inhibits STAT3 DNA-binding activity. | Not directly compared in published literature. | Suppresses tumor cell survival in 3D models. |
Logical Relationship: Pharmacological Inhibition vs. Genetic Knockout
The comparison between a pharmacological inhibitor like TTI-101 and a genetic knockout provides valuable insights into the therapeutic potential and limitations of the drug. The following diagram illustrates this relationship.
Conclusion
The validation of TTI-101 against a STAT3 genetic knockout model provides strong evidence for its on-target activity and its potential as a cancer therapeutic. While the complete removal of the STAT3 protein through genetic engineering results in a more potent anti-tumor effect, TTI-101 demonstrates significant efficacy in a more clinically relevant approach. This direct comparison underscores the value of TTI-101 as a selective STAT3 inhibitor and supports its continued development for the treatment of STAT3-driven cancers. Further studies comparing TTI-101 with other STAT3 inhibitors in similar knockout-controlled experiments will be crucial for definitively positioning it within the therapeutic landscape.
References
Assessing the Therapeutic Window of STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[1] In contrast, STAT3 signaling in normal tissues is tightly regulated and transient.[2] This differential activity provides a potential therapeutic window for STAT3 inhibitors, allowing for selective targeting of cancer cells while sparing their non-malignant counterparts.[3] This guide provides a comparative assessment of the therapeutic window of a panel of STAT3 inhibitors, with a focus on Stat3-IN-9, alongside other well-characterized inhibitors: Stattic, S3I-201, Cryptotanshinone, C188-9 (TTI-101), and WP1066.
Quantitative Comparison of STAT3 Inhibitor Activity
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the ratio of the dose that produces a toxic effect to the dose that elicits a therapeutic response. For the purpose of this guide, we will compare the in vitro efficacy (IC50 in cancer cell lines) with available cytotoxicity data in normal cells and in vivo toxicity data where possible.
Table 1: In Vitro Efficacy of STAT3 Inhibitors in Human Cancer Cell Lines (IC50, µM)
| Inhibitor | MDA-MB-468 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | A549 (Lung) | U251 (Glioblastoma) | HCT116 (Colon) | Caki-1 (Renal) | 786-O (Renal) | A375 (Melanoma) | CCRF-CEM (T-ALL) | Jurkat (T-ALL) |
| This compound | 0.16[4][5] | 5.80[4][5] | 1.63[4][5] | 5.73[4][5] | >25[4][5] | >25[4][5] | - | - | - | - | - |
| Stattic | - | - | 2.94[6] | - | - | - | - | - | - | 3.188[7] | 4.89[7] |
| S3I-201 | - | 100[8] | - | - | - | - | - | - | - | - | - |
| Cryptotanshinone | - | ~5.1 | - | - | - | - | - | - | 12.37 | - | - |
| C188-9 (TTI-101) | - | - | - | - | - | - | - | - | - | - | - |
| WP1066 | - | - | - | - | - | - | ~2.5 | ~2.5 | ~1.5 | - | - |
"-": Data not available in the searched sources.
Table 2: Cytotoxicity in Normal Cells and In Vivo Toxicity of STAT3 Inhibitors
| Inhibitor | Normal Cell Line (IC50/CC50, µM) | In Vivo Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) |
| This compound | Data not available | Data not available |
| Stattic | Data not available | Data not available |
| S3I-201 | Data not available | Data not available |
| Cryptotanshinone | Normal fibroblast cells: No significant cytotoxicity below 25 µM | Data not available |
| C188-9 (TTI-101) | Data not available | RP2D: 12.8 mg/kg/day (oral, human). No drug-related toxicity up to 200 mg/kg/day in rats and 100 mg/kg/day in dogs |
| WP1066 | Data not available | Maximum Feasible Dose: 8 mg/kg (oral, human) in recurrent malignant glioma |
Note on this compound: Despite demonstrating potent in vitro activity against specific cancer cell lines, a comprehensive assessment of the therapeutic window for this compound is currently hindered by the lack of publicly available data on its cytotoxicity in normal, non-cancerous cell lines and its in vivo toxicity profile. This data is essential for a direct comparison with other inhibitors and for evaluating its potential for further development.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context of this comparison, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for assessing the therapeutic window of a drug candidate.
Caption: The STAT3 signaling pathway, a key regulator of oncogenesis.
Caption: Experimental workflow for assessing the therapeutic window.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50/CC50 Determination
Objective: To determine the concentration of a STAT3 inhibitor that inhibits cell growth by 50% (IC50 in cancer cells) or is cytotoxic to 50% of normal cells (CC50).
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
STAT3 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the STAT3 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50/CC50 value using a non-linear regression analysis.
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a STAT3 inhibitor that can be administered to an animal model without causing unacceptable toxicity.
Materials:
-
STAT3 inhibitor
-
Appropriate vehicle for administration (e.g., saline, corn oil)
-
Animal model (e.g., mice, rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the study.
-
Dose Selection: Based on in vitro data and any available preliminary toxicity information, select a range of doses to be tested. A common approach is a dose-escalation design.
-
Dosing: Administer the STAT3 inhibitor to groups of animals (typically 3-5 per group) at the selected dose levels via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only. Dosing is typically performed daily for a set period (e.g., 14-28 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Body weight should be recorded at least twice weekly.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause:
-
More than 10-20% body weight loss.
-
Significant, irreversible clinical signs of toxicity.
-
Mortality.
-
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities. Collect major organs for histopathological analysis to identify any microscopic signs of toxicity.
-
Data Analysis: Analyze the data on body weight changes, clinical observations, and pathology findings to determine the MTD.
Conclusion
The assessment of the therapeutic window is a cornerstone of drug development, providing a critical measure of a compound's potential for clinical success. While this compound shows promise with potent in vitro activity in specific cancer cell lines, the current lack of data on its effects on normal cells and in vivo toxicity prevents a complete evaluation of its therapeutic window. In contrast, inhibitors like C188-9 (TTI-101) and WP1066 have progressed to clinical trials, providing valuable, albeit still developing, insights into their safety and tolerability in humans. Cryptotanshinone has also demonstrated a favorable in vitro profile with low toxicity to normal fibroblasts. For researchers and drug developers, this guide highlights the importance of comprehensive preclinical profiling, including both efficacy and toxicity assessments, to enable a robust comparison and selection of the most promising therapeutic candidates for further investigation. Future studies on this compound should prioritize the generation of cytotoxicity data in normal cell lines and in vivo toxicity studies to allow for a more complete and direct comparison of its therapeutic window against other STAT3 inhibitors.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of STAT3 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Stat3-IN-9: A Comparative Analysis Against Clinical STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[3] This guide provides a detailed comparison of the investigational inhibitor Stat3-IN-9 against a panel of STAT3 inhibitors that have entered clinical trials: C188-9 (TTI-101), Napabucasin, Regorafenib, and Baricitinib.
Mechanism of Action at a Glance
STAT3 activation is primarily mediated by phosphorylation of a key tyrosine residue (Tyr705) by Janus kinases (JAKs) or other tyrosine kinases. This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes.[3] The inhibitors discussed herein interfere with this pathway through various mechanisms.
This compound is a potent and selective inhibitor of STAT3 activation.[1] It specifically inhibits the phosphorylation of STAT3 at Tyr705 without affecting the phosphorylation of the related STAT1 protein at Tyr701.[1] In contrast, C188-9, another direct STAT3 inhibitor, binds to the SH2 domain of STAT3, preventing its activation.[4][5] Napabucasin also functions as a STAT3 inhibitor, leading to the suppression of cancer cell stemness.[6][7] Regorafenib is a multi-kinase inhibitor that indirectly affects STAT3 signaling.[8][9][10] Baricitinib is a selective inhibitor of JAK1 and JAK2, which are upstream activators of STAT3, thereby indirectly inhibiting STAT3 signaling.[11][12]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data for this compound and the selected clinical STAT3 inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
| This compound: In Vitro Anti-Tumor Activity (IC50, µM) | |
| Cell Line | IC50 (µM) after 48h |
| MDA-MB-468 (Breast Cancer) | 0.16 |
| HepG2 (Liver Cancer) | 1.63 |
| MDA-MB-231 (Breast Cancer) | 5.80 |
| A549 (Lung Cancer) | 5.73 |
| U251 (Glioblastoma) | >25 |
| HCT116 (Colorectal Cancer) | >25 |
| C188-9 (TTI-101): In Vitro Activity | |
| Parameter | Value |
| Binding Affinity (Kd) | 4.7 nM[13] |
| IC50 (STAT3 Activation in AML cell lines) | 4-7 µM[13][14] |
| IC50 (STAT3 Activation in primary AML samples) | 8-18 µM[4][13] |
| IC50 (HepG2, Huh7, PLC/PRF/5 hepatoma cells) | 10.19, 11.27, and 11.83 µM, respectively[4] |
| IC50 (UM-SCC-17B HNSCC cells - pSTAT3 reduction) | 10.6 µM[15] |
| Napabucasin: In Vitro Activity | |
| Parameter | Value |
| IC50 (U87MG Glioblastoma cells) | 6.4 µM[16] |
| IC50 (LN229 Glioblastoma cells) | 5.6 µM[16] |
| IC50 (SH-SY5Y Neuroblastoma cells) | 2.10 µM[7] |
| IC50 (Self-renewal of stemness-high cancer cells) | 0.291 - 1.19 µM[17] |
| Regorafenib: In Vitro Activity | |
| Parameter | Value |
| IC50 (VEGFR2 autophosphorylation) | 3 nM[9] |
| IC50 (Human colon cancer cell lines proliferation) | 2.6 - 10 µM[18] |
| Baricitinib: In Vitro Activity | |
| Parameter | Value |
| IC50 (JAK1) | 5.9 nM[11] |
| IC50 (JAK2) | 5.7 nM[11] |
| IC50 (IL-6-stimulated pSTAT3 in whole blood) | 128 nM[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified STAT3 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the STAT3 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), indicating its activation status.
-
Cell Lysis: After treatment with the inhibitor, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[22]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the levels of p-STAT3.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Following inhibitor treatment, harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[23]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[23]
-
Propidium Iodide (PI) Staining: Add a PI staining solution to the cells to stain the DNA.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Baricitinib protects ICIs-related myocarditis by targeting JAK1/STAT3 to regulate Macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 15. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Safety Operating Guide
Navigating the Safe Disposal of Stat3-IN-9: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Stat3-IN-9, a potent inhibitor of STAT3 activation. Adherence to these guidelines will help ensure a safe laboratory environment and minimize environmental impact.
Disposal Procedures for this compound Waste Streams
The appropriate disposal method for this compound depends on its form. Below are detailed protocols for each type of waste.
1. Solid this compound Waste
This category includes expired or unused pure this compound powder.
-
Step 1: Containerization. Dispose of solid this compound in its original container whenever possible.[2] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Step 2: Labeling. The container must be labeled as "Hazardous Waste" and clearly indicate the contents ("this compound, Solid") along with the approximate quantity.
-
Step 3: Segregation. Store the container with other solid chemical waste, segregated from incompatible materials.
-
Step 4: Collection. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3]
2. This compound Solutions (e.g., in DMSO)
Researchers often prepare stock solutions of inhibitors in solvents like DMSO.
-
Step 1: Containerization. Collect all liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container. Do not store in metal containers if the solution is acidic or basic.[2]
-
Step 2: Labeling. Label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMSO, <1%").
-
Step 3: Segregation. Store the liquid waste container in a designated satellite accumulation area, typically within a fume hood, and in secondary containment to prevent spills.[4]
-
Step 4: Disposal. DMSO solutions should be disposed of as organic solvent waste.[5] Contact your institution's EHS for pickup. Do not pour down the drain.[6]
3. Contaminated Laboratory Supplies
This includes items such as gloves, pipette tips, and absorbent paper that have come into contact with this compound.
-
Step 1: Collection. Place all chemically contaminated solid waste in a designated, clearly labeled container.[7]
-
Step 2: Packaging. It is best practice to double-bag this type of waste in clear plastic bags to allow for visual inspection.[2]
-
Step 3: Labeling. Label the bag or container as "Hazardous Waste" and list the chemical contaminants (e.g., "Solid waste contaminated with this compound").
-
Step 4: Disposal. This waste should be collected for incineration or disposal by a licensed hazardous waste facility.[8] Do not dispose of it in the regular trash.[7]
Summary of this compound Disposal Procedures
| Waste Stream | Disposal Container | Labeling Requirements | Disposal Method |
| Solid this compound | Original or compatible sealed container | "Hazardous Waste", "this compound, Solid", quantity | EHS/Hazardous Waste Collection |
| This compound Solution | Compatible, sealed, leak-proof container | "Hazardous Waste", all constituents and % | EHS/Hazardous Waste Collection (as organic solvent waste) |
| Contaminated Supplies | Labeled bag or container | "Hazardous Waste", "Contaminated with this compound" | EHS/Hazardous Waste Collection (for incineration) |
Experimental Protocol: General Chemical Waste Segregation
To ensure safety and compliance, follow this general protocol for chemical waste segregation in your laboratory:
-
Identify Waste Type: Determine if the waste is solid, liquid, or contaminated labware.
-
Select Appropriate Container: Choose a container that is chemically compatible with the waste.
-
Label Container: Clearly label the container with "Hazardous Waste" and list all contents.
-
Store Safely: Keep waste containers sealed and stored in a designated satellite accumulation area with secondary containment.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a waste pickup.
Caption: Workflow for the proper disposal of different forms of this compound waste.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. google.com [google.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling Stat3-IN-9
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Stat3-IN-9. The following procedures are based on best laboratory practices for handling potent, research-grade small molecule inhibitors.
Personal Protective Equipment (PPE)
When handling this compound in a solid or dissolved form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | A laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory | For handling the solid powder, work in a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust. If this is not possible, a NIOSH-approved respirator may be necessary. |
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₂₁N₃O₄ |
| Molecular Weight | 391.42 g/mol |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
Safe Handling and Operational Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.
Procedural Guidance
1. Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Log the compound into your chemical inventory.
-
Store at the recommended temperature (-20°C for powder, -80°C for solutions) in a designated and clearly labeled area.
2. Preparation for Use:
-
Before handling, review this guide and any other available safety information.
-
Don all required personal protective equipment.
-
Prepare your workspace within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
3. Handling the Solid Compound:
-
When weighing the solid powder, use a microbalance within the fume hood to minimize the risk of aerosolization.
-
Use a dedicated spatula and weighing paper.
4. Dissolution:
-
Dissolve this compound in a suitable solvent as per your experimental protocol.
-
Cap the vial or tube securely immediately after dissolution.
5. Experimental Use:
-
All manipulations of this compound, both in solid and solution form, should be carried out within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
6. Decontamination and Cleanup:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent (e.g., 70% ethanol), followed by water.
-
Wipe down the interior of the fume hood.
Disposal Plan
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible waste container.
-
Do not pour any waste down the drain.
Solid Waste:
-
All contaminated solid waste, including gloves, bench paper, pipette tips, and empty vials, must be collected in a dedicated, sealed waste bag.
-
Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
